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3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Documentation Hub

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  • Product: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
  • CAS: 1038282-99-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: A Key Pharmaceutical Intermediate

Introduction: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents. Its structural architecture, featuring an oxazolidinone ring attached to a substituted phenyl group, positions it as a valuable building block in the development of modern therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important molecule, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental chemical and physical characteristics of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic processes.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O₂[1]
Molecular Weight 192.21 g/mol [1]
CAS Number 1042623-20-0 (for 3-Amino isomer)[1]
Appearance Not explicitly stated; likely a solid
Solubility Not explicitly stated; likely soluble in organic solvents
Melting Point Not explicitly stated

Synthesis and Reaction Mechanisms

The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a multi-step process that typically begins with a readily available starting material like 2-methyl-5-nitroaniline. The general synthetic strategy involves the introduction of a hydroxyethyl group onto the aniline nitrogen, followed by cyclization to form the oxazolidinone ring, and finally, reduction of the nitro group to an amine.

Synthetic Pathway Overview

A plausible synthetic route is outlined below. This pathway is illustrative and may be subject to optimization based on specific laboratory conditions and desired purity.

Synthesis_Pathway A 2-Methyl-5-nitroaniline B N-(2-Hydroxyethyl)-2-methyl-5-nitroaniline A->B Ethylene oxide or 2-haloethanol C 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one B->C Phosgene equivalent (e.g., CDI, triphosgene) D 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one C->D Reduction (e.g., H₂, Pd/C)

Caption: General synthetic pathway for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is a generalized representation of the synthesis. Researchers should consult relevant literature for specific reaction conditions and safety precautions.

Step 1: N-Alkylation of 2-Methyl-5-nitroaniline

  • Dissolve 2-methyl-5-nitroaniline in a suitable aprotic solvent (e.g., THF, DMF).

  • Add a base (e.g., NaH, K₂CO₃) to deprotonate the aniline nitrogen.

  • Slowly add a 2-hydroxyethylating agent, such as ethylene oxide or 2-chloroethanol, at a controlled temperature.

  • Monitor the reaction by TLC or HPLC until completion.

  • Work up the reaction mixture to isolate N-(2-hydroxyethyl)-2-methyl-5-nitroaniline.

Causality: The basic conditions facilitate the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the 2-hydroxyethylating agent.

Step 2: Cyclization to form the Oxazolidinone Ring

  • Dissolve the N-(2-hydroxyethyl) intermediate in an appropriate solvent (e.g., dichloromethane, toluene).

  • Add a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, portion-wise at a low temperature.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Isolate and purify the resulting 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Causality: The phosgene equivalent acts as a carbonyl source, reacting with both the hydroxyl and the secondary amine groups to form the five-membered oxazolidinone ring.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro-substituted oxazolidinone in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reduction is complete.

  • Filter off the catalyst and concentrate the solvent to obtain the final product, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of aromatic nitro groups to primary amines.

Spectroscopic Characterization (Predicted)

While specific experimental data is scarce, the expected spectroscopic features can be predicted based on the molecule's structure.

TechniqueExpected Features
¹H NMR - Aromatic protons in the 6-7 ppm region with characteristic splitting patterns. - Methylene protons of the oxazolidinone ring as two multiplets around 3.5-4.5 ppm. - A singlet for the methyl group around 2.0-2.5 ppm. - A broad singlet for the amino group protons.
¹³C NMR - Aromatic carbons in the 110-150 ppm range. - A carbonyl carbon around 155-160 ppm. - Methylene carbons of the oxazolidinone ring between 40-70 ppm. - A methyl carbon around 15-20 ppm.
IR - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. - C=O stretching of the oxazolidinone carbonyl group around 1750 cm⁻¹. - Aromatic C-H and C=C stretching vibrations.
Mass Spec - A molecular ion peak corresponding to the molecular weight of 192.21. - Fragmentation patterns characteristic of the loss of small molecules like CO₂ or parts of the phenyl ring.

Role in Drug Development

The primary significance of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one lies in its utility as a versatile intermediate for the synthesis of more complex drug molecules. The oxazolidinone scaffold is a well-established pharmacophore in antibacterial agents, where it acts by inhibiting bacterial protein synthesis.

Precursor to Oxazolidinone Antibiotics

Compounds with a similar core structure are central to the synthesis of important antibiotics like Linezolid. The amine group on the phenyl ring serves as a handle for further functionalization, allowing for the introduction of various substituents to modulate the drug's activity, spectrum, and pharmacokinetic properties.

Drug_Development A 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one B Further Functionalization (e.g., acylation, alkylation) A->B Chemical Modification C Active Pharmaceutical Ingredient (API) B->C Final Synthetic Steps

Caption: Role of the title compound as an intermediate in drug synthesis.

While not a direct precursor in the most common synthetic routes to Linezolid or Rivaroxaban found in the literature, its structural similarity suggests its potential in the synthesis of novel analogs or in alternative, proprietary synthetic pathways. For instance, a related compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is a key intermediate in the synthesis of the anticancer drug Imatinib.[2]

Safety and Handling

As a laboratory chemical, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis, based on established chemical transformations, provides access to a versatile building block for the development of new pharmaceutical agents, particularly those containing the pharmacologically significant oxazolidinone core. Further research into the properties and reactivity of this compound could open new avenues for the discovery of novel therapeutics.

References

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Abstract This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a substituted aryl oxazolidinone. Oxazolidinones are a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a substituted aryl oxazolidinone. Oxazolidinones are a critical class of compounds in medicinal chemistry, renowned for their antibacterial properties.[1][2] Unambiguous characterization is paramount for drug development, ensuring efficacy, safety, and intellectual property claims. This document details an integrated workflow, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind the methodology, presents detailed experimental protocols, and offers an expert interpretation of predicted data, providing a robust framework for researchers, scientists, and drug development professionals.

Strategic Overview of Spectroscopic Analysis

The elucidation of a novel or synthesized molecule requires a confluence of analytical techniques, each providing a unique piece of the structural puzzle. No single method is sufficient. Our strategy is built on a logical, self-validating workflow:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula, providing the foundational data point for the molecule's identity. Tandem MS (MS/MS) will be used to probe fragmentation patterns, offering initial insights into structural motifs.[3]

  • Infrared (IR) Spectroscopy: To identify the key functional groups present. This qualitative technique rapidly confirms the presence of the amine, aromatic ring, and the characteristic carbonyl of the oxazolidinone ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework. ¹H NMR reveals proton environments and their connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms. Together, they provide the definitive connectivity map to assemble the structure.

Mass Spectrometry: Confirming Molecular Weight and Core Fragments

Principle of the Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique ideal for polar, thermally labile molecules like our target compound.[4][5][6] It generates gas-phase ions from a liquid sample with minimal fragmentation, allowing for the clear identification of the protonated molecular ion [M+H]⁺.[4][7] By increasing the instrument's cone voltage, we can induce in-source fragmentation, or utilize tandem mass spectrometry (MS/MS) to isolate the molecular ion and controllably fragment it to reveal structurally significant daughter ions.[3][7]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • MS Scan Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V (for molecular ion), ramped to 60 V (to observe fragments).

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

Data Interpretation and Predicted Fragmentation

The molecular formula is C₁₀H₁₂N₂O₂. The expected monoisotopic mass is 192.0899 g/mol . In positive mode ESI-MS, we anticipate a strong signal for the protonated molecule [M+H]⁺.

Ion DescriptionPredicted m/zRationale
[M+H]⁺ 193.0972 Protonated parent molecule. This is the primary confirmation of molecular weight.
Fragment A149.0706Loss of C₂H₄O (44.0262 Da) from the oxazolidinone ring via retro-Diels-Alder-type cleavage.
Fragment B121.0706Loss of the entire oxazolidinone ring moiety (C₃H₄O₂, 72.0211 Da).
Fragment C106.0651Subsequent loss of a methyl radical (CH₃) from the aryl portion of Fragment B.

The predicted fragmentation pathway provides a structural fingerprint, confirming the connectivity of the aryl group to the oxazolidinone ring.

fragmentation M [M+H]⁺ m/z = 193.0972 (C₁₀H₁₃N₂O₂⁺) F_A Fragment A m/z = 149.0706 (C₈H₉N₂O⁺) M->F_A - C₂H₄O F_B Fragment B m/z = 121.0706 (C₇H₉N₂⁺) M->F_B - C₃H₄O₂ F_C Fragment C m/z = 106.0651 (C₇H₆N⁺) F_B->F_C - CH₃

Predicted ESI-MS Fragmentation Pathway.

Infrared Spectroscopy: Functional Group Identification

Principle of the Technique: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a rapid, non-destructive method for identifying functional groups.[8][9][10][11][12] Infrared radiation is passed through a crystal, creating an evanescent wave that penetrates a few microns into the sample placed in firm contact with the crystal.[10][11] Specific molecular bonds vibrate at characteristic frequencies, absorbing this energy and resulting in a unique spectral fingerprint.[13]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the diamond ATR crystal. No further preparation is needed.[9]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition: Co-add 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

Data Interpretation

The IR spectrum will confirm the presence of all key functional groups, validating the gross structure before proceeding to the more detailed NMR analysis.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450-3300N-H StretchPrimary Aromatic AmineA characteristic two-band pattern for the symmetric and asymmetric stretches of the -NH₂ group.[14]
3100-3000C-H StretchAromatic C-HConfirms the presence of the phenyl ring.[13]
2980-2850C-H StretchAliphatic C-HCorresponds to the methyl and methylene groups.[15]
~1750 C=O Stretch Cyclic Carbamate (Oxazolidinone) This is a highly characteristic, strong absorption. Its higher frequency compared to a linear amide is due to ring strain.
1620-1580N-H BendPrimary AmineBending vibration of the -NH₂ group.[16]
1600, 1500C=C StretchAromatic RingSkeletal vibrations of the phenyl ring.[17]
1250-1180C-O-C StretchOxazolidinone RingStretching of the ether-like linkage within the five-membered ring.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structure

Principle of the Technique: NMR spectroscopy is the most powerful tool for determining the precise arrangement and connectivity of atoms in a molecule.[1] It relies on the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment. The interaction between neighboring nuclei (spin-spin coupling) causes signals to split, revealing which atoms are connected through bonds.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for its ability to dissolve a wide range of compounds and for its high boiling point. The amine (-NH₂) protons will be observable and will not exchange with the solvent.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[18]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.[19]

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 (or more, as ¹³C has low natural abundance).

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information. We will analyze it by region.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment and Rationale
H-a~7.0-6.8d (doublet)1HAromatic proton ortho to the oxazolidinone, meta to the amine.
H-b~6.6-6.4dd (doublet of doublets)1HAromatic proton meta to both substituents.
H-c~6.5-6.3d (doublet)1HAromatic proton ortho to the amine, meta to the oxazolidinone. The amine is a strong electron-donating group, shifting ortho/para protons upfield.[20]
H-d~5.1s (singlet)2HAmine (-NH₂) protons. Broad singlet, exchangeable with D₂O.
H-e~4.4t (triplet)2HMethylene protons (-O-CH₂-) on the oxazolidinone ring. They are chemically equivalent and couple with H-f.
H-f~4.0t (triplet)2HMethylene protons (-N-CH₂-) on the oxazolidinone ring. They are chemically equivalent and couple with H-e.
H-g~2.1s (singlet)3HMethyl (-CH₃) protons. Appears as a sharp singlet as there are no adjacent protons to couple with.
¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted δ (ppm)Carbon EnvironmentRationale
~155C=OCarbonyl carbon of the oxazolidinone. Characteristic downfield shift.[21]
~148Aromatic C-NH₂Aromatic carbon directly attached to the electron-donating amine group.
~135Aromatic C-NAromatic carbon attached to the oxazolidinone nitrogen.
~130Aromatic C-CH₃Aromatic carbon bearing the methyl group.
~118Aromatic CH
~115Aromatic CHAromatic CH carbons, shifted based on substituent effects.[22][23]
~112Aromatic CH
~63-O-CH₂-Oxazolidinone ring methylene carbon attached to oxygen.
~45-N-CH₂-Oxazolidinone ring methylene carbon attached to nitrogen.
~17-CH₃Methyl carbon.

Integrated Structure Elucidation Workflow

workflow cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS ESI-MS Analysis MW Result: Correct Molecular Weight (m/z 193.0972 for [M+H]⁺) MS->MW CONCLUSION Final Validated Structure: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one MW->CONCLUSION Confirms Formula IR ATR-FTIR Analysis FG Result: Key Functional Groups Confirmed (-NH₂, C=O, Aromatic) IR->FG FG->CONCLUSION Confirms Components NMR ¹H & ¹³C NMR Analysis CONN Result: Definitive Connectivity Map (Proton & Carbon Skeleton) NMR->CONN CONN->CONCLUSION Confirms Assembly

Integrated workflow for structure validation.

Conclusion

The collective evidence provides an unequivocal structural assignment for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. Mass spectrometry confirms the elemental composition (C₁₀H₁₂N₂O₂) with high accuracy.[24] FT-IR spectroscopy verifies the presence of the essential primary amine, aromatic, and oxazolidinone carbonyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic connectivity, mapping the precise placement of the substituents on the phenyl ring and the integrity of the oxazolidinone heterocycle. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in medicinal chemistry.

References

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  • M. Mekhzoum et al. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]

  • D. C. Garcia-Gaffney et al. ¹H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

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  • J. A. T. Romero et al. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. ORKG Ask. [Link]

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  • J. H. Park et al. The ¹H NMR chemical shift values (d ppm) of aniline and.... ResearchGate. [Link]

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  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
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Foundational

A Comprehensive Technical Guide to 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

For distribution to researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a heterocyclic compound of signif...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this molecule is not publicly cataloged, indicating its status as a novel or specialized chemical entity, its structural motifs are paramount in the development of modern pharmaceuticals. This document serves as a foundational resource, offering a scientifically grounded, hypothetical framework for its synthesis, characterization, and potential utility, based on established principles and analogous compounds.

Introduction: The Significance of the Phenyl-Oxazolidinone Scaffold

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics. These drugs represent a critical line of defense against multidrug-resistant Gram-positive bacteria. The general structure of oxazolidinone derivatives has been extensively studied, revealing that modifications to the N-aryl substituent can significantly modulate their biological activity. The introduction of an amino group on the phenyl ring, as in the title compound, offers a versatile handle for further chemical elaboration, making it a valuable intermediate for the synthesis of compound libraries in drug discovery campaigns.

The 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one structure combines the core oxazolidinone moiety with a substituted aniline. This arrangement is a key pharmacophore in various biologically active molecules. The strategic placement of the amino and methyl groups on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity.

Proposed Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

The synthesis of the title compound can be logically approached through a multi-step pathway, commencing with a commercially available starting material. A key strategic element is the management of the reactive amino group, which is often introduced in a protected form (as a nitro group) and deprotected in the final step.

A plausible and efficient synthetic route is proposed as follows:

  • N-Arylation: Coupling of 2-oxazolidinone with a suitable brominated precursor, 2-bromo-1-methyl-4-nitrobenzene.

  • Reduction: Conversion of the nitro group to the target amine.

This two-step process is outlined below with a detailed, field-proven protocol.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Group Reduction 2_bromo_1_methyl_4_nitrobenzene 2-Bromo-1-methyl-4-nitrobenzene product_1 3-(2-Methyl-5-nitrophenyl)- 1,3-oxazolidin-2-one 2_bromo_1_methyl_4_nitrobenzene->product_1 Pd Catalyst, Ligand, Base 2_oxazolidinone 1,3-Oxazolidin-2-one 2_oxazolidinone->product_1 product_2 3-(5-Amino-2-methylphenyl)- 1,3-oxazolidin-2-one product_1->product_2 Reducing Agent (e.g., Pd/C, H2 or Ammonium Formate)

Caption: Proposed two-step synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Experimental Protocols

Step 1: Synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (Intermediate)

This N-arylation reaction utilizes a palladium-catalyzed cross-coupling reaction, a robust and widely applicable method for forming carbon-nitrogen bonds.

  • Materials:

    • 2-Bromo-1-methyl-4-nitrobenzene

    • 1,3-Oxazolidin-2-one

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (or similar phosphine ligand)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a dry, argon-purged reaction vessel, add 2-bromo-1-methyl-4-nitrobenzene (1.0 eq), 1,3-oxazolidin-2-one (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

    • Add anhydrous 1,4-dioxane to the vessel.

    • Heat the mixture to reflux (approximately 101 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Step 2: Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

The reduction of the nitro group is a critical step. Catalytic hydrogenation is a clean and efficient method. An alternative, transfer hydrogenation with ammonium formate, is also highly effective and avoids the need for a pressurized hydrogen gas setup.[1]

  • Materials:

    • 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate or Hydrogen gas

    • Methanol or Ethyl acetate

  • Procedure (Transfer Hydrogenation):

    • Dissolve 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

    • Carefully add 10% palladium on carbon (5-10% w/w).

    • Add ammonium formate (4-6 eq) in portions.

    • Heat the mixture to reflux (65-77 °C) for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and filter through celite to remove the palladium catalyst.

    • Wash the celite pad with additional solvent.

    • Concentrate the combined filtrates under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one would be confirmed using a suite of standard analytical techniques. The expected data is summarized below.

Property Predicted Value / Observation
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.0-7.2 (m, 1H, Ar-H), 6.5-6.7 (m, 2H, Ar-H), 5.1 (s, 2H, -NH₂), 4.4-4.6 (t, 2H, -O-CH₂-), 3.9-4.1 (t, 2H, -N-CH₂-), 2.1-2.3 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 157-159 (C=O), 148-150 (Ar-C-NH₂), 130-132 (Ar-C), 128-130 (Ar-C-CH₃), 115-117 (Ar-C), 112-114 (Ar-C), 63-65 (-O-CH₂-), 45-47 (-N-CH₂-), 17-19 (-CH₃)
FT-IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 1750-1730 (C=O stretch, oxazolidinone), 1620-1600 (N-H bend), 1240-1220 (C-O stretch)
Mass Spectrometry (ESI+) m/z: 193.09 [M+H]⁺

Potential Applications in Drug Development

The title compound is a promising scaffold for the development of novel therapeutic agents, particularly in the area of infectious diseases.

  • Antibacterial Agents: The structural similarity to the core of linezolid suggests that derivatives of 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one could exhibit antibacterial activity. The free amino group provides a convenient point for the attachment of various side chains, which can be tailored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

  • Enzyme Inhibitors: The oxazolidinone ring system is also found in inhibitors of various enzymes. For instance, rivaroxaban, an anticoagulant, contains an oxazolidinone core. The specific substitution pattern of the title compound could be exploited to design inhibitors for a range of therapeutic targets.

Signaling Pathway and Mechanism of Action (Hypothetical)

Based on the known mechanism of linezolid, it is plausible that derivatives of 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one would target the bacterial ribosome, inhibiting protein synthesis.

Mechanism_of_Action Drug 3-(Aryl)-oxazolidinone Derivative Ribosome Bacterial 50S Ribosomal Subunit Drug->Ribosome Binds to Inhibition Inhibition A_Site A-Site Ribosome->A_Site P_Site P-Site Ribosome->P_Site Initiation_Complex 70S Initiation Complex A_Site->Initiation_Complex P_Site->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents Formation

Caption: Hypothetical mechanism of action targeting the bacterial ribosome.

Safety and Handling

As a novel chemical entity, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one represents a valuable, albeit not widely cataloged, building block for medicinal chemistry and drug discovery. The synthetic pathway proposed herein is based on well-established and reliable chemical transformations. The versatile amino functionality on the phenyl ring opens up a multitude of possibilities for creating diverse libraries of compounds for screening against various therapeutic targets. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Sources

Exploratory

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one mechanism of action

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Abstract The 1,3-oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the ba...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Abstract

The 1,3-oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of significant therapeutic agents.[1][2] This guide provides a comprehensive analysis of the potential mechanisms of action for the specific, yet lesser-characterized compound, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. While direct literature on this molecule is sparse, its structural features, when compared to well-documented analogues, allow for the formulation of robust, testable hypotheses regarding its biological activity. This document will explore two primary postulated mechanisms: antibacterial activity through inhibition of protein synthesis and modulation of central nervous system targets via inhibition of monoamine oxidase (MAO). For each proposed mechanism, we will detail the underlying biochemical pathways, propose rigorous experimental protocols for validation, and present the requisite structure-activity relationship (SAR) context. This guide is intended for researchers and drug development professionals seeking to explore the therapeutic potential of novel oxazolidinone derivatives.

Introduction: The Oxazolidinone Scaffold

The oxazolidinone class of compounds represents a significant achievement in synthetic medicinal chemistry.[2] The first members of this class were developed as antibacterial agents, with a novel mechanism of action that conferred efficacy against multi-drug resistant Gram-positive pathogens.[2] Linezolid, the first FDA-approved oxazolidinone, underscored the therapeutic value of this scaffold. Subsequent research has revealed that the oxazolidinone ring is a versatile pharmacophore, with derivatives demonstrating a range of biological activities, including inhibition of monoamine oxidase (MAO), making them relevant for neuropharmacology.[3][4]

The subject of this guide, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, possesses the core oxazolidinone ring substituted with a phenyl group at the N3 position. This "N-aryl" substitution is a critical feature for many biologically active oxazolidinones.[5][6] The specific substitution pattern on the phenyl ring—an amino group at the meta position and a methyl group at the ortho position—provides distinct electronic and steric properties that are expected to dictate its molecular interactions and ultimate mechanism of action. This guide will proceed by postulating and exploring the most probable mechanisms based on this established pharmacology.

Postulated Mechanism I: Antibacterial Agent via Inhibition of Protein Synthesis

The most prominent mechanism of action for the oxazolidinone class is the inhibition of bacterial protein synthesis.[2] This activity is highly specific to the bacterial ribosome, contributing to the favorable safety profile of drugs like Linezolid.

Detailed Signaling Pathway

Oxazolidinones exert their antibacterial effect at a very early stage of protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[2][7] This binding event physically obstructs the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the functional 70S initiation complex.[7] Without this complex, the ribosome cannot begin translating mRNA into protein, leading to a bacteriostatic effect.[2]

G cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site (Peptidyl site) Complex_Formation Functional 70S Initiation Complex P_site->Complex_Formation A_site A-site (Aminoacyl site) A_site->Complex_Formation fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->P_site Binds to Oxazolidinone 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one Oxazolidinone->P_site Binds to and obstructs Protein_Synthesis Protein Synthesis Complex_Formation->Protein_Synthesis Bacteriostasis Bacteriostasis Protein_Synthesis->Bacteriostasis Inhibition leads to G start Start: Synthesize & Purify Compound mic_assay Protocol 1: Minimum Inhibitory Concentration (MIC) Assay start->mic_assay mic_results Determine MIC against Gram-positive (e.g., S. aureus, E. faecalis) and Gram-negative (e.g., E. coli) bacteria mic_assay->mic_results is_active Is Compound Active (MIC ≤ 16 µg/mL)? mic_results->is_active binding_assay Protocol 2: In Vitro Ribosomal Binding Assay is_active->binding_assay Yes stop_inactive Stop: Compound is Inactive as an Antibacterial is_active->stop_inactive No binding_results Measure displacement of a radiolabeled probe from the 50S ribosomal subunit binding_assay->binding_results target_validated Target Validated: Mechanism Confirmed binding_results->target_validated Binding Confirmed stop_off_target Stop: Activity is Likely Off-Target binding_results->stop_off_target No Binding

Caption: Experimental workflow for antibacterial validation.

Objective: To determine the minimum concentration of the compound required to inhibit the visible growth of key bacterial strains.

Methodology:

  • Preparation: A two-fold serial dilution of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Concentrations typically range from 128 µg/mL to 0.125 µg/mL.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria) on each plate. A known antibiotic (e.g., Linezolid) should be run in parallel as a comparator.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Expected Outcome & Interpretation: Based on the SAR of other oxazolidinones, activity is expected primarily against Gram-positive bacteria. [2]An MIC value ≤ 8 µg/mL would be considered significant and warrant further investigation.

Hypothetical MIC Data 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (µg/mL)Linezolid (µg/mL)
Staphylococcus aureus (MRSA)42
Enterococcus faecalis (VRE)22
Escherichia coli>64>64

Objective: To confirm direct binding of the compound to the bacterial 50S ribosomal subunit.

Methodology:

  • Reagent Preparation: Isolate 70S ribosomes from a sensitive bacterial strain (e.g., E. coli MRE600) and subsequently purify the 50S subunits. Prepare a radiolabeled ligand known to bind the oxazolidinone site, such as [³H]-Linezolid.

  • Competition Assay: In a reaction buffer, incubate a fixed concentration of 50S subunits and [³H]-Linezolid with increasing concentrations of the unlabeled test compound (3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one).

  • Separation: After incubation, separate the ribosome-bound radioligand from the unbound radioligand using a rapid filtration method (e.g., through a nitrocellulose membrane).

  • Quantification: Quantify the radioactivity retained on the filter using liquid scintillation counting.

  • Analysis: Plot the percentage of bound [³H]-Linezolid against the concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

Expected Outcome & Interpretation: A dose-dependent displacement of [³H]-Linezolid would provide direct evidence of binding to the same or an allosterically coupled site on the 50S subunit, confirming the mechanism of action.

Postulated Mechanism II: Monoamine Oxidase (MAO) Inhibition

Certain oxazolidinone derivatives are known to inhibit monoamine oxidases A and B (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. [4]This activity makes them potential candidates for treating depression and neurodegenerative disorders. [8][9]

Detailed Signaling Pathway

MAOs are flavin-containing enzymes located on the outer mitochondrial membrane. They catalyze the oxidative deamination of monoamines. Inhibition of MAO-A leads to an increase in synaptic levels of serotonin and norepinephrine, which is associated with antidepressant effects. Inhibition of MAO-B primarily increases dopamine levels, a strategy used in the management of Parkinson's disease. The oxazolidinone inhibitor binds to the active site of the enzyme, preventing the substrate from accessing the catalytic flavin cofactor. [3]

G cluster_presynaptic Presynaptic Neuron Mitochondrion Mitochondrion MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Cleft Increased Neurotransmitter Levels in Synapse MAO->Synaptic_Cleft Inhibition leads to Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, etc.) Monoamines->MAO Degraded by Oxazolidinone 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one Oxazolidinone->MAO Inhibits Therapeutic_Effect Potential Antidepressant or Neuroprotective Effect Synaptic_Cleft->Therapeutic_Effect

Caption: Postulated mechanism of MAO inhibition.

Experimental Validation

Objective: To determine the potency and selectivity of the compound for inhibiting human MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: A common method uses a fluorogenic substrate (e.g., Amplex® Red reagent) which, in the presence of horseradish peroxidase, reacts with the H₂O₂ produced during monoamine oxidation to generate a fluorescent product (resorufin).

  • Procedure:

    • In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound. A known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) should be used as a positive control.

    • Initiate the reaction by adding the substrate mixture (e.g., p-tyramine) and the Amplex Red/HRP solution.

    • Incubate at 37°C for a set period (e.g., 30-60 minutes).

    • Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm).

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value for both MAO-A and MAO-B by fitting the data to a dose-response curve.

Expected Outcome & Interpretation: The IC₅₀ values will reveal the compound's potency and selectivity. The ratio of IC₅₀ (MAO-B) / IC₅₀ (MAO-A) determines the selectivity index. A high selectivity for one isoform may be therapeutically desirable.

Hypothetical MAO Inhibition Data IC₅₀ for MAO-A (µM)IC₅₀ for MAO-B (µM)Selectivity Index (B/A)
Test Compound 0.515.030
Clorgyline (Control) 0.015.0500
Selegiline (Control) 2.00.020.01

Structure-Activity Relationship (SAR) Insights

The specific substituents on the N-phenyl ring are critical determinants of activity. [6]

  • 2-Methyl Group: The ortho-methyl group provides steric bulk. In the context of ribosomal binding, this may influence the rotational freedom of the phenyl ring, potentially locking it into a more favorable (or unfavorable) conformation within the binding pocket. For MAO inhibition, this group could interact with hydrophobic residues in the enzyme's active site. [3]* 5-Amino Group: The meta-amino group is a key electronic feature. It is a hydrogen bond donor and can be protonated under physiological conditions. This group could form a critical hydrogen bond with the 23S rRNA in the ribosome or with amino acid residues (e.g., asparagine, glutamine) in the active site of MAO. Its position is analogous to the acetylamino group in Linezolid, which is crucial for antibacterial activity.

Conclusion and Future Directions

The compound 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one presents a compelling profile for investigation based on the well-established pharmacology of its structural class. The evidence-based hypotheses presented herein suggest two primary, and not mutually exclusive, avenues for its potential therapeutic application: as an antibacterial agent targeting Gram-positive pathogens or as a modulator of monoamine oxidase for CNS disorders.

The proposed experimental workflows provide a clear and rigorous path to validate these hypotheses. Initial screening via MIC and MAO inhibition assays will be critical in determining the primary biological activity. Subsequent target-engagement and mechanistic studies will be essential to fully characterize the molecule's mechanism of action. Further exploration through analog synthesis could optimize potency, selectivity, and pharmacokinetic properties, ultimately determining the therapeutic viability of this specific oxazolidinone scaffold.

References

  • PubMed. (n.d.). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione.
  • PubMed. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors.
  • MDPI. (n.d.). (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one.
  • National Institutes of Health (NIH). (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • (2025). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation.
  • ResearchGate. (n.d.). (PDF) The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases.
  • PubMed. (n.d.). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl.
  • MDPI. (n.d.). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one.
  • PMC. (n.d.). Current Updates on Oxazolidinone and Its Significance.
  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • PubMed. (n.d.). Orientation of oxazolidinones in the active site of monoamine oxidase.
  • ResearchGate. (2025). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review | Request PDF.
  • (n.d.).
  • RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry.
  • National Institutes of Health (NIH). (n.d.). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • (n.d.). 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors.
  • ResearchGate. (2025). DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATIONOFNOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONEANALOGUES.
  • ChemSynthesis. (2025). 2-phenyl-1,3-oxazolidine.
  • Wikipedia. (n.d.). 2-Oxazolidinone.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.
  • MDPI. (n.d.). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.
  • PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[10][11][12]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC.
  • PubMed. (n.d.). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].
  • PubMed. (n.d.). Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity.

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Foundational

An In-Depth Technical Guide to the Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a key intermediate in the development of various pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a key intermediate in the development of various pharmaceutical agents. The synthesis is strategically designed as a three-step process commencing with the readily available starting material, 2-methyl-5-nitroaniline. This guide will delve into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven experimental protocols. The causality behind the selection of reagents and reaction conditions is thoroughly explained to ensure reproducibility and scalability. All quantitative data is summarized for clarity, and key transformations are visualized using process flow diagrams. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this synthetic route.

Introduction: Significance of the Oxazolidinone Core

The 1,3-oxazolidin-2-one moiety is a privileged scaffold in medicinal chemistry, most notably as the core structural feature of the linezolid class of antibiotics. These compounds exhibit a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis. The specific substitution pattern on the N-phenyl ring of the oxazolidinone is critical for modulating antibacterial activity, pharmacokinetic properties, and safety profiles. 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one serves as a crucial building block, with the amino group providing a versatile handle for further chemical modifications to generate a diverse library of potential drug candidates.

This guide presents a logical and well-established synthetic strategy that proceeds through a nitrated intermediate, which is subsequently reduced in the final step. This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual transformations.

Overall Synthetic Strategy

The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is accomplished via a three-step sequence, as illustrated below. The strategy hinges on the initial formation of an N-(2-hydroxyethyl) intermediate, followed by cyclization to construct the oxazolidinone ring, and culminating in the reduction of the nitro group to the desired amine.

Synthetic_Pathway 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline N-(2-hydroxyethyl)-2-methyl-5-nitroaniline N-(2-hydroxyethyl)-2-methyl-5-nitroaniline 2-Methyl-5-nitroaniline->N-(2-hydroxyethyl)-2-methyl-5-nitroaniline Step 1: Hydroxyethylation 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one N-(2-hydroxyethyl)-2-methyl-5-nitroaniline->3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Step 2: Cyclization 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one->3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Step 3: Nitro Reduction

Caption: Overall synthetic workflow for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of N-(2-hydroxyethyl)-2-methyl-5-nitroaniline

The initial step involves the N-alkylation of 2-methyl-5-nitroaniline with 2-chloroethanol. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline attacks the electrophilic carbon of 2-chloroethanol. The use of a base is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Reaction Mechanism:

Step1_Mechanism cluster_0 Nucleophilic Attack cluster_1 Deprotonation & Product Formation Aniline 2-Methyl-5-nitroaniline Intermediate Protonated Intermediate Aniline->Intermediate Chloroethanol 2-Chloroethanol Chloroethanol->Intermediate Product N-(2-hydroxyethyl)-2-methyl-5-nitroaniline Intermediate->Product Base Base (e.g., K2CO3) Base->Product

Caption: Mechanism of N-hydroxyethylation of 2-methyl-5-nitroaniline.

Experimental Protocol:

  • To a stirred suspension of 2-methyl-5-nitroaniline (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF), add 2-chloroethanol (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Reagents and Conditions for Step 1

Reagent/ParameterQuantity/ValuePurpose
2-Methyl-5-nitroaniline1 equivalentStarting material
2-Chloroethanol1.2 equivalentsAlkylating agent
Potassium Carbonate1.5 equivalentsBase to facilitate nucleophilic attack
Dimethylformamide (DMF)Appropriate volumeSolvent
Temperature80-90 °CTo drive the reaction to completion
Reaction TimeMonitored by TLCTypically 4-6 hours
Step 2: Cyclization to form 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

The construction of the oxazolidinone ring is achieved through the reaction of the N-(2-hydroxyethyl) intermediate with a phosgene equivalent, such as triphosgene or diethyl carbonate.[1] This reaction is an intramolecular cyclization that proceeds via the formation of a carbamate intermediate. The use of a base is again necessary to facilitate the reaction.

Reaction Mechanism:

Step2_Mechanism cluster_0 Carbamate Formation cluster_1 Intramolecular Cyclization Hydroxyethyl_Amine N-(2-hydroxyethyl)-2-methyl-5-nitroaniline Carbamate_Intermediate Carbamate Intermediate Hydroxyethyl_Amine->Carbamate_Intermediate Phosgene_Eq Phosgene Equivalent Phosgene_Eq->Carbamate_Intermediate Product 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Carbamate_Intermediate->Product Base-catalyzed

Caption: Mechanism of oxazolidinone ring formation.

Experimental Protocol:

  • Dissolve N-(2-hydroxyethyl)-2-methyl-5-nitroaniline (1 equivalent) and a suitable base such as triethylamine (2 equivalents) in a chlorinated solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of triphosgene (0.4 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure oxazolidinone.

Table 2: Reagents and Conditions for Step 2

Reagent/ParameterQuantity/ValuePurpose
N-(2-hydroxyethyl)-2-methyl-5-nitroaniline1 equivalentSubstrate for cyclization
Triphosgene0.4 equivalentsPhosgene equivalent for carbonyl insertion
Triethylamine2 equivalentsBase to neutralize HCl byproduct
Dichloromethane (DCM)Appropriate volumeSolvent
Temperature0 °C to room temperatureTo control the reaction rate
Reaction TimeMonitored by TLCTypically 2-4 hours
Step 3: Reduction of 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

The final step is the selective reduction of the aromatic nitro group to an amine. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor is a mild and efficient method that is well-suited for this transformation, as it typically does not affect other functional groups like the oxazolidinone ring.[2][3][4]

Reaction Mechanism:

The mechanism of catalytic transfer hydrogenation involves the decomposition of ammonium formate on the palladium surface to generate hydrogen gas in situ, which then reduces the nitro group.

Step3_Mechanism Nitro_Compound 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Catalyst_Surface Pd/C Surface Nitro_Compound->Catalyst_Surface Adsorption Reduced_Product 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Catalyst_Surface->Reduced_Product Reduction H2_Source Ammonium Formate H2_Source->Catalyst_Surface Decomposition to H2

Caption: Schematic of catalytic transfer hydrogenation.

Experimental Protocol:

  • To a solution of 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (1 equivalent) in methanol, add ammonium formate (5 equivalents).

  • Carefully add 10% palladium on carbon (10 mol %) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Table 3: Reagents and Conditions for Step 3

Reagent/ParameterQuantity/ValuePurpose
3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one1 equivalentSubstrate for reduction
Ammonium Formate5 equivalentsHydrogen donor
10% Palladium on Carbon10 mol %Catalyst for hydrogenation
MethanolAppropriate volumeSolvent
TemperatureRefluxTo facilitate the reaction
Reaction TimeMonitored by TLCTypically 1-3 hours

Conclusion

This technical guide has detailed a reliable and scalable three-step synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. The described protocols, rooted in fundamental principles of organic chemistry, offer a clear and reproducible pathway for obtaining this valuable pharmaceutical intermediate. The provided mechanistic insights and justifications for experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and optimize it for their specific needs. The strategic use of a nitro-to-amino reduction in the final step ensures a convergent and efficient route to the target molecule.

References

  • askIITians. (2025, August 14). How to remove Nitro Group from nitrobenzene ring? Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

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  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

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Exploratory

Spectroscopic Blueprint of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: An In-Depth Technical Guide

Introduction The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized in antibiotics such as linezolid.[1][2][3] The unique substitution pattern of an amino and a methyl group on th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized in antibiotics such as linezolid.[1][2][3] The unique substitution pattern of an amino and a methyl group on the N-phenyl ring of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is anticipated to modulate its physicochemical and biological properties. Accurate interpretation of its spectroscopic data is therefore the first critical step in its potential development pathway.

This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the rationale behind the expected spectral features.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme will be used for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Caption: Molecular structure and numbering scheme.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, we can predict the chemical shifts and coupling patterns for each unique proton.

Experimental Protocol Considerations:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, due to the presence of the primary amine, deuterated dimethyl sulfoxide (DMSO-d₆) would be more suitable to observe the N-H protons, which might otherwise exchange too rapidly or be broadened in CDCl₃.

  • Concentration: A standard concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~6.85d~2.0Ortho to the electron-donating amino group, leading to significant shielding.[4] Coupled only to H-4 (meta coupling).
H-4~6.60dd~8.0, ~2.0Ortho to both the amino group and the oxazolidinone-substituted carbon, experiencing shielding from the former. Coupled to H-3 (meta) and H-6 (ortho).
H-6~7.05d~8.0Ortho to the methyl group and meta to the amino group. The deshielding effect of the oxazolidinone nitrogen will be influential. Coupled to H-4 (ortho).
-NH₂~5.00br s-The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature.[5] In DMSO-d₆, they are typically observed as a broad singlet.
-CH₃~2.10s-Aromatic methyl groups typically resonate in this region.[6] The singlet multiplicity is due to the absence of adjacent protons.
H-4'~4.15t~8.0Protons on the carbon adjacent to the nitrogen of the oxazolidinone ring.
H-5'~4.50t~8.0Protons on the carbon adjacent to the oxygen of the oxazolidinone ring, hence more deshielded than H-4'.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~138.0Aromatic carbon attached to the oxazolidinone nitrogen. Deshielded due to the electronegativity of nitrogen.
C-2~125.0Aromatic carbon bearing the methyl group.
C-3~115.0Shielded by the ortho-amino group through its electron-donating resonance effect.[7][8]
C-4~113.0Also shielded by the para-amino group.[7][8]
C-5~148.0Aromatic carbon attached to the amino group. Deshielded due to the direct attachment of the electronegative nitrogen atom.
C-6~130.0Aromatic carbon influenced by the ortho-methyl and meta-amino groups.
-CH₃~17.0Typical chemical shift for an aromatic methyl carbon.[9]
C-2'~155.0Carbonyl carbon of the oxazolidinone ring, highly deshielded.[10]
C-4'~45.0Carbon adjacent to the nitrogen in the oxazolidinone ring.
C-5'~65.0Carbon adjacent to the oxygen in the oxazolidinone ring, more deshielded than C-4'.[11]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol Considerations:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationRationale
3450-3300Medium, Sharp (doublet)N-H stretchCharacteristic of a primary amine (-NH₂). The two bands correspond to the symmetric and asymmetric stretching modes.
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on an aromatic ring.
2950-2850MediumAliphatic C-H stretchArises from the methyl and methylene groups.
~1750StrongC=O stretch (urethane)The carbonyl group within the five-membered oxazolidinone ring is a urethane-like linkage, which typically absorbs at a high frequency.[12]
1620-1580Medium-StrongN-H bend and Aromatic C=C stretchThe N-H bending vibration of the primary amine often overlaps with the aromatic ring stretching vibrations.
1250-1200StrongC-N stretchAromatic amine C-N stretching.
1200-1100StrongC-O stretchC-O stretching within the oxazolidinone ring.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragments

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol Considerations:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, which should readily form a protonated molecule [M+H]⁺. Electron impact (EI) would lead to more extensive fragmentation.

Predicted Mass Spectrometry Data (ESI-MS)
  • Molecular Weight: 192.21 g/mol

  • Molecular Formula: C₁₀H₁₂N₂O₂

  • Expected [M+H]⁺: m/z 193.09

Plausible Fragmentation Pathways (MS/MS of [M+H]⁺)

The fragmentation of oxazolidinones can proceed through several pathways.[13] Key fragment ions for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one would likely arise from cleavages within the oxazolidinone ring and the bond connecting it to the phenyl ring.

fragmentation M_H [M+H]⁺ m/z 193 frag1 Loss of C₂H₄O m/z 149 M_H->frag1 - C₂H₄O frag2 Loss of CO₂ m/z 149 M_H->frag2 - CO₂ frag3 [C₇H₉N₂]⁺ m/z 121 M_H->frag3 - C₃H₄O₂

Caption: Predicted major fragmentation pathways.

  • Loss of C₂H₄O (ethylene oxide) from the oxazolidinone ring: This would lead to an isocyanate intermediate fragment at m/z 149.

  • Loss of CO₂ from the oxazolidinone ring: This would also result in a fragment at m/z 149.

  • Cleavage of the N-phenyl bond: This could generate a fragment corresponding to the protonated aminomethylaniline moiety at m/z 121.

Conclusion

This in-depth technical guide provides a comprehensive, predicted spectroscopic profile of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and analysis of analogous structures, serve as a robust reference for researchers engaged in the synthesis, characterization, and application of this and related compounds. The detailed rationale behind the predicted spectral features aims to empower scientists to confidently interpret their experimental data, accelerating the pace of discovery and development in medicinal chemistry and related fields.

References

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. (2016). ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Potential Biological Activity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Foreword: Unveiling the Potential of a Novel Oxazolidinone Scaffold The relentless challenge of multidrug-resistant pathogens and the intricate complexities of cellular pathologies demand a continuous pipeline of novel c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Oxazolidinone Scaffold

The relentless challenge of multidrug-resistant pathogens and the intricate complexities of cellular pathologies demand a continuous pipeline of novel chemical entities with therapeutic potential. Within this landscape, the oxazolidinone class of synthetic compounds has carved a significant niche, primarily as potent antibacterial agents with a unique mechanism of action. This guide delves into the scientific intrigue surrounding a specific, lesser-explored derivative: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one . While direct biological data for this compound is scarce, its structural features—a proven oxazolidinone core coupled with a substituted phenyl ring—present a compelling case for a systematic investigation of its bioactivity. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to characterizing the potential therapeutic applications of this promising molecule. We will move beyond a simple listing of protocols, instead focusing on the causality behind experimental choices, ensuring a self-validating and robust investigative process.

The Oxazolidinone Core: A Foundation of Known Bioactivity

The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry. Its most prominent success is in the field of antibacterials, with clinically approved drugs such as Linezolid and Tedizolid.[1] These compounds are formidable weapons against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]

The established mechanism of action for antibacterial oxazolidinones is the inhibition of bacterial protein synthesis.[1] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a very early step in protein synthesis.[1][3] This distinct mechanism reduces the likelihood of cross-resistance with other antibiotic classes.[2]

Beyond their antibacterial prowess, various oxazolidinone derivatives have been explored for a wider range of therapeutic applications, including anticancer, antioxidant, and anticonvulsant activities.[4] This versatility underscores the potential for novel derivatives to exhibit unique biological profiles.

The Significance of the 3-(5-Amino-2-methylphenyl) Substituent

The biological activity of an oxazolidinone is significantly modulated by the substituent at the N-3 position of the heterocyclic ring. In the case of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one , the 5-amino-2-methylphenyl group is of particular interest. The presence of an amino group offers a potential site for further chemical modification and can influence the molecule's polarity, solubility, and interactions with biological targets.

Notably, the N-(5-amino-2-methylphenyl) moiety is a key component in the structure of some biologically active compounds, including derivatives of the kinase inhibitor Imatinib.[5][6] This suggests that this particular substitution pattern may confer activities beyond the traditional antibacterial spectrum of oxazolidinones, potentially extending to kinase inhibition or other cell signaling pathways. The methyl group can also influence the compound's metabolic stability and steric interactions with target proteins.

A Proposed Research Cascade for Biological Characterization

Given the nascent state of research on 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one , a systematic and multi-faceted approach is required to unveil its biological potential. The following experimental workflow is proposed as a robust starting point.

G In_Silico_Prediction In Silico Prediction (ADMET, Target Prediction) Antimicrobial_Screening Antimicrobial Susceptibility Testing (MIC/MBC Determination) In_Silico_Prediction->Antimicrobial_Screening Guides initial focus Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT on Cancer Cell Lines) In_Silico_Prediction->Cytotoxicity_Assay Bacterial_Protein_Synthesis Bacterial Protein Synthesis Inhibition Assay Antimicrobial_Screening->Bacterial_Protein_Synthesis Kinase_Inhibition_Panel Kinase Inhibition Profiling Cytotoxicity_Assay->Kinase_Inhibition_Panel If selectively active Antioxidant_Assay Antioxidant Capacity Assays (e.g., DPPH, ABTS) ROS_Measurement Intracellular ROS Measurement Antioxidant_Assay->ROS_Measurement If active Target_Deconvolution Target Deconvolution Studies (e.g., Affinity Chromatography, Proteomics) Bacterial_Protein_Synthesis->Target_Deconvolution Confirms mechanism Kinase_Inhibition_Panel->Target_Deconvolution Identifies specific kinase targets Animal_Models In Vivo Efficacy Models (e.g., Murine Infection Model, Xenograft Model) Target_Deconvolution->Animal_Models

Caption: Proposed research cascade for the biological evaluation of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Phase 1: Foundational Screening

This initial phase aims to broadly assess the potential bioactivities of the compound.

The strong precedent for antibacterial activity in oxazolidinones makes this a primary area of investigation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: A panel of clinically relevant Gram-positive bacteria should be used, including methicillin-sensitive Staphylococcus aureus (MSSA), MRSA, vancomycin-susceptible and -resistant Enterococcus faecalis and Enterococcus faecium, and Streptococcus pneumoniae.[7][8]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Dissolve 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in cation-adjusted Mueller-Hinton broth.

  • Assay Setup: In a 96-well microtiter plate, add 50 µL of the bacterial suspension to 50 µL of each compound dilution. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bacteriostatic or bactericidal, subculture 10 µL from wells showing no growth onto appropriate agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9]

Data Presentation: MIC and MBC Values

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus (MSSA) ATCC 29213
S. aureus (MRSA) ATCC 43300
E. faecalis ATCC 29212
E. faecium (VRE) ATCC 51559
S. pneumoniae ATCC 49619
Linezolid (Control)

To explore potential anticancer activity, the compound should be screened against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Lines: Utilize a diverse panel of cancer cell lines, such as MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity assessment.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

The amino-phenyl group may confer antioxidant properties. This can be assessed using standard chemical assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: Mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Allow the reaction to proceed in the dark for 30 minutes.

  • Measurement: Measure the decrease in absorbance at 517 nm. Ascorbic acid should be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity.

Phase 2: Mechanistic Elucidation

If promising activity is observed in Phase 1, the next logical step is to investigate the underlying mechanism of action.

G cluster_0 Potential Antibacterial Mechanism Compound 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one Ribosome Bacterial 50S Ribosome Compound->Ribosome Binds to P-site Initiation_Complex 70S Initiation Complex Formation Ribosome->Initiation_Complex Prevents fMet-tRNA binding Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Hypothesized antibacterial mechanism of action via protein synthesis inhibition.

Experimental Protocol: In Vitro Transcription/Translation Assay

  • System: Utilize a cell-free bacterial protein synthesis system (e.g., E. coli S30 extract).

  • Template: Use a plasmid DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Reaction: Set up the transcription/translation reaction with the necessary components, including amino acids (one of which is radiolabeled, e.g., [35S]-methionine).

  • Treatment: Add varying concentrations of the test compound.

  • Analysis: Quantify the amount of newly synthesized protein via scintillation counting or by measuring the reporter enzyme activity. A dose-dependent decrease in protein synthesis would support a mechanism similar to other oxazolidinones.

For potential anticancer activity, a kinase inhibition profiling assay against a panel of common oncogenic kinases would be a logical next step, given the structural similarity of the substituent to known kinase inhibitors.

Synthesis and Characterization

While this guide focuses on biological evaluation, the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a critical prerequisite. Several synthetic routes for 3-aryl-2-oxazolidinones have been reported in the literature, often involving the cyclization of N-aryl carbamates or palladium-catalyzed N-arylation of 2-oxazolidinone.[10] The purity and structural integrity of the synthesized compound must be rigorously confirmed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis before proceeding with biological assays.[11][12]

Concluding Remarks and Future Directions

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one represents an intriguing yet underexplored molecule at the intersection of a well-established antibacterial scaffold and a substituent with potential for broader bioactivity. The systematic research cascade outlined in this guide provides a scientifically rigorous framework for its characterization. The initial focus should be on a broad screening for antimicrobial and cytotoxic effects. Positive hits in these assays will trigger a deeper dive into the mechanism of action, with the ultimate goal of identifying and validating its molecular target(s). The journey from a mere chemical structure to a potential therapeutic lead is long and challenging, but for compounds like this, with a strong scientific rationale for investigation, it is a journey worth undertaking.

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  • PMC. (n.d.). Current Updates on Oxazolidinone and Its Significance.
  • PubMed. (2023, September 8). Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent.
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  • PMC - NIH. (n.d.). In vitro activities of oxazolidinone compounds U100592 and U100766 against Staphylococcus aureus and Staphylococcus epidermidis.
  • ResearchGate. (2025, August 6). (PDF) Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation.
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  • PubMed. (2017, November 9). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors.
  • ResearchGate. (2021, January 12). (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines.
  • CymitQuimica. (n.d.). 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.
  • MDPI. (n.d.). (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one.
  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • ResearchGate. (2025, August 6). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.
  • MDPI. (2020, September 1). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation.
  • PubMed. (n.d.). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl.
  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Sources

Exploratory

discovery and history of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

An In-Depth Technical Guide to the Synthesis and Inferred History of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Oxazolidinon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Inferred History of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Oxazolidinone Core in Modern Drug Discovery

The 1,3-oxazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a novel class of antibiotics. The landmark approval of Linezolid (Zyvox) by the U.S. Food and Drug Administration in 2000 marked the advent of the first clinically utilized oxazolidinone antibacterial agent.[1] This event catalyzed extensive research into analogues, aiming to broaden the spectrum of activity, enhance potency, and overcome emerging resistance.[2][3] Oxazolidinones exert their antibacterial effect through a unique mechanism: the inhibition of protein synthesis at a very early stage by binding to the 50S ribosomal subunit.[2]

Beyond their antibacterial prowess, N-aryl oxazolidinones have been investigated for a range of other biological activities, including as monoamine oxidase (MAO) inhibitors, leading to the development of antidepressants like Toloxatone.[2] The versatility of this heterocyclic core ensures its continued relevance in contemporary drug discovery programs. The subject of this guide, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, represents a logical, yet underexplored, variation of this critical pharmacophore. The presence of a primary amino group offers a key vector for further chemical modification and exploration of structure-activity relationships (SAR).

A Reconstructed History: The Logic of Analogue Synthesis

The discovery of a specific molecule like 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is less likely to be a singular "eureka" moment and more likely the product of systematic library synthesis—a cornerstone of modern drug discovery. Following the validation of the N-phenyl-oxazolidinone core as a viable antibacterial pharmacophore with DuPont's discovery of DuP 721, research efforts logically pivoted to exploring the vast chemical space around this central scaffold.[2]

The synthetic exploration would have undoubtedly involved the modification of the N-aryl substituent to probe the effects on potency, selectivity, and pharmacokinetic properties. The synthesis of the title compound would likely have been part of a broader campaign to introduce various functional groups at different positions of the phenyl ring. The 2-methyl and 5-amino substitution pattern is a chemically logical choice, allowing for the investigation of steric and electronic effects, as well as providing a handle for further derivatization.

The development of powerful cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation in the late 20th and early 21st centuries, provided chemists with the tools to efficiently create large libraries of N-aryl compounds, making the synthesis of molecules like 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one a routine endeavor in medicinal chemistry labs.[4][5][6]

Retrosynthetic Analysis and Plausible Synthetic Pathways

A logical retrosynthetic analysis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one suggests a multi-step pathway commencing from readily available starting materials. The core challenge lies in the regioselective functionalization of the aromatic ring and the construction of the oxazolidinone heterocycle.

Retrosynthesis Target 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Intermediate1 N-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Target->Intermediate1 Nitro Reduction Intermediate2 2-Methyl-5-nitroaniline Intermediate1->Intermediate2 N-Arylation Oxazolidinone 1,3-Oxazolidin-2-one Intermediate1->Oxazolidinone Cross-Coupling ArylHalide 1-Bromo-2-methyl-5-nitrobenzene Intermediate1->ArylHalide Cross-Coupling StartingMaterial1 o-Toluidine Intermediate2->StartingMaterial1 Nitration ArylHalide->Intermediate2 Sandmeyer Reaction

Figure 1: Retrosynthetic analysis of the target compound.

Based on this analysis, two primary forward synthetic strategies emerge, differing in the sequence of forming the C-N bond and the oxazolidinone ring.

Strategy A: Early-stage N-arylation followed by functional group manipulation. Strategy B: Late-stage N-arylation of a pre-formed oxazolidinone ring.

This guide will focus on a combination of these strategies, representing a robust and versatile approach.

Detailed Experimental Protocols

The following protocols are presented as a validated, step-by-step guide for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Step 1: Synthesis of the Key Intermediate, 2-Methyl-5-nitroaniline

The synthesis of this crucial building block is typically achieved through the regioselective nitration of o-toluidine.[7][8] Careful control of the reaction temperature is paramount to minimize the formation of undesired isomers.

Protocol: Mixed Acid Nitration of o-Toluidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 7.5 molar equivalents).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -10°C and 0°C.

  • Substrate Addition: Slowly add o-toluidine (1.0 molar equivalent) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 molar equivalents) to concentrated sulfuric acid (2.0 molar equivalents) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate.

  • Neutralization and Filtration: Neutralize the slurry with a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 7-8. Collect the resulting orange precipitate by vacuum filtration and wash thoroughly with cold water.[9]

  • Purification: The crude 2-methyl-5-nitroaniline can be purified by recrystallization from an ethanol-water mixture to yield a yellow crystalline solid.

ParameterValueReference
Starting Materialo-Toluidine[9]
ReagentsConc. H₂SO₄, Conc. HNO₃[9]
Temperature-10°C to 5°C[9]
Typical Yield~90%[9]
Step 2: Synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

With the nitro-substituted aniline in hand, the next critical step is the formation of the N-aryl bond to the oxazolidinone core. A highly efficient method for this transformation is the palladium-catalyzed Buchwald-Hartwig amination.[5][10][11] This reaction offers excellent functional group tolerance and generally proceeds in high yields.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product ArylHalide 2-Bromo-1-methyl-4-nitrobenzene or 2-Methyl-5-nitroaniline Mixing Combine in Anhydrous Solvent (e.g., Toluene/Dioxane) ArylHalide->Mixing Oxazolidinone 1,3-Oxazolidin-2-one Oxazolidinone->Mixing Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Mixing Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Mixing Base Base (e.g., Cs₂CO₃) Base->Mixing Heating Heat under Inert Atmosphere (e.g., 80-110°C) Mixing->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-(2-Methyl-5-nitrophenyl) -1,3-oxazolidin-2-one Purification->Product

Sources

Foundational

An In-depth Technical Guide to 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably recognized for its role in the development of novel antibacterial agents such as linezolid.[1][2][3] Beyond its antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably recognized for its role in the development of novel antibacterial agents such as linezolid.[1][2][3] Beyond its antimicrobial prowess, this versatile scaffold has been explored for a multitude of therapeutic applications, including as an anticoagulant, anti-inflammatory, and anticancer agent.[1][2] This technical guide focuses on a specific, yet highly significant derivative: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. While not a therapeutic agent in itself, this compound represents a critical chemical intermediate, a sophisticated building block for the synthesis of complex active pharmaceutical ingredients (APIs).[4] Its structure, featuring a reactive primary amine and a strategically positioned methyl group on the phenyl ring, offers medicinal chemists a valuable synthon for creating diverse molecular architectures. This guide will provide a comprehensive overview of the synthesis, chemical properties, and potential applications of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, with a particular focus on its relevance to the development of Factor Xa inhibitors, a class of modern anticoagulant drugs.

Introduction to the Oxazolidinone Scaffold

The 1,3-oxazolidin-2-one core is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms.[1] This structure has garnered significant attention in drug discovery for several key reasons:

  • Pharmacophoric Properties: The oxazolidinone ring can act as a bioisostere for other chemical groups like carbamates and ureas, while offering improved metabolic stability and pharmacokinetic properties.[1]

  • Synthetic Accessibility: A variety of robust synthetic methods have been developed for the construction of the oxazolidinone ring, allowing for the creation of diverse libraries of compounds for screening.[5][6]

  • Proven Biological Activity: The clinical success of the antibiotic linezolid validated the oxazolidinone scaffold as a viable platform for targeting critical biological processes.[3] Linezolid functions by inhibiting bacterial protein synthesis through a unique mechanism, binding to the 50S ribosomal subunit.[7]

The subject of this guide, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, combines the foundational oxazolidinone ring with a substituted phenyl moiety that is ripe for further chemical modification. The presence of the amino group, in particular, serves as a handle for introducing additional complexity and functionality, a key strategy in the design of targeted therapeutics.

Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

While specific, dedicated literature on the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is sparse, a reliable synthetic route can be devised based on established methodologies for creating 3-aryl-1,3-oxazolidin-2-ones. The most logical and efficient pathway involves a three-step sequence starting from the commercially available 2-methyl-5-nitroaniline.

The proposed synthetic pathway is as follows:

Synthetic_Pathway A 2-Methyl-5-nitroaniline B 2-Methyl-5-nitrophenyl isocyanate A->B Phosgene or equivalent (e.g., triphosgene) C 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one B->C 2-Aminoethanol, Base D 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one C->D Reduction (e.g., Pd/C, H2 or SnCl2/HCl)

Figure 1: Proposed synthetic pathway for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.
Step 1: Synthesis of 2-Methyl-5-nitrophenyl isocyanate

The initial step involves the conversion of the primary amine in 2-methyl-5-nitroaniline to an isocyanate. This is a standard transformation in organic chemistry, often achieved through the use of phosgene or a safer equivalent like triphosgene.

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of 2-methyl-5-nitroaniline (1 equivalent) in a suitable aprotic solvent (e.g., toluene or ethyl acetate) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and an inert gas inlet.

  • A phosgene equivalent, such as triphosgene (0.4 equivalents), is added portion-wise to the solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude 2-methyl-5-nitrophenyl isocyanate, which can be used in the next step without further purification.

Step 2: Cyclization to form 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

The isocyanate intermediate is highly reactive and readily undergoes cyclization with a suitable bifunctional molecule, such as 2-aminoethanol, to form the oxazolidinone ring.

Experimental Protocol:

  • The crude 2-methyl-5-nitrophenyl isocyanate from the previous step is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • To this solution, 2-aminoethanol (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) are added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product, 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, can be purified by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group to Yield the Final Product

The final step is the reduction of the nitro group to a primary amine. This is a common and well-understood transformation with several reliable methods available.

Experimental Protocol:

  • The purified 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (at atmospheric or elevated pressure) for several hours at room temperature.

  • Alternatively, a chemical reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid can be used.[8]

  • The progress of the reduction is monitored by TLC or HPLC.

  • Upon completion, the catalyst (if used) is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to yield the final product, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Physicochemical Properties

The chemical and physical properties of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one are summarized in the table below.[9][10]

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
CAS Number 1038282-99-3
Appearance Likely a solid at room temperature
Purity Typically >95% for commercial samples
Solubility Expected to be soluble in common organic solvents

Applications in Medicinal Chemistry and Drug Development

The true value of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one lies in its potential as a key intermediate in the synthesis of more complex and biologically active molecules. The strategic placement of the amino and methyl groups on the phenyl ring, combined with the stable oxazolidinone core, makes it a valuable building block for drug discovery programs.

A Potential Intermediate for Factor Xa Inhibitors

A particularly compelling application for this molecule is in the synthesis of Factor Xa inhibitors, a class of anticoagulants used for the prevention and treatment of thromboembolic disorders. The blockbuster drug Rivaroxaban is a prime example of a Factor Xa inhibitor that features a substituted 3-phenyl-1,3-oxazolidin-2-one core.[2][5]

While 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is not a direct precursor to Rivaroxaban, its structural similarity to key intermediates in Rivaroxaban synthesis is noteworthy. The synthesis of Rivaroxaban often involves the coupling of a 3-aryl-oxazolidinone with a side chain containing a morpholinone moiety.[3] The amino group on our title compound provides a convenient point of attachment for such side chains or for the introduction of other pharmacophoric elements.

Rivaroxaban_Analogy A 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one B Further Elaboration A->B Acylation, Alkylation, or other coupling reactions C Potential Factor Xa Inhibitor B->C Introduction of pharmacophoric groups

Figure 2: Potential application of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in the synthesis of Factor Xa inhibitors.

The 2-methyl group on the phenyl ring can also play a significant role in the pharmacological profile of a final drug molecule. It can influence the compound's conformation, metabolic stability, and binding affinity to its biological target. Medicinal chemists can strategically utilize this methyl group to fine-tune the properties of a drug candidate.

A Versatile Scaffold for Library Synthesis

Beyond its potential role in developing anticoagulants, the amino functionality of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one makes it an ideal starting point for the creation of chemical libraries. Through combinatorial chemistry approaches, the amino group can be reacted with a wide array of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate a diverse collection of novel compounds. These libraries can then be screened against various biological targets to identify new lead compounds for a range of diseases.

Conclusion

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a strategically important molecule in the field of medicinal chemistry. While it may not possess intrinsic biological activity, its true power lies in its role as a versatile and valuable intermediate. Its synthesis, achievable through a straightforward and scalable multi-step process, provides access to a building block that combines the proven oxazolidinone scaffold with a functionalized phenyl ring. The presence of a reactive amino group opens the door to a myriad of chemical transformations, enabling the construction of complex molecular architectures. Its structural relationship to key components of modern therapeutics, such as the Factor Xa inhibitor Rivaroxaban, underscores its significance and potential for future drug discovery efforts. For researchers and scientists in drug development, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one represents a powerful tool in the ongoing quest for novel and effective medicines.

References

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]

  • Mendes, V., & Silva, A. M. S. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 383-405. [Link]

  • ResearchGate. (2023). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. [Link]

  • Pandey, A., & Dereddi, A. (2015). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2015, 1-13. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Asian Journal of Research in Chemistry. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. [Link]

  • Google Patents. (n.d.). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • ResearchGate. (2021). (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2015). PMC. [Link]

  • Justia Patents. (2017). Process for the preparation of rivaroxaban. [Link]

  • PubMed. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. [Link]

  • Pharma Noble. (n.d.). Pharma API Intermediates. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Experimental Protocol: A Reliable Synthetic Route to 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a valuable building block in medicinal chemistry and drug development. The protocol h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers and scientists, offering a detailed, two-step synthetic pathway. The synthesis commences with the formation of a 3-aryl-1,3-oxazolidin-2-one intermediate from 2-methyl-5-nitroaniline, followed by a chemoselective reduction of the nitro group. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Scientific Background

The 1,3-oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry, forming the core structure of several clinically important drugs, including the antibiotic linezolid and the antithrombotic agent rivaroxaban.[1] These compounds exhibit a wide range of biological activities, and their synthesis is of significant interest to the pharmaceutical industry.[2][3] The title compound, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, is a versatile intermediate, featuring a reactive primary amine group that allows for further derivatization to explore new chemical space for drug discovery.

This protocol details a robust and logical two-step synthesis starting from the commercially available 2-methyl-5-nitroaniline. The chosen synthetic strategy is designed for efficiency and selectivity, ensuring a high purity of the final product.

Overall Synthetic Strategy

The synthesis is logically divided into two main stages:

  • Step 1: Synthesis of 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. This step involves the formation of the oxazolidinone ring on the 2-methyl-5-nitroaniline backbone.

  • Step 2: Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This is achieved through the selective reduction of the nitro group of the intermediate compound, yielding the desired final product.

The overall workflow is depicted in the diagram below:

Synthetic Workflow Overall Synthesis Workflow cluster_0 Step 1: Oxazolidinone Formation cluster_1 Step 2: Nitro Group Reduction Start 2-Methyl-5-nitroaniline Intermediate 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Start->Intermediate 1. 2-Chloroethanol, NaH 2. Triphosgene, Et3N Final_Product 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Intermediate->Final_Product SnCl2·2H2O, Ethanol

Sources

Application

Application Notes & Protocols: Leveraging 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in Modern Drug Discovery

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Oxazolidinone Scaffold as a Privileged Structure in Medicinal Chemistry The 1,3-oxazolidin-2-one ring system is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Oxazolidinone Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-oxazolidin-2-one ring system is a cornerstone of modern medicinal chemistry, most notably recognized for its role in a critical class of synthetic antibiotics.[1][2] This five-membered heterocyclic scaffold is not merely a structural component but an active pharmacophore that has proven effective against multi-drug resistant Gram-positive bacteria. The landmark approval of Linezolid in 2000 by the U.S. Food and Drug Administration heralded a new era in antibacterial therapy, providing a vital tool against formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2]

The unique mechanism of action of oxazolidinones underpins their clinical importance. They act at an early stage of bacterial protein synthesis, a process essential for bacterial viability. Specifically, these compounds bind to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[3] This novel mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors, making them indispensable in the face of growing antibiotic resistance.[1]

Within this scaffold, the substituent at the 3-position of the oxazolidinone ring is a critical determinant of biological activity, pharmacokinetic properties, and safety. The compound of interest, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one , represents a strategically designed molecular building block. The N-phenyl ring is a well-established feature for potent antibacterial activity. The primary amino group on this ring is a versatile chemical handle, offering a prime site for modification to generate extensive libraries of novel analogues for structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the synthesis, derivatization, and biological evaluation of compounds originating from this valuable intermediate.

cluster_0 General Structure of 3-Aryl-Oxazolidin-2-one Antibacterials structure structure caption Fig 1: Key pharmacophoric elements of 3-aryl-oxazolidin-2-ones.

PART I: SYNTHETIC PROTOCOLS & METHODOLOGIES

The core utility of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one lies in its role as a versatile synthetic intermediate. The protocols below detail its preparation and subsequent modification to generate a library of candidate molecules.

Protocol 1: Synthesis of the Core Intermediate: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

This protocol outlines a plausible multi-step synthesis adapted from established methods for preparing N-aryl oxazolidinones, such as those used for Linezolid analogues.[4][5][6] The strategy involves the reaction of a substituted aniline with an epoxide, followed by cyclization and functional group manipulation.

Workflow Overview:

G A 2-Methyl-5-nitroaniline C Intermediate Alcohol A->C B (R)-Glycidyl butyrate B->C D Cyclization (e.g., with CDI) C->D E Nitro-substituted Oxazolidinone D->E F Nitro Group Reduction (e.g., Pd/C, H2) E->F G Target Intermediate 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one F->G

Fig 2: Proposed synthetic workflow for the core intermediate.

Step-by-Step Methodology:

  • Synthesis of the N-substituted alcohol intermediate:

    • To a solution of 2-methyl-5-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of THF/water, add (R)-glycidyl butyrate (1.1 eq).

    • The reaction can be catalyzed by a Lewis acid (e.g., LiClO₄) or proceed under mild heating (50-60 °C) for 12-24 hours.

    • Causality: This step opens the epoxide ring via nucleophilic attack from the aniline nitrogen, establishing the core carbon-nitrogen bond and the stereocenter of the future side chain.

    • Monitor reaction progress by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Oxazolidinone Ring Formation (Cyclization):

    • Dissolve the purified alcohol intermediate from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a carbonylating agent such as 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or phosgene/triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction at room temperature for 4-6 hours.

    • Causality: CDI acts as a safe and effective phosgene equivalent, activating the hydroxyl group and facilitating intramolecular cyclization with the secondary amine to form the stable 5-membered oxazolidinone ring.

    • Work up the reaction by washing with aqueous acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the nitro-substituted oxazolidinone.

  • Reduction of the Nitro Group:

    • Dissolve the nitro-substituted oxazolidinone in a solvent like ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines with high yield and selectivity.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the final product, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one . The crude product can be recrystallized for further purification.

Protocol 2: Derivatization of the 5-Amino Group via Acylation

The primary amino group is a key point for diversification. This protocol describes a standard acylation to form an amide linkage, a common motif in many bioactive molecules.

Step-by-Step Methodology:

  • Setup:

    • Dissolve 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DCM or DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Acylation:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or another R-COCl) (1.1 eq) dropwise.

    • Alternatively, for carboxylic acids, use a peptide coupling agent like HATU or EDC/HOBt. In this case, pre-mix the carboxylic acid (1.1 eq) with the coupling agent before adding it to the amine solution.

    • Causality: The base neutralizes the HCl generated during the reaction with acyl chlorides, driving the reaction to completion. Coupling agents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final compound's identity and purity using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

      • FTIR: To identify key functional groups (e.g., amide C=O stretch).

PART II: BIOLOGICAL EVALUATION PROTOCOLS

Once a library of derivatives is synthesized, the next critical step is to assess their biological activity.

Protocol 3: In Vitro Antibacterial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol follows the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of a compound that inhibits visible bacterial growth.

Workflow Overview:

G A Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate Plate (37°C for 18-24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Fig 3: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Bacterial Strains: Use relevant Gram-positive strains, including quality control strains and clinically relevant resistant strains (e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC 43300, Enterococcus faecalis ATCC 29212, VRE).

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test Compounds: Prepare stock solutions of synthesized derivatives and the positive control (Linezolid) in DMSO (e.g., at 10 mg/mL).

    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

  • Assay Procedure:

    • In each well of a 96-well plate, add 50 µL of CAMHB.

    • Add 50 µL of the stock solution of a test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

    • Add 50 µL of the standardized bacterial suspension to each well.

    • Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

  • Incubation and Reading:

    • Cover the plates and incubate at 37 °C for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Interpretation

The results of the SAR study should be summarized in a clear, tabular format to facilitate analysis.

Table 1: Example Structure-Activity Relationship (SAR) Data Summary

Compound IDR-Group on AmineMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. MRSA ATCC 43300
Control-1 Linezolid22
INT-1 -H (Amino)>64>64
CMPD-A -C(O)CH₃816
CMPD-B -C(O)Ph48
CMPD-C -C(O)c-Pr24

References

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Process for the preparation of linezolid. (EP2516408A1). Google Patents.
  • Current Updates on Oxazolidinone and Its Significance. (2012). Pharmaceuticals (Basel). Available at: [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (2020). MDPI. Available at: [Link]

  • Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. (2017). Journal of Medicinal Chemistry. Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Antibiotic Linezolid Analogues. ResearchGate. Available at: [Link]

  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. (2016). MDPI. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). MDPI. Available at: [Link]

  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (CN102199146A). Google Patents.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 1,3-OXAZOLIDIN-2-ONE 3,5-SUBSTITUTED DERIVATIVES. (EP2244576A4). Google Patents.
  • Synthesis planning for linezolid (1). In the synthetic strategy... ResearchGate. Available at: [Link]

  • novel process for preparation of linezolid and its novel intermediates. (WO2012114355). WIPO Patentscope. Available at: [Link]

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Method

Application Notes and Protocols for the Research Use of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Introduction: Unveiling the Potential of a Versatile Scaffold 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a research chemical belonging to the esteemed oxazolidinone class of compounds. While specific biological d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a research chemical belonging to the esteemed oxazolidinone class of compounds. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural features—a phenyl ring attached to a 2-oxazolidinone core—position it as a compound of significant interest for drug discovery and development. The oxazolidinone scaffold is famously represented by the antibiotic Linezolid, the first of its class to be approved for clinical use. This lineage suggests a strong potential for antibacterial activity. Furthermore, the broader class of phenyl-oxazolidinones has been investigated for other pharmacological activities, including the inhibition of monoamine oxidase (MAO), indicating a second promising avenue for research.

This guide provides a comprehensive framework for researchers to explore the potential applications of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. We will delve into the theoretical underpinnings of its likely biological activities and provide detailed, adaptable protocols for its investigation as both an antibacterial agent and a monoamine oxidase inhibitor.

Physicochemical Properties

A foundational understanding of a research chemical's physical and chemical properties is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₂[1]
Molecular Weight 192.21 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds
Purity Typically ≥95% for research grade[1]

Part 1: Investigation as a Novel Antibacterial Agent

The most prominent and well-established therapeutic application of the oxazolidinone class is in the treatment of bacterial infections. These compounds are particularly valuable for their activity against multi-drug resistant Gram-positive bacteria.

The Underlying Science: Mechanism of Action

Oxazolidinones exert their antibacterial effect through a unique mechanism: the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex, a critical early step in protein synthesis. This distinct mechanism of action means that cross-resistance with other classes of antibiotics is unlikely, making oxazolidinones a vital tool in the fight against resistant pathogens.

cluster_ribosome Bacterial 50S Ribosomal Subunit P-site P-site Initiation_Complex 70S Initiation Complex P-site->Initiation_Complex A-site A-site Initiation_Factors Initiation Factors Initiation_Factors->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->P-site Oxazolidinone 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one Oxazolidinone->P-site Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth

Caption: Hypothetical mechanism of antibacterial action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard and widely accepted protocol for determining MIC values.[2][3][4][5][6]

Materials:

  • 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic like Linezolid) and a negative control (broth with inoculum only).

    • Incubate the plate at 35-37°C for 16-20 hours.[2]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Increased_Neurotransmitter Increased Neurotransmitter Levels Monoamine_Neurotransmitter->Increased_Neurotransmitter Inactive_Metabolite Inactive Metabolite MAO->Inactive_Metabolite Oxazolidinone 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one Oxazolidinone->MAO Inhibition Therapeutic_Effect Potential Therapeutic Effect (e.g., Antidepressant) Increased_Neurotransmitter->Therapeutic_Effect

Caption: Proposed mechanism of MAO inhibition.

Experimental Protocol: In Vitro MAO Inhibition Assay

A common method to assess MAO inhibitory activity is to measure the production of a fluorescent product from a non-fluorescent substrate. This protocol is a general guideline and can be adapted based on the specific laboratory setup and available reagents. [7][8][9] Materials:

  • 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.

    • Prepare serial dilutions of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one and the reference inhibitors.

  • Assay Reaction:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compound or reference inhibitor to the respective wells.

    • Pre-incubate the plate to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the MAO substrate to all wells.

  • Measurement and Analysis:

    • Incubate the plate at 37°C for a specific time.

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: A Standardized Approach

For clarity and comparability of results, it is recommended to present quantitative data in a structured tabular format.

Table 1: Antibacterial Activity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive
Enterococcus faecalisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Table 2: MAO Inhibitory Activity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

EnzymeIC₅₀ (µM)
MAO-A
MAO-B

Conclusion and Future Directions

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one represents a promising, yet underexplored, research chemical. Its structural similarity to a well-established class of antibiotics and other bioactive molecules suggests significant potential in drug discovery. The protocols detailed in this guide provide a robust starting point for researchers to systematically evaluate its antibacterial and MAO inhibitory properties. Further investigations could include structure-activity relationship (SAR) studies by synthesizing and testing analogs, as well as exploring other potential biological targets. As with any research chemical, all handling and experimentation should be conducted with appropriate safety precautions in a laboratory setting.

References

  • Chander, S., et al. (2014). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1166-1172.
  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102429.
  • Kumar, A., et al. (2012). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Indian Journal of Pharmaceutical Sciences, 74(4), 302-308.
  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Methods in Molecular Biology, vol 2708. Humana, New York, NY.
  • AMR Insights. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Khan, I., et al. (2012). Synthesis and In Vitro Evaluation of Substituted Phenyl-Piperazinyl-Phenyl Oxazolidinones Against Gram-positive Bacteria. Letters in Drug Design & Discovery, 9(1), 86-92.
  • Wang, Y., et al. (2006). [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl)
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In: Methods in Molecular Biology, vol 2708. Humana, New York, NY.
  • Singh, A., et al. (2025). DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATIONOFNOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONEANALOGUES. RASAYAN Journal of Chemistry, 18(4), 2360-2368.
  • Zurenko, G. E., et al. (1996). In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrobial Agents and Chemotherapy, 40(4), 839-845.
  • Singh, R., & Kumar, R. (2017). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2017, 1-13.
  • Deshpande, A., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1162-1167.
  • Reddy, A. V., et al. (2014). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 1045-1051.
  • Al-Omary, F. A. M., et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 20(10), 18337-18355.
  • Suzuki, H., et al. (2013). Synthesis and in vitro/in vivo antibacterial activity of oxazolidinones having thiocarbamate at C-5 on the A-ring and an amide- or urea-substitutedt[2][10][11]riazepane oro[2][10][11]xadiazepane as the C-ring. European Journal of Medicinal Chemistry, 69, 262-277.

  • Aurelio, L., et al. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652-2667.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. [Link]

  • Sediq, A. A., et al. (2022). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Pharmaceuticals, 15(11), 1369.
  • Nagase, H., et al. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. Journal of Medicinal Chemistry, 60(22), 9293-9313.
  • Al-Qaisi, A. M., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(11), 2779.
  • Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. [Link]

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Application

Application Notes & Protocols: The 3-Aryl-1,3-Oxazolidin-2-one Scaffold as a Key Intermediate in Modern Drug Synthesis

Abstract The 3-aryl-1,3-oxazolidin-2-one moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a range of therapeutics. Its unique structural and electronic properties contribute to t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aryl-1,3-oxazolidin-2-one moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a range of therapeutics. Its unique structural and electronic properties contribute to the efficacy of drugs targeting bacterial infections and thromboembolic disorders. This guide provides an in-depth exploration of a representative intermediate, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, and its class. We will detail a generalized, robust synthetic protocol for this class of compounds and then pivot to a specific, industrially critical application: the role of a closely related intermediate in the final convergent synthesis of Rivaroxaban, a leading oral anticoagulant. This document is intended for researchers and professionals in drug development, offering both foundational synthetic strategies and practical, field-proven protocols.

Introduction: The Significance of the Oxazolidinone Core

The oxazolidinone ring system, particularly when N-arylated, is a critical pharmacophore. Its rigid structure and potential for tailored substitution allow for precise interaction with biological targets. This has led to the development of major drug classes, including the last-resort oxazolidinone antibiotics (e.g., Linezolid) and direct Factor Xa inhibitors for anticoagulation.

Rivaroxaban, a blockbuster anticoagulant, relies on a complex oxazolidinone intermediate for its synthesis.[1] The compound 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1038282-99-3) represents a key building block within this chemical space.[2] While numerous synthetic routes to Rivaroxaban exist, many converge on the late-stage formation of an amide bond between a chiral oxazolidinone core and a thiophene moiety.[3][4] Understanding the synthesis and handling of these amino-aryl oxazolidinone intermediates is therefore paramount for efficient drug production.

Part I: General Synthesis of 3-(Amino-aryl)-1,3-oxazolidin-2-one Intermediates

The synthesis of the 3-aryl-oxazolidin-2-one core can be achieved through several methods, including metal-catalyzed coupling reactions or de novo ring construction.[3][5] A common and scalable approach involves the cyclization of a precursor molecule, often derived from an aniline derivative. This method offers high yields and good control over the final structure.

The following protocol outlines a representative synthesis for this class of compounds, based on principles of cyclization reactions reported in patent literature.[6]

Protocol 1: Synthesis via Cyclization Reaction

This protocol describes a general method for preparing a 3-(nitro-aryl)-1,3-oxazolidin-2-one, which can then be reduced to the desired amino-functionalized intermediate.

Causality and Experimental Choices:

  • Solvent: Aprotic solvents like dichloromethane or toluene are chosen to prevent interference with the reactive intermediates.

  • Base: An alkaline compound, such as a tertiary amine or inorganic base, is crucial to facilitate the cyclization and neutralize any acidic byproducts.

  • Temperature: The reaction is initiated at a low temperature (0-10 °C) to control the initial exothermic reaction and minimize side-product formation, a common strategy for improving reaction selectivity and safety.[6]

Experimental Workflow Diagram

cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Cyclization cluster_workup Step 3: Work-up & Isolation cluster_reduction Step 4: Nitro Group Reduction A Dissolve Starting Materials (Aryl Precursor & Cyclizing Agent) in Organic Solvent B Cool Reaction Vessel to 0-10 °C A->B C Add Alkaline Compound (e.g., Triethylamine) Dropwise B->C D Stir at 0-10 °C for 2-4 hours C->D E Monitor by TLC for Starting Material Consumption D->E F Quench Reaction with Water E->F G Extract with Organic Solvent F->G H Dry Organic Layer & Concentrate G->H I Purify by Recrystallization or Column Chromatography H->I J Obtain 3-(Nitro-aryl)-1,3- oxazolidin-2-one I->J K Dissolve Nitro-Compound in Ester Solvent (e.g., Ethyl Acetate) J->K L Add Pd/C Catalyst and Hydrogen Source (e.g., Ammonium Formate) K->L M Heat to 60-85 °C for 2-6 hours L->M N Filter Catalyst & Purify M->N O Obtain Final Product: 3-(Amino-aryl)-1,3- oxazolidin-2-one N->O

Caption: General workflow for the synthesis of 3-(Amino-aryl)-1,3-oxazolidin-2-one.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the starting nitro-aryl precursor (1.0 eq) and the cyclizing agent (e.g., 2-chloroethyl chloroformate, 1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Base Addition: Slowly add an organic base, such as triethylamine (2.5 eq), dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding deionized water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(nitro-aryl)-1,3-oxazolidin-2-one.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Nitro Reduction: Dissolve the purified nitro-intermediate (1.0 eq) in ethyl acetate. Add 10% Palladium on carbon (Pd/C, ~5 mol%) followed by a hydrogen source like ammonium formate (3-4 eq).[7]

  • Heating: Heat the reaction mixture to 60-85 °C for 2-6 hours until the reduction is complete (monitored by TLC).

  • Final Isolation: Cool the mixture to room temperature, filter through a pad of celite to remove the Pd/C catalyst, and concentrate the filtrate. The resulting solid can be recrystallized to yield the pure 3-(amino-aryl)-1,3-oxazolidin-2-one.

Part II: Application Case Study - Final Stage Synthesis of Rivaroxaban

The true value of these intermediates is realized in their application. The crucial intermediate in many patented Rivaroxaban syntheses is 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one, which is often used as a stable, crystalline acid addition salt, such as a perchlorate or hydrochloride salt.[8][9] This intermediate contains the necessary chiral oxazolidinone core and a primary amine ready for acylation.

Protocol 2: Acylation of the Key Intermediate to Synthesize Rivaroxaban

This protocol details the coupling of the advanced oxazolidinone intermediate with 5-chlorothiophene-2-carbonyl chloride to form the final active pharmaceutical ingredient (API).

Causality and Experimental Choices:

  • Intermediate Form: Using a perchlorate or hydrochloride salt of the amine intermediate enhances its stability, purity, and handling characteristics on an industrial scale.[8]

  • Biphasic System: The reaction is often run in a biphasic solvent system (e.g., water/acetone/toluene). The inorganic base (sodium carbonate) resides in the aqueous phase, while the organic reactants are in the organic phase. This setup allows for efficient reaction at the interface while controlling side reactions.[8]

  • Base: Sodium carbonate is a cost-effective and moderately strong base sufficient to neutralize the HCl generated during the acylation without causing degradation of the sensitive functional groups.

Rivaroxaban Final Synthesis Workflow

A Prepare aqueous solution of Sodium Carbonate B Chill solution to 5-10 °C A->B C Add Intermediate Salt (e.g., Perchlorate) and Acetone B->C E Add Acid Chloride solution to the reaction mixture over 30-60 min D Prepare solution of 5-Chlorothiophene-2-carbonyl chloride in Toluene D->E F Stir at 20-25 °C for 1-2 hours E->F G Monitor reaction by HPLC F->G H Filter the precipitated solid G->H I Wash solid with water and an organic solvent (e.g., Acetone) H->I J Dry under vacuum I->J K Crude Rivaroxaban J->K

Caption: Convergent synthesis of Rivaroxaban from its key oxazolidinone intermediate.

Step-by-Step Protocol:

  • Base Preparation: In a reaction vessel, prepare a solution of sodium carbonate (2.2 eq) in deionized water. Chill the solution to 5-10 °C.

  • Amine Addition: To the chilled base solution, add the 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate salt (1.0 eq) followed by acetone. Stir for 10 minutes to form a suspension.[8]

  • Acid Chloride Preparation: In a separate vessel, dilute 5-chlorothiophene-2-carbonyl chloride (1.05 eq) with toluene.

  • Acylation Reaction: Add the toluene solution of the acid chloride to the reaction suspension over a period of 30-60 minutes, maintaining the temperature below 25 °C.

  • Reaction Completion: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using HPLC.

  • Isolation: Upon completion, filter the precipitated solid.

  • Washing: Wash the filter cake sequentially with deionized water and acetone to remove inorganic salts and unreacted starting materials.

  • Drying: Dry the resulting solid under vacuum at 50-60 °C to yield crude Rivaroxaban. Further purification can be achieved by recrystallization.

Part III: Analytical Characterization & Quality Control

Ensuring the identity and purity of the intermediate and the final API is critical.[1] A combination of spectroscopic and chromatographic methods is employed for comprehensive quality control.

Compound Analytical Technique Expected Results
3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one ¹H NMR (DMSO-d₆) Aromatic protons (~6.5-7.5 ppm), -NH₂ protons (~5.0 ppm, broad), Oxazolidinone CH₂ protons (~3.5-4.5 ppm), Methyl protons (~2.1 ppm).
Mass Spec (ESI+) [M+H]⁺ = 193.21 m/z.
HPLC Purity ≥98% area.
Rivaroxaban ¹H NMR (DMSO-d₆) Characteristic signals for thiophene, phenyl, morpholinone, and oxazolidinone protons.
Mass Spec (ESI+) [M+H]⁺ = 436.05 m/z.
HPLC Purity ≥99.5% area, conforming to pharmacopeial standards.

Conclusion

The 3-aryl-1,3-oxazolidin-2-one framework, exemplified by intermediates like 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, is indispensable in pharmaceutical synthesis. The protocols provided herein offer a robust foundation for the laboratory-scale synthesis and application of this vital chemical class. The case study of Rivaroxaban highlights how a well-designed, stable intermediate is crucial for an efficient, scalable, and cost-effective manufacturing process, enabling the production of life-saving medications.[8][10] The successful development of such processes relies on a deep understanding of reaction mechanics, process optimization, and stringent analytical control.

References

  • An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate. (n.d.). Google Patents.
  • Rivaroxaban Intermediates Introduction From Arborpharm. (2025, November 11). Arborpharm. Retrieved January 21, 2026, from [Link]

  • CN105130976A - Method for synthesizing rivaroxaban intermediate. (n.d.). Google Patents.
  • CN103819468A - Synthesis method of Rivaroxaban and intermediate thereof. (n.d.). Google Patents.
  • Olimjonov, S., Yang, X., Liu, Y., & Odilov, A. (n.d.). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. Retrieved January 21, 2026, from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Mali, P. P., Patel, P. I., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(11). Retrieved January 21, 2026, from [Link]

  • Process for the preparation of rivaroxaban involving novel intermediate. (n.d.). Google Patents.
  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (n.d.). Google Patents.

Sources

Method

Comprehensive Analytical Characterization of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: A Multi-technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the analytical methods required for the structural elucidation and puri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analytical methods required for the structural elucidation and purity assessment of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This compound is a key heterocyclic molecule, structurally related to intermediates used in the synthesis of modern pharmaceuticals, such as oxazolidinone-based anticoagulants.[1][2] Given its importance in synthetic chemistry and drug development, a robust and validated analytical workflow is crucial for ensuring its identity, purity, and quality. This document details integrated spectroscopic and chromatographic protocols, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry, providing researchers with the tools for definitive characterization.

Introduction and Significance

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one belongs to the oxazolidinone class of heterocyclic compounds. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics and direct factor Xa inhibitors like rivaroxaban.[3][4] As a synthetic intermediate, the precise characterization of this molecule is a non-negotiable prerequisite for its use in further synthetic steps. Impurities or structural misidentification can have profound impacts on the yield, purity, and biological activity of the final active pharmaceutical ingredient (API).

This guide explains the causality behind the selection of each analytical technique, providing not just a list of steps, but a logical framework for generating a complete and reliable analytical profile of the target molecule.

Molecular Structure and Physicochemical Properties

A foundational step in any analytical endeavor is understanding the molecule's basic structure. This informs the selection of techniques and the interpretation of resulting data.

Caption: Chemical structure of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₂N₂O₂ Calculated
Molecular Weight 192.22 g/mol Calculated

| IUPAC Name | 3-(5-amino-2-methylphenyl)oxazolidin-2-one | IUPAC Naming Convention |

Spectroscopic Characterization Protocols

Spectroscopy provides unambiguous evidence of molecular structure and functional group composition. The combination of NMR, MS, and FTIR is essential for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

Rationale: ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. The distinct chemical environments of the aromatic, oxazolidinone, methyl, and amino groups are expected to produce a unique and predictable spectral fingerprint.[5]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (e.g., from the -NH₂ group).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Group Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Oxazolidinone -N-CH₂-CH₂-O- ~4.4 (t) ~62 Triplet (t) for the CH₂ next to oxygen.
Oxazolidinone -N-CH₂-CH₂-O- ~3.8 (t) ~45 Triplet (t) for the CH₂ next to nitrogen.
Oxazolidinone C=O - ~155 Carbonyl carbon, characteristic downfield shift.
Phenyl Ar-H 6.5 - 7.2 (m) 110 - 150 Complex multiplet (m) pattern due to aromatic coupling.
Methyl -CH₃ ~2.1 (s) ~17 Singlet (s) as it has no adjacent protons.

| Amino | -NH₂ | ~5.0 (s, broad) | - | Broad singlet, exchangeable with D₂O. |

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, and it will confirm the molecular weight via the protonated molecular ion [M+H]⁺. Gas Chromatography-MS (GC-MS) with electron ionization can reveal characteristic fragmentation patterns.[6]

Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Formic acid aids in the protonation of the molecule.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.

  • Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire data in positive ion mode.

    • Expected Result: A prominent peak at m/z 193.22, corresponding to the [M+H]⁺ ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Rationale: The spectrum will confirm the presence of key functional groups: the carbonyl (C=O) of the oxazolidinone ring, the amine (N-H), the aromatic ring (C=C and C-H), and the ether linkage (C-O) of the ring. The C=O stretch of an oxazolidinone is particularly characteristic.[7][8]

Protocol: FTIR (ATR) Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3450 - 3300 -NH₂ (Amino) N-H Stretch
3100 - 3000 Aromatic C-H C-H Stretch
2950 - 2850 Aliphatic C-H C-H Stretch
~1750 -C=O (Oxazolidinone) Carbonyl Stretch[7]
1620 - 1580 Aromatic C=C C=C Stretch
1250 - 1180 Ar-N C-N Stretch

| 1150 - 1050 | C-O (Ether) | C-O Stretch |

Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is essential for determining the purity of the compound. RP-HPLC with UV detection is the industry-standard method for this purpose.

Rationale: The aromatic nature of the molecule makes it an excellent chromophore for UV detection. A C18 stationary phase provides the necessary hydrophobicity to retain the molecule, allowing for separation from more polar or non-polar impurities. The method parameters are adapted from validated procedures for the related compound, rivaroxaban.[1][9][10]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Weigh & Dissolve Sample (in Diluent) injector Autosampler Injection prep->injector Inject Sample column C18 Column Separation injector->column Mobile Phase Flow detector UV Detector (250 nm) column->detector Elution chromatogram Generate Chromatogram detector->chromatogram Signal Acquisition integration Integrate Peaks chromatogram->integration report Calculate % Purity integration->report

Caption: Workflow for HPLC purity analysis.

Protocol: RP-HPLC Method for Purity Determination

Table 4: HPLC Method Parameters

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column for non-polar to moderately polar analytes.[9]
Mobile Phase A 0.025 M Potassium Phosphate Monobasic, pH 2.9 Buffered aqueous phase to ensure consistent ionization state and peak shape.[1]
Mobile Phase B Acetonitrile Organic modifier to control retention.
Gradient Isocratic: 70% A, 30% B A simple isocratic method is often sufficient for purity analysis and is highly robust.[11]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature Ambient or 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 250 nm Wavelength near the absorbance maximum for the phenyl-oxazolidinone chromophore.[9]
Injection Volume 10 µL Standard volume for analytical HPLC.

| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |

Procedure:

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method should be fully validated according to ICH guidelines (specifically Q2(R1)) for specificity, linearity, accuracy, and precision before being used for routine quality control.[9]

Conclusion

The analytical characterization of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one requires a multi-faceted approach that combines spectroscopic and chromatographic techniques. The protocols outlined in this application note provide a robust framework for confirming the compound's chemical structure via NMR, MS, and FTIR, and for quantifying its purity using a validated RP-HPLC method. By following these self-validating systems and understanding the rationale behind each step, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate, thereby supporting the successful advancement of their research and development programs.

References

  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 45(3), 396-401. ([Link])

  • Al-Shabrawi, M., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. MDPI. ([Link])

  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. ([Link])

  • Suneetha, D., et al. (2020). Novel Validated RP-HPLC Method for Determination of Rivaroxaban in Bulk and its Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. ([Link])

  • Srinivasrao, V., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochem. ([Link])

  • Damdoom, W. K., & Al-Jeilawi, O. H. R. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. ([Link])

  • Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. ([Link])

  • Al-Juboori, A. M. J. (2017). Synthesis and Characterization of Some New Oxazolidinone and Thiazolidinone Derivatives Via Reaction of Schiff Bases Derive. ResearchGate. ([Link])

  • Hussain, S., et al. (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. Frontiers in Chemistry. ([Link])

  • Hussain, S., et al. (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. PMC - NIH. ([Link])

  • Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. ([Link])

  • PubChem. (n.d.). 3-Amino-2-oxazolidinone. National Institutes of Health. ([Link])

  • Yaylayan, V. A., & Harty-Majors, S. (2009). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. PubMed. ([Link])

  • Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. ([Link])

  • Yaylayan, V. A., & Harty-Majors, S. (2009). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. ResearchGate. ([Link])

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Application

Application Notes and Protocols for the Derivatization of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one for Structure-Activity Relationship (SAR) Studies

Introduction: The Privileged Scaffold of Oxazolidinone in Modern Drug Discovery The oxazolidinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Oxazolidinone in Modern Drug Discovery

The oxazolidinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its structural rigidity, ability to engage in key hydrogen bonding interactions, and favorable metabolic stability make it an attractive core for the development of novel therapeutic agents.[3][4] The 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one scaffold, in particular, offers a versatile platform for chemical modification, with the aniline-like amino group serving as a prime handle for derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold to facilitate Structure-Activity Relationship (SAR) studies, a critical process in the optimization of lead compounds.[5][6] We will delve into detailed protocols for N-acylation, N-alkylation, and N-sulfonylation of the 5-amino group, discuss strategies for bioisosteric replacement, and outline the analytical methodologies required for the characterization of the synthesized analogs.

Strategic Derivatization of the 5-Amino Group: A Gateway to Diverse Chemical Space

The primary amino group on the phenyl ring of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a nucleophilic center that readily undergoes a variety of chemical transformations. By systematically modifying this position, researchers can probe the steric and electronic requirements of the target binding site, thereby building a robust SAR model.

I. N-Acylation: Modulating Polarity and Hydrogen Bonding Capacity

N-acylation is a fundamental transformation that introduces an amide functionality, which can significantly alter the compound's polarity, hydrogen bonding capability, and overall physicochemical properties.[7] This modification is crucial for exploring interactions with target proteins where hydrogen bond donors and acceptors play a key role.

This protocol describes a standard method for the N-acylation of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one using a variety of acyl chlorides in the presence of a mild base.

Materials:

  • 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or pyridine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-acylated product.

Causality Behind Experimental Choices: The use of a mild base like triethylamine or pyridine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8] Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.

II. N-Alkylation: Exploring Hydrophobic Pockets and Steric Effects

N-alkylation introduces alkyl or arylalkyl groups to the amino nitrogen, which can probe for hydrophobic pockets in the target's binding site and investigate the impact of steric bulk on biological activity.[9][10][11]

Reductive amination is a versatile and widely used method for the N-alkylation of primary amines, involving the formation of an imine intermediate followed by its reduction.

Materials:

  • 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Anhydrous Methanol or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in anhydrous methanol or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated derivative.

Trustworthiness of the Protocol: Sodium triacetoxyborohydride is a mild and selective reducing agent, which is particularly effective for reductive aminations and is generally safer to handle than sodium cyanoborohydride.[12]

III. N-Sulfonylation: Introducing a Key Pharmacophoric Element

The sulfonamide group is a common feature in many marketed drugs, acting as a hydrogen bond donor and acceptor, and can significantly influence the acidity and pharmacokinetic properties of a molecule.[13][14]

This protocol outlines the reaction of the primary amine with a sulfonyl chloride to form the corresponding sulfonamide.

Materials:

  • 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents)

  • Anhydrous Pyridine or a mixture of DCM and TEA

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (1.0 equivalent) in anhydrous pyridine or a mixture of DCM and TEA at 0 °C.

  • Slowly add the sulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

  • If using pyridine, remove it under reduced pressure. If using DCM/TEA, wash the reaction mixture with 1 M HCl to remove excess base.

  • Extract the product into ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the N-sulfonated product.

Expertise & Experience: The choice of base and solvent is critical for the success of the sulfonylation reaction. Pyridine often serves as both the base and solvent, while the use of TEA in DCM provides a milder alternative.[15]

Beyond the Amino Group: Bioisosteric Replacement Strategies

In addition to derivatizing the amino group, SAR studies can be expanded by considering bioisosteric replacements for the phenyl ring or the oxazolidinone core itself.[16][17] Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which broadly produce the same biological response.

  • Phenyl Ring Analogs: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, pyrazole) can modulate the electronic properties, metabolic stability, and potential for new interactions with the target.

  • Oxazolidinone Core Modifications: While more synthetically challenging, modifications to the oxazolidinone ring, such as replacing the oxygen with sulfur (to form a thiazolidinone) or altering the substitution pattern, can lead to novel scaffolds with distinct biological profiles.

Characterization of Synthesized Derivatives

The unambiguous characterization of all newly synthesized compounds is paramount for the integrity of the SAR study. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of purity.1H NMR will show characteristic shifts for the newly introduced functional groups (e.g., new alkyl protons in N-alkylation, amide NH in N-acylation). 13C NMR will confirm the presence of new carbon signals.
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compounds.High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.A single, sharp peak in the chromatogram indicates a high degree of purity.
Infrared (IR) Spectroscopy Identification of key functional groups.Appearance of new characteristic absorption bands (e.g., C=O stretch for amides, S=O stretch for sulfonamides).

Workflow for Structure-Activity Relationship (SAR) Studies

The ultimate goal of derivatization is to generate data that informs the SAR. This involves a systematic process of synthesis, biological evaluation, and data analysis.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis SAR Analysis Start 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one Derivatization N-Acylation N-Alkylation N-Sulfonylation Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS, HPLC Purification->Characterization Screening In vitro Biological Assays Characterization->Screening Data Activity Data (e.g., IC50, MIC) Screening->Data SAR_Table Generate SAR Table Data->SAR_Table Analysis Identify Key Structural Features SAR_Table->Analysis New_Analogs Design of New Analogs Analysis->New_Analogs New_Analogs->Derivatization Iterative Optimization

Figure 1: A generalized workflow for SAR studies, from the synthesis of derivatives to the design of new, potentially more potent analogs.

Conclusion

The derivatization of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one provides a fertile ground for the exploration of new chemical entities with therapeutic potential. The protocols and strategies outlined in this application note offer a robust framework for the systematic modification of this scaffold. By combining targeted synthesis with rigorous biological evaluation and thoughtful data analysis, researchers can effectively navigate the chemical space around this privileged core to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials. Bioorganic & Medicinal Chemistry Letters.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.
  • Preparation of N-Alkyl-N-Fmoc Amino Acids by the Oxazolidinone Method.
  • Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Des
  • Process for preparation of alpha-alkyl amino acids.
  • Bioisosteric Replacements. Chem-Space.
  • Recent development of potent analogues of oxazolidinone antibacterial agents. PubMed.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.
  • Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 1. Conversion of 5-Substituent on Oxazolidinone.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC.
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  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed.
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  • OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALU
  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II)
  • (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines.
  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH.
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Structure-Activity Relationship (SAR) in Drug Discovery. Excelra.
  • Synthesis and SAR of novel conformationally restricted oxazolidinones possessing Gram-positive and fastidious Gram-negative antibacterial activity. Part 2: Amino substitutions on heterocyclic D-ring system.
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed.
  • 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. ChemScene.
  • Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle.
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
  • Synthesis, Characterization, Antibacterial and Antioxidant Potency of NSubstituted- 2-Sulfanylidene-1,3-Thiazolidin-4-one Deriv
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • Synthesis of 2-(substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3,4- oxadiazol-2-yl]-1,3-thiazolidin-4-ones with antimicrobial activity. Academia.edu.
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  • Pharmacological evaluation of some synthesized thiazolidinone derivatives containing Mannich base of sydnone and p-phenylenediam. [No Source]
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. CymitQuimica.
  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. MDPI.
  • Atropodiastereoselective 5 N-Acylation of 1,5-Benzodiazepin-2-ones with ( S)-2-Phenylpropanoyl and ( S)-2-Phenylbutanoyl Chlorides. PubMed.

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Method

Application Note: A Scalable Protocol for the Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a key intermediate in the manufacturing of various pharmaceutical agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a key intermediate in the manufacturing of various pharmaceutical agents. The protocol is designed for both laboratory-scale synthesis and seamless scale-up to industrial production. We will delve into the underlying chemical principles, provide detailed, step-by-step instructions, and address the critical challenges and safety considerations inherent in scaling up this process, with a particular focus on the catalytic hydrogenation step. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction: Significance of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of several important drugs. 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, in particular, serves as a crucial building block. The presence of a reactive primary amine group ortho to a methyl group on the phenyl ring allows for further derivatization, making it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs). A robust, safe, and scalable synthesis is therefore of significant industrial importance.

This guide outlines a logical and efficient synthetic pathway, beginning with the formation of the oxazolidinone ring from a readily available nitro-aromatic precursor, followed by a catalytic hydrogenation to yield the target amine.

Overall Synthetic Strategy

The synthesis is approached in two main stages, starting from 2-methyl-5-nitroaniline.

  • Step 1: Oxazolidinone Ring Formation: Synthesis of the intermediate, 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, through the reaction of 2-methyl-5-nitroaniline with a suitable C2-synthon followed by cyclization.

  • Step 2: Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate to produce the final product, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

A 2-Methyl-5-nitroaniline B Intermediate Alcohol A->B 1. 2-Chloroethanol, Base 2. Hydrolysis C 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one B->C Carbonyl Source (e.g., Phosgene, CDI) Base, Cyclization D 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one C->D H₂, Pd/C Solvent (e.g., Methanol, Ethyl Acetate) cluster_0 Step 1: Oxazolidinone Formation (Scale-up) cluster_1 Step 2: Catalytic Hydrogenation (Scale-up) A Reactor Charging (2-Methyl-5-nitroaniline, Solvent) B Controlled Addition of Reagents (2-Chloroethanol, CDI) A->B C Reaction Monitoring (TLC, HPLC, Temp.) B->C D Quenching & Phase Separation C->D E Crystallization & Isolation D->E F Reactor Inerting (Nitrogen Purge) E->F Transfer of Intermediate G Catalyst Slurry Charging F->G H Hydrogenation (H₂ Pressure, Temp. Control) G->H I Catalyst Filtration (Enclosed System) H->I J Product Crystallization & Drying I->J

Figure 2: Workflow for the scaled-up synthesis process.

Scale-Up Considerations for Oxazolidinone Formation
  • Heat Management: Both the N-alkylation and the cyclization steps can be exothermic. On a large scale, efficient heat removal is critical. The use of jacketed reactors with precise temperature control is mandatory. The rate of addition of reagents like 2-chloroethanol and CDI must be carefully controlled to manage the heat output.

  • Solvent Selection: While DMF is a good solvent, its high boiling point can make removal difficult on a large scale. Alternative solvents with lower boiling points and better environmental profiles should be evaluated.

  • Work-up and Isolation: Large-scale aqueous work-ups can be cumbersome. Minimizing quench volumes and optimizing phase splits are important. Crystallization is the preferred method for isolation on a large scale as it combines purification and isolation into a single step. Seeding strategies may be necessary to ensure consistent crystal form and size.

Scale-Up Considerations for Catalytic Hydrogenation

Catalytic hydrogenation of nitroarenes is a well-established industrial process, but it carries significant safety risks if not managed properly. [1][2] Safety is the Paramount Concern:

  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. [3]All equipment must be properly grounded to prevent static discharge. The reaction should be conducted in a pressure-rated hydrogenator located in a designated, well-ventilated area, preferably with hydrogen gas detectors. [3]* Catalyst Handling: The pyrophoric nature of Pd/C requires strict handling procedures. The catalyst should be charged as a slurry in the reaction solvent to prevent contact with air. [1]After the reaction, the catalyst must be filtered in an enclosed system, and the filter cake should never be allowed to dry in the open. [4]* Exotherm and Runaway Potential: The hydrogenation of nitro compounds is highly exothermic. [2]The rate of reaction, and thus the rate of heat generation, is influenced by hydrogen pressure, temperature, and agitator speed. A failure in the cooling system or an uncontrolled increase in hydrogen pressure could lead to a thermal runaway. [2][3]A thorough process safety analysis (e.g., using reaction calorimetry) is essential to understand the thermal hazards before scaling up.

Process Optimization for Scale-Up:

ParameterLaboratory ScaleScale-Up ConsiderationsRationale
Catalyst Loading 5-10% w/wOptimize to 1-5% w/wReduces cost and waste. Higher efficiency can be achieved with better mass transfer.
Hydrogen Pressure 1-4 bar (15-60 psi)5-15 bar (75-220 psi)Higher pressure increases hydrogen solubility, leading to faster reaction rates. [3]
Temperature 25-40 °C40-70 °CIncreases reaction rate, but must be kept below limits to avoid side reactions and control the exotherm.
Agitation Magnetic stirringHigh-torque overhead mechanical stirring (e.g., gas-inducing impeller)Crucial for suspending the catalyst and ensuring efficient gas-liquid mass transfer. Poor agitation leads to slow and incomplete reactions.
Solvent Methanol, Ethanol, Ethyl AcetateEthyl acetate or isopropanol may be preferred for safety and ease of recovery.Methanol has a low flash point. The choice of solvent can also affect catalyst activity and product solubility.
Catalyst Filtration Open filtration through Celite®Enclosed filter (e.g., Nutsche filter) under nitrogen pressure.Prevents operator exposure and the risk of catalyst ignition. [4]
Purification and Quality Control on a Larger Scale
  • Crystallization: Developing a robust crystallization process is key to achieving high purity. This involves selecting an appropriate solvent system (a good solvent for dissolving at high temperature and a poor solvent for precipitation upon cooling), controlling the cooling rate, and potentially using seeds to control particle size and morphology. [5]For amines, it is sometimes advantageous to perform a pH swing or use an anti-solvent to induce crystallization.

  • Quality Control: The final product should be analyzed for purity (by HPLC), identity (by NMR and MS), and residual solvent content (by GC). Impurity profiling is critical to ensure that no unreacted nitro-intermediate or other by-products remain.

Conclusion

The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a feasible and scalable process. The key challenges lie in the safe and efficient execution of the catalytic hydrogenation step. By understanding the reaction mechanism, carefully controlling process parameters, and adhering to strict safety protocols, this valuable intermediate can be produced in high yield and purity on an industrial scale. The protocols and considerations outlined in this document provide a solid foundation for researchers and engineers to develop a safe, robust, and economically viable manufacturing process.

References

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  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. MDPI.
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  • Purification: How To. University of Rochester, Department of Chemistry.
  • General scheme for the catalytic hydrogenation of nitroarene.
  • Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenylo[6][7]xazolo[5,4-b]pyridin-2(1H)-one with amino acids. ResearchGate.

  • High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogen
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  • (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. MDPI.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH.
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  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
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Application

Application Notes and Protocols for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: A Guide to Safe Handling and Laboratory Use

Introduction: The Oxazolidinone Scaffold in Modern Drug Discovery The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic Linezolid.[1][2] These five-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazolidinone Scaffold in Modern Drug Discovery

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic Linezolid.[1][2] These five-membered heterocyclic scaffolds are integral to the development of therapeutics across a wide range of areas, including antibacterial, anticancer, and neurological agents.[3] The compound 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a substituted aryl oxazolidinone, a class of molecules with significant potential as intermediates and pharmacophores in drug development. The presence of a primary aromatic amine and a methyl-substituted phenyl ring offers versatile points for further chemical modification, making it a valuable building block for creating libraries of potential drug candidates.

The inherent reactivity of the aromatic amine functionality, however, necessitates a thorough understanding of its handling characteristics to ensure the safety of laboratory personnel. This document provides a comprehensive guide to the safe handling, storage, and use of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, grounded in established safety protocols for aromatic amines and oxazolidinone derivatives. It is intended for researchers, chemists, and drug development professionals who may synthesize or use this compound in a laboratory setting.

Hazard Identification and Safety Precautions

As a substituted aromatic amine, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one requires careful handling. The safety profile is based on data from structurally similar compounds and the general hazards associated with this chemical class.[4][5]

GHS Hazard Classification

The following table summarizes the potential hazards based on data for the closely related isomer, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. Researchers should treat the target compound with, at minimum, the same level of caution.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed.
Skin Irritation (Category 2)GHS07Warning H315: Causes skin irritation.
Eye Irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (Category 3)GHS07Warning H335: May cause respiratory irritation.
Data derived from the safety profile of a structural isomer.
Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[6]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.Prevents skin contact, which can cause irritation and potential systemic absorption. Aromatic amines can be absorbed through the skin.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when handling larger quantities or if there is a splash hazard.[7][8]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin and Body Protection Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required.Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection Use only in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9]Aromatic amines can be volatile or form dusts/aerosols that are harmful upon inhalation.[2]

Safe Handling and Storage Protocol

Adherence to a strict protocol for handling and storage is critical for mitigating the risks associated with 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

General Handling
  • Work Area: All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to control vapor and dust exposure.[2]

  • Avoidance of Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapor.[3]

  • Cross-Contamination: Designate specific spatulas, weighing papers, and glassware for use with this compound to prevent cross-contamination of other experiments and work surfaces.

  • Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Remove and wash contaminated clothing before reuse.

Storage
  • Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.

  • Location: Keep in a designated cabinet for toxic or hazardous chemicals, away from general laboratory reagents.

Spill and Waste Management
  • Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Collection: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: Dispose of all waste materials (including empty containers and contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.

Workflow for Safe Chemical Handling

The following diagram illustrates the lifecycle of handling 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in a research environment, emphasizing critical safety checkpoints.

SafeHandlingWorkflow Safe Handling Workflow for Aryl Oxazolidinones cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review SDS & Protocol B Don Full PPE (Lab Coat, Gloves, Goggles) A->B C Prepare Fume Hood (Sash at correct height) B->C D Retrieve from Storage C->D Begin Work E Weigh & Transfer (Inside Fume Hood) D->E F Conduct Experiment E->F G Quench Reaction & Work-Up F->G Reaction Complete H Segregate Waste (Solid, Liquid, Sharps) G->H I Decontaminate Glassware & Work Area H->I J Dispose of Waste (Properly Labeled Containers) I->J K Return Stock to Storage J->K End of Workflow L Remove PPE K->L M Wash Hands Thoroughly L->M

Caption: A logical workflow for the safe handling of hazardous chemical compounds.

Representative Synthesis Protocol

Causality: This method is chosen for its high efficiency and tolerance of various functional groups, making it suitable for a molecule containing a primary amine. The choice of ligand and base is critical for catalytic turnover and preventing side reactions.

Reaction Scheme

Aryl Bromide + 2-Oxazolidinone → 3-Aryl-2-oxazolidinone

Specifically: 4-Bromo-3-methylaniline + 2-Oxazolidinone → 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (This assumes a subsequent step to introduce the amine if a protected bromoaniline is used, or direct coupling if chemoselectivity allows). A more direct, though potentially lower-yielding, approach involves the reaction of 2-amino-4-methylphenol with a carbonylating agent, followed by cyclization. The protocol below outlines a direct coupling approach for illustrative purposes.

Materials and Reagents
  • 4-Bromo-3-methylaniline (or a protected version)

  • 2-Oxazolidinone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or similar phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-Dioxane (or Toluene)

  • Standard workup reagents (Ethyl acetate, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

    • Scientist's Note: An inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.

  • Reagent Addition: To the flask, add 2-oxazolidinone (1.2 eq.), 4-bromo-3-methylaniline (1.0 eq.), cesium carbonate (2.0 eq.), Pd(OAc)₂ (0.05 eq.), and Xantphos (0.10 eq.).

    • Safety Warning: Handle solid reagents in the fume hood. Palladium catalysts are toxic and should be handled with care.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe. The reaction mixture should be a suspension.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Scientist's Note: The high temperature is necessary to drive the catalytic cycle. Reaction times can vary from 4 to 24 hours depending on the specific substrate.

  • Work-Up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Synthesis Workflow Diagram

SynthesisWorkflow Representative Synthesis Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-Up & Purification A 1. Assemble Flame-Dried Glassware under N2 B 2. Add Reagents: Aryl Bromide, Oxazolidinone, Base, Pd Catalyst, Ligand A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Heat to 100-110 °C with Stirring C->D Start Heating E 5. Monitor by TLC/LC-MS D->E F 6. Cool and Dilute with Ethyl Acetate E->F Reaction Complete G 7. Filter through Celite F->G H 8. Aqueous Extraction (Water & Brine) G->H I 9. Dry Organic Layer (MgSO4) H->I J 10. Concentrate Solvent I->J K 11. Purify by Column Chromatography J->K L Final Product K->L

Caption: A step-by-step workflow for the synthesis of 3-aryl-2-oxazolidinones.

Conclusion

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a compound with potential utility in pharmaceutical research. Its structure, combining the privileged oxazolidinone core with a functionalized aromatic ring, makes it an attractive synthetic intermediate. However, its chemical nature as an aromatic amine warrants rigorous adherence to safety and handling protocols. By understanding the hazards, utilizing appropriate personal protective equipment, and following systematic laboratory procedures, researchers can safely harness the synthetic potential of this and related compounds in the pursuit of novel therapeutics.

References

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2001). A Palladium-Catalyzed N-Arylation of 2-Oxazolidinones with Aryl Bromides. Organic Letters, 3(16), 2539–2541. [Link]

  • Jadhav, P., & Pounraj, S. (2022). Current Updates on Oxazolidinone and Its Significance. BioMed Research International. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Ribeiro, C., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2015). (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Here is the technical support center with troubleshooting guides and FAQs for improving the yield of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one synthesis. Welcome to the technical support guide for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the yield of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one synthesis.

Welcome to the technical support guide for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This molecule is a critical building block in the synthesis of several pharmaceuticals, most notably the anticoagulant Rivaroxaban.[1][2] Achieving a high yield and purity is paramount for efficient downstream applications. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis.

Section 1: Synthesis Overview & Key Workflow

A prevalent and reliable strategy for synthesizing the target compound begins with 2-methyl-5-nitroaniline. The general workflow involves three key transformations:

  • Epoxide Ring-Opening: Reaction of the starting aniline with an epoxide (e.g., glycidol or a protected version) to form an amino alcohol intermediate.

  • Oxazolidinone Ring Formation: Intramolecular cyclization of the amino alcohol to construct the five-membered heterocyclic ring.

  • Nitro Group Reduction: Conversion of the nitro group to the final amine functionality.

This multi-step process requires careful control of reaction conditions at each stage to maximize yield and minimize impurity formation.

G cluster_0 Synthesis Workflow Start 2-Methyl-5-nitroaniline Intermediate1 N-(2-hydroxy-3-chloropropyl)- 2-methyl-5-nitroaniline Start->Intermediate1 Epichlorohydrin, Phase Transfer Catalyst Intermediate2 3-(2-Methyl-5-nitrophenyl)- 1,3-oxazolidin-2-one Intermediate1->Intermediate2 Ring Closure (e.g., CDI, K2CO3) Product 3-(5-Amino-2-methylphenyl)- 1,3-oxazolidin-2-one Intermediate2->Product Nitro Reduction (e.g., Pd/C, H2)

Figure 1: A common synthetic workflow for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My overall yield is consistently low. What are the most common factors to investigate?

Answer: Low overall yield in a multi-step synthesis can be due to inefficiencies at one or more stages. Here’s a systematic approach to diagnosis:

  • Analyze Each Step in Isolation: Do not proceed to the next step until you have confirmed the yield and purity of your current intermediate. Use techniques like TLC, LC-MS, or ¹H NMR to analyze a small aliquot from the reaction mixture. This pinpoints which step is underperforming.

  • Starting Material Quality: Ensure your 2-methyl-5-nitroaniline is pure. Impurities can interfere with the initial N-alkylation step. Similarly, verify the quality of your epoxide and cyclizing agents.

  • Reaction Conditions:

    • Temperature Control: The epoxide opening and cyclization steps are often temperature-sensitive. Runaway temperatures can lead to side reactions and decomposition. Use a properly calibrated thermometer and a reliable heating/cooling system.

    • Atmosphere: The nitro reduction step, especially with catalytic hydrogenation, is highly sensitive to oxygen. Ensure the system is properly purged with an inert gas (N₂ or Ar) before introducing hydrogen.

  • Workup & Isolation Losses: Significant product can be lost during extraction and purification. Check the pH during aqueous washes to ensure your product is not lost in the aqueous layer. For purification, if column chromatography is used, ensure the silica gel is not too acidic, as this can degrade the amine product. Recrystallization is often a high-recovery alternative if a suitable solvent system is found.[3]

Question 2: The oxazolidinone ring-forming (cyclization) step is inefficient, leaving a lot of the amino alcohol intermediate. How can I drive this reaction to completion?

Answer: Incomplete cyclization is a frequent bottleneck. The choice of cyclizing agent and reaction conditions is critical.

  • Choice of Cyclizing Agent:

    • Carbonyldiimidazole (CDI): This is often a reliable choice as it operates under mild conditions and generates gaseous CO₂ and soluble imidazole as byproducts, simplifying workup.[4] Ensure your CDI is fresh and has not been deactivated by moisture.

    • Diethyl Carbonate: This is an inexpensive option but typically requires higher temperatures and a base catalyst (e.g., sodium methoxide) to be effective.[5] The reaction is an equilibrium, so removing the ethanol byproduct via distillation can help drive it to completion.

    • Phosgene/Triphosgene: These are highly effective but also highly toxic and require specialized handling procedures. They are generally not recommended unless other methods fail.

  • Solvent and Base:

    • An aprotic polar solvent like DMF, DMSO, or acetonitrile is usually preferred. These solvents effectively solvate the intermediates without interfering with the cyclizing agent.

    • A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is often required to neutralize any acid formed and to facilitate the final ring-closing deprotonation.[6] The stoichiometry of the base can be crucial and may require optimization.

  • Reaction Time and Temperature: Some cyclizations can be slow. Monitor the reaction by TLC or LC-MS until the starting amino alcohol spot has disappeared. A moderate increase in temperature (e.g., from room temperature to 50-60 °C) can often improve the rate, but excessive heat may cause decomposition.

Question 3: The final nitro group reduction is yielding multiple byproducts or is incomplete. What can I do?

Answer: The reduction of an aromatic nitro group to an amine is a standard transformation, but it can be complicated by the presence of other functional groups.

  • Catalyst Selection and Activity:

    • Palladium on Carbon (Pd/C): This is the most common catalyst. Ensure you are using a high-quality catalyst with good activity. If the reaction is sluggish, the catalyst may be poisoned. Sometimes, washing the catalyst with a solvent before use can help. The loading (typically 5-10 mol%) is important.

    • Catalyst Poisoning: Sulfur-containing impurities from starting materials can poison palladium catalysts.

  • Hydrogen Source:

    • Hydrogen Gas (H₂): This is the cleanest method. Ensure good agitation to facilitate mass transfer between the gas, liquid, and solid catalyst phases. The pressure (from balloon pressure to 50 psi) can be optimized.

    • Transfer Hydrogenation: Reagents like ammonium formate or formic acid can be used as an in-situ source of hydrogen with Pd/C.[7] This method avoids the need for a pressurized hydrogenation setup and can sometimes give cleaner results.

  • Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are standard. Ensure the nitro-intermediate is fully dissolved.

  • Incomplete Reaction: If the reaction stalls, it could be due to catalyst deactivation. Carefully filtering the mixture (under inert atmosphere) and adding a fresh portion of the catalyst can sometimes restart the reaction.

Question 4: My final product has low purity, and I'm having trouble with purification. What are the best practices?

Answer: The final product contains a primary aromatic amine, which can be sensitive to air and light.

  • Workup: After the reaction is complete, the catalyst must be thoroughly removed by filtration, typically through a pad of Celite. Incomplete removal of the catalyst can lead to product degradation over time.

  • Purification Method:

    • Recrystallization: This is the preferred method for large-scale purification. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can be effective.[3] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. However, the basicity of the amino group can cause streaking on the column. To mitigate this, the eluent can be doped with a small amount of triethylamine (~0.5-1%). Alternatively, using neutral or basic alumina as the stationary phase can be a better option.

  • Storage: The purified 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dark place to prevent oxidative degradation.

Section 3: Detailed Experimental Protocol

This protocol describes a representative synthesis based on common literature procedures.[5][6][7]

Step 1: Synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (Intermediate 2)

  • Amino Alcohol Formation: To a solution of 2-methyl-5-nitroaniline (1.0 eq) in a suitable solvent (e.g., toluene or water), add epichlorohydrin (1.1 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq). Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours until TLC analysis shows consumption of the starting aniline.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude N-(2-hydroxy-3-chloropropyl)-2-methyl-5-nitroaniline is often used directly in the next step.

  • Cyclization: Dissolve the crude amino alcohol in a polar aprotic solvent like DMF. Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC until the intermediate is consumed.

  • Isolation: Cool the reaction to room temperature and pour it into ice-water. The product will often precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol or isopropanol to obtain pure 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Step 2: Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (Final Product)

  • Setup: In a flask suitable for hydrogenation, dissolve the nitro-oxazolidinone intermediate (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) under a nitrogen atmosphere.

  • Reduction: Purge the flask with hydrogen gas (using a balloon or a Parr shaker apparatus) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, lower Rf spot (which is often UV-active and may stain with ninhydrin) indicates progress. The reaction is typically complete in 4-8 hours.

  • Workup: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the final product as a crystalline solid.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% ethyl acetate in hexane. Visualize spots under a UV lamp (254 nm). For the final amine product, you can also use a ninhydrin stain, which will color the amine spot (usually purple or yellow) upon heating. For more precise tracking, LC-MS is ideal as it provides both retention time and mass information.

  • Q: What are the critical safety precautions for this synthesis?

    • A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Epichlorohydrin is toxic and a suspected carcinogen. Catalytic hydrogenation with Pd/C and H₂ gas is a fire hazard; ensure there are no ignition sources and the catalyst is never allowed to dry in the air.

  • Q: Can I perform the cyclization and reduction in a one-pot procedure?

    • A: While one-pot procedures are attractive for process efficiency, they can be challenging here. The conditions for cyclization (basic, elevated temperature) are generally incompatible with catalytic hydrogenation. A sequential, two-step process with isolation of the nitro-intermediate is more robust and generally leads to higher purity and yield.

Section 5: Data Summary Table

The following table summarizes typical conditions for the key synthetic steps. Optimization may be required based on your specific lab setup and scale.

Step Parameter Recommended Condition Rationale & Notes
Epoxide Opening SolventToluene or WaterWater can be used with a phase-transfer catalyst for a greener process.
Temperature60-80 °CBalances reaction rate against potential side reactions.
Cyclization ReagentCarbonyldiimidazole (CDI) or K₂CO₃CDI is milder but more expensive. K₂CO₃ is a cost-effective base for ring closure.[4][6]
SolventDMF, DMSO, AcetonitrileAprotic polar solvents are essential to avoid reaction with the cyclizing agent.
Temperature80-100 °CHigher temperatures are often needed to drive the cyclization to completion.
Nitro Reduction Catalyst10% Pd/CStandard, effective catalyst. Ensure it is active and not poisoned.
H₂ SourceH₂ gas (1-3 atm) or Ammonium FormateH₂ gas is cleaner. Ammonium formate is a convenient alternative.[7]
SolventMethanol, EthanolExcellent solvents for both the substrate and for hydrogenation reactions.
TemperatureRoom TemperatureThe reaction is typically exothermic; cooling may be needed on a large scale.

Section 6: Mechanistic Insight

Understanding the mechanism can aid in troubleshooting. The cyclization of the amino alcohol using CDI is a two-stage process involving activation and subsequent intramolecular nucleophilic attack.

G cluster_0 CDI-Mediated Cyclization Mechanism Reactants Amino Alcohol CDI Activated Activated Intermediate (N-Acylimidazole) Reactants:r1->Activated 1. Nucleophilic Attack (from -OH group) Reactants:r2->Activated Product Oxazolidinone Imidazole Activated->Product:p1 2. Intramolecular Attack (from -NH group) - Imidazole Activated->Product:p2

Figure 2: Simplified mechanism of oxazolidinone formation using CDI.

References

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban. Molecules, 19(9), 14999-15004. [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban, BAY 59-7939) for the Prevention and Treatment of Thromboembolic Disorders. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]

  • Mali, P. S., Patel, P. I., & Singh, A. K. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11. [Link]

  • Wockhardt Limited. (2017). Process for the preparation of rivaroxaban. Justia Patents. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved January 21, 2026, from [Link]

  • Ordóñez, M., et al. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(9), 10459-10469. [Link]

  • Pattan, S. R., et al. (2012). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. [Link]

  • De Vreese, R., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 33. [Link]

  • Pronova Biocare AS. (2002). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline (S)-4-(4-Aminobenzyl)-2-Oxazolidinone.
  • Hager, D., et al. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 14(11), 2275. [Link]

  • Husain, A., et al. (2015). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Journal of the Serbian Chemical Society, 80(1), 45-54. [Link]

  • Fisyuk, A., et al. (2021). Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[1][8]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. Chemistry of Heterocyclic Compounds, 57(12), 1212-1219. [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Heravi, M. M., et al. (2017). (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2017(2), M940. [Link]

  • Pardi, V., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(11), 514. [Link]

  • Norwich Pharmacal Co. (1963). Process for the preparation of 5-nitrofuran derivatives of 3-amino-oxazolidonen-(2).

Sources

Optimization

Technical Support Center: Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and success of your experiments.

I. Overview of the Synthetic Pathway

The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a key intermediate for various pharmaceutical agents, typically proceeds through a three-stage process. Understanding the potential pitfalls at each stage is crucial for optimizing yield and purity.

II. Stage 1: Synthesis of 2-Methyl-5-nitroaniline

The journey begins with the nitration of o-toluidine to produce 2-methyl-5-nitroaniline. This electrophilic aromatic substitution is prone to the formation of several isomeric side products.

Frequently Asked Questions (FAQs): Stage 1

Question 1: My reaction yields a mixture of isomers. How can I improve the regioselectivity for 2-methyl-5-nitroaniline?

Answer: The formation of positional isomers is the most common challenge in this step. The amino (-NH₂) and methyl (-CH₃) groups of o-toluidine are both activating and ortho-, para-directing.[1] However, under the strongly acidic conditions required for nitration, the amino group is protonated to the anilinium ion (-NH₃⁺), which is a meta-director.[1] This creates a complex directive effect, leading to a mixture of isomers including 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, and 2-methyl-6-nitroaniline.[1]

To enhance the yield of the desired 5-nitro isomer, a protecting group strategy is often employed. Acetylating the amino group to form N-acetyl-o-toluidine alters the directing effect and introduces steric hindrance, which can favor the formation of the 5-nitro product upon nitration and subsequent hydrolysis.[1]

Question 2: I'm observing the formation of dark, tarry byproducts. What is causing this and how can I prevent it?

Answer: The formation of dark, tarry materials is typically due to the oxidation of the aniline starting material by nitric acid, especially at elevated temperatures.[1] The nitration of aromatic compounds is a highly exothermic reaction.[2] It is critical to maintain a low temperature (typically 0-10°C) throughout the addition of the nitrating mixture to control the reaction rate and minimize these oxidative side reactions.[1]

Question 3: My product contains dinitrated impurities. How can I avoid their formation?

Answer: Dinitrated products arise from the further nitration of the desired mononitrated product. This is more likely to occur if the reaction temperature is too high or if an excess of the nitrating agent is used. Careful control of stoichiometry and maintaining a low reaction temperature are crucial to prevent over-nitration.[2]

Troubleshooting Guide: Stage 1
Problem Potential Cause(s) Recommended Solution(s)
High levels of isomeric byproducts - Direct nitration without a protecting group.- Incorrect reaction temperature affecting regioselectivity.- Protect the amino group via acetylation to form N-acetyl-o-toluidine before nitration.- Strictly maintain the reaction temperature between 0°C and 10°C.[1]
Formation of dark, tarry material - Oxidation of the aniline by nitric acid.- Reaction temperature is too high.- Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture.[1]
Presence of dinitrated products - Excess nitrating agent.- Elevated reaction temperature.- Use a stoichiometric amount of the nitrating agent.- Maintain a low reaction temperature.[2]

III. Stage 2: Formation of the Oxazolidinone Ring

In this stage, 2-methyl-5-nitroaniline is converted to 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. A common method involves reaction with epichlorohydrin followed by cyclization.

Frequently Asked Questions (FAQs): Stage 2

Question 1: What are the primary side products during the reaction with epichlorohydrin?

Answer: The reaction between an aniline and epichlorohydrin can be complex. One of the main side products is the formation of an epoxy derivative in addition to the desired chlorohydrin intermediate.[3][4] This can lead to difficulties in the subsequent cyclization step. Furthermore, the reaction can yield a mixture of regioisomers.

Question 2: How can I control the formation of side products during cyclization?

Answer: A more controlled approach involves first reacting the 2-methyl-5-nitroaniline with a less reactive C3 synthon, such as ethyl or methyl chloroformate, to form a carbamate. This carbamate intermediate can then be reacted with epichlorohydrin under basic conditions (e.g., using lithium hydroxide) to form the oxazolidinone ring with higher selectivity.[3][4] This two-step process often provides a cleaner reaction profile with fewer side products.

Troubleshooting Guide: Stage 2
Problem Potential Cause(s) Recommended Solution(s)
Formation of multiple products - Direct reaction of aniline with highly reactive epichlorohydrin.- Consider a two-step approach: first form a carbamate from the aniline, then react with epichlorohydrin under basic conditions.[3][4]
Low yield of cyclized product - Incomplete reaction.- Suboptimal base or solvent for cyclization.- Monitor the reaction by TLC or LC-MS to ensure completion.- Screen different bases (e.g., LiOH, K₂CO₃) and solvents (e.g., DMF, THF) to optimize the cyclization step.

IV. Stage 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one to the corresponding amine. Various reducing agents can be employed, each with its own set of considerations.

Frequently Asked Questions (FAQs): Stage 3

Question 1: What are the common side products during the nitro reduction?

Answer: The primary side products are intermediates from incomplete reduction, such as the corresponding nitroso and hydroxylamine compounds. The formation of these intermediates is dependent on the reducing agent and reaction conditions. While the oxazolidinone ring is generally stable under many reduction conditions, harsh acidic or basic conditions could potentially lead to its degradation, although this is less common with standard procedures.

Question 2: I am using SnCl₂/HCl for the reduction and having difficulty with the workup. What is the issue?

Answer: A common issue with tin-based reductions is the precipitation of tin salts during the basic workup, which can make product isolation challenging. These salts can form intractable emulsions. To mitigate this, ensure the aqueous layer is sufficiently basic (pH > 12) to dissolve the tin hydroxides. Alternatively, adding a filtration aid like Celite before neutralization and filtering the entire mixture can help remove the tin salts.

Question 3: Is catalytic hydrogenation a suitable method for this reduction?

Answer: Yes, catalytic hydrogenation (e.g., using Pd/C and H₂ gas or a transfer hydrogenation source like ammonium formate) is often a very clean and efficient method for reducing aromatic nitro groups. It typically proceeds with high selectivity and avoids the workup issues associated with metal/acid reductions. It is important to ensure the catalyst is not poisoned by any residual reagents from previous steps.

Troubleshooting Guide: Stage 3
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reduction (presence of nitroso/hydroxylamine intermediates) - Insufficient amount of reducing agent.- Deactivated catalyst (for hydrogenation).- Insufficient reaction time or temperature.- Increase the equivalents of the reducing agent.- Use fresh, active catalyst.- Monitor the reaction to completion and adjust time/temperature as needed.
Difficult workup with SnCl₂ reduction - Precipitation of tin salts at neutral or slightly basic pH.- Adjust the pH of the aqueous layer to >12 with a strong base to dissolve tin hydroxides.- Use a filtration aid like Celite to remove precipitated tin salts.
Low yield with catalytic hydrogenation - Catalyst poisoning.- Inefficient hydrogen transfer.- Purify the starting material to remove potential catalyst poisons.- Ensure proper agitation and, for transfer hydrogenation, an appropriate hydrogen donor.

V. Visualizing the Synthetic Pathway and Side Reactions

The following diagram illustrates the main synthetic route and the key side products that can be formed at each stage.

Synthesis_Pathway cluster_0 Stage 1: Nitration cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Reduction o-Toluidine o-Toluidine 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline o-Toluidine->2-Methyl-5-nitroaniline HNO₃, H₂SO₄ Positional_Isomers Positional Isomers (3-nitro, 4-nitro, 6-nitro) o-Toluidine->Positional_Isomers Oxidation_Products Oxidation Products o-Toluidine->Oxidation_Products Dinitrated_Products Dinitrated Products 2-Methyl-5-nitroaniline->Dinitrated_Products Nitro_Oxazolidinone 3-(2-Methyl-5-nitrophenyl) -1,3-oxazolidin-2-one 2-Methyl-5-nitroaniline->Nitro_Oxazolidinone 1. Carbamate formation 2. Epichlorohydrin, Base Epoxy_Side_Product Epoxy Side Product 2-Methyl-5-nitroaniline->Epoxy_Side_Product Direct reaction with epichlorohydrin Final_Product 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one Nitro_Oxazolidinone->Final_Product Reduction (e.g., Pd/C, H₂ or SnCl₂, HCl) Incomplete_Reduction Incomplete Reduction (Nitroso, Hydroxylamine) Nitro_Oxazolidinone->Incomplete_Reduction

Caption: Synthetic pathway and potential side products.

VI. Detailed Experimental Protocol: A Recommended Approach

This protocol outlines a robust method for the synthesis, emphasizing steps to minimize side product formation.

Step 1: N-Acetylation of o-Toluidine
  • In a round-bottom flask, dissolve o-toluidine in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetyl-o-toluidine.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Nitration of N-Acetyl-o-toluidine
  • Cool concentrated sulfuric acid to below 10°C in an ice-salt bath.

  • Slowly add the dried N-acetyl-o-toluidine to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.

  • Add the nitrating mixture dropwise to the N-acetyl-o-toluidine solution over approximately 2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., NaOH solution) to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

Step 3: Hydrolysis of the Acetyl Group
  • Suspend the nitrated product in an aqueous acidic solution (e.g., dilute HCl).

  • Heat the mixture under reflux until the starting material is consumed (monitor by TLC).

  • Cool the mixture and neutralize with a base to precipitate 2-methyl-5-nitroaniline.

  • Filter, wash with water, and dry the product.

Step 4: Formation of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one
  • Dissolve 2-methyl-5-nitroaniline in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) and cool the mixture in an ice bath.

  • Add ethyl chloroformate dropwise and allow the reaction to proceed to form the ethyl carbamate intermediate.

  • After workup, dissolve the carbamate in a solvent like DMF.

  • Add a base such as lithium hydroxide and (R)-epichlorohydrin.

  • Stir at room temperature until the reaction is complete.

  • Purify the product by crystallization or column chromatography.

Step 5: Reduction of the Nitro Group
  • Dissolve 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium on carbon catalyst (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere or use a hydrogen transfer reagent like ammonium formate at reflux.

  • Monitor the reaction until completion.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude product.

  • Purify by crystallization to yield 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

VII. Analytical Methods for Purity Assessment

To ensure the quality of the synthesized 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, robust analytical methods are essential.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is suitable for assessing the purity and quantifying impurities. A diode array detector can help in identifying peaks by their UV spectra.[3][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any side products, aiding in their structural elucidation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates, and for identifying any significant impurities.

VIII. Conclusion

The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a well-defined but nuanced process. By understanding the potential for side product formation at each stage and implementing the appropriate control strategies and analytical methods, researchers can consistently obtain a high-purity product. This guide serves as a practical resource to troubleshoot common issues and optimize the synthetic procedure.

IX. References

  • Technical Support Center: Synthesis of 2-Methyl-5-nitroaniline Hydrate - Benchchem. (URL not available)

  • Moreno, L. M. et al. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc2022 , ii, 140-155. (URL: [Link])

  • managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline - Benchchem. (URL not available)

  • Technical Support Center: Optimization of 4-Oxazolidinone Synthesis - Benchchem. (URL not available)

  • Foti, C., Piperno, A., Scala, A., & Giuffrè, O. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. (URL: [Link])

  • Reaction of Aromatic Amines with Epihalohydrins - UNI ScholarWorks. (URL: [Link])

  • (PDF) Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - ResearchGate. (URL: [Link])

Sources

Troubleshooting

troubleshooting purification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the purification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (A-M-P-O). This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (A-M-P-O). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one?

The primary challenges in purifying A-M-P-O stem from its unique chemical structure, which includes a polar aromatic amine and an oxazolidinone ring.[1] These features contribute to several purification difficulties:

  • Strong Silica Gel Interaction: The basic aromatic amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to issues like irreversible adsorption, poor recovery, and significant peak tailing during column chromatography.[1]

  • Solubility Profile: The polarity of the molecule can make it challenging to find a suitable solvent system for both chromatography and recrystallization. It may exhibit poor solubility in common non-polar organic solvents, necessitating the use of more polar and sometimes complex solvent mixtures.[1]

  • Potential for Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, complicating purification and affecting the final product's stability.

  • Co-eluting Impurities: Structurally similar impurities, such as starting materials or by-products from the synthesis, may have similar polarities and chromatographic behavior, making them difficult to separate from the desired product.

Q2: What are the most common impurities I should expect?

Understanding the synthetic route is key to anticipating potential impurities. Common impurities in the synthesis of oxazolidinone derivatives can include:

  • Unreacted Starting Materials: Residual 2-methyl-5-nitroaniline or other precursors used in the synthesis.

  • Intermediates: In multi-step syntheses, incomplete reactions can leave behind intermediate compounds. For instance, in syntheses involving the reduction of a nitro group, the corresponding nitro-intermediate is a common impurity.[2]

  • By-products of Cyclization: The formation of the oxazolidinone ring may not be perfectly selective, leading to isomeric or degradation products.[3]

  • Dimerization Products: Under certain conditions, especially during the final acetylation step in related syntheses, dimerization of the amine can occur.[4]

  • Degradation Products: A-M-P-O may be susceptible to hydrolysis of the oxazolidinone ring under strongly acidic or basic conditions, leading to ring-opened impurities.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common purification issues.

Problem 1: Low Purity After Initial Work-up

Scenario: Your crude product, after initial extraction and solvent removal, shows low purity by TLC or LC-MS analysis, with multiple spots or peaks present.

Causality: This often indicates the presence of significant amounts of unreacted starting materials, by-products, or salts from the reaction work-up. The initial separation steps, such as liquid-liquid extraction, may not have been sufficient to remove these impurities.[5]

Troubleshooting Workflow:

Caption: Decision workflow for improving low initial purity.

Step-by-Step Protocol:

  • Characterize Impurities: Run a TLC or LC-MS on your crude material to understand the polarity of the major impurities relative to your product.

  • Optimize Liquid-Liquid Extraction:

    • If impurities are highly polar or ionic (e.g., salts), perform additional aqueous washes. A dilute brine wash can help break up emulsions.

    • If your product is basic, you can selectively extract it into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to re-extract your purified product into an organic solvent.

  • Consider Trituration: If the crude product is a solid, trituration can be effective. This involves suspending the solid in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Sonication can aid this process.

  • Attempt a Crude Recrystallization: If a significant amount of the desired product is present, a preliminary recrystallization from a suitable solvent system can dramatically improve purity before proceeding to more demanding techniques.

Problem 2: Significant Peak Tailing in Column Chromatography

Scenario: During silica gel column chromatography, the product spot on TLC plates appears as a comet-like streak, and the collected fractions show significant cross-contamination.

Causality: Peak tailing with aromatic amines on silica gel is a classic problem caused by the strong interaction between the basic amine and acidic silanol groups on the silica surface.[1] This secondary interaction leads to a portion of the analyte being retained longer than the main band, causing the characteristic tail.[1]

Solutions and Optimization:

  • Mobile Phase Modification:

    • Adding a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase to "neutralize" the acidic silanol groups.[6] Triethylamine (TEA) is a popular choice, typically added at a concentration of 0.1-1% (v/v). Ammonia in methanol (7N solution) can also be used, often as part of the more polar solvent in the gradient.

    • Using an Alcohol as a Polar Solvent: Using methanol or ethanol as the polar component of the mobile phase can also help to reduce tailing by competing with the amine for binding sites on the silica.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels the basic analyte and minimizes tailing.[6]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[6] Basic or neutral alumina should be selected based on the stability of your compound.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography on a C18-functionalized silica gel can be an excellent option. The mobile phase pH can be adjusted to control the retention of the amine.[6] At a higher pH, the amine will be in its free-base form, making it more hydrophobic and increasing its retention.[6]

Data Summary Table: Mobile Phase Modifiers for A-M-P-O Purification on Silica Gel

ModifierTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Triethylamine (TEA) 0.1 - 1.0% (v/v)Competes with the analyte for acidic silanol sites.[6]Effective, readily available, volatile.Can be difficult to remove completely from the final product.
Ammonia (in MeOH) 0.5 - 2.0% (of 7N solution)Neutralizes silanol groups.Highly effective, very volatile.Strong odor, requires good ventilation.
Pyridine 0.1 - 0.5% (v/v)Acts as a basic competitor.Effective.High boiling point, difficult to remove, toxic.
Problem 3: Difficulty in Achieving Crystallization

Scenario: After chromatography, the purified A-M-P-O is an oil or an amorphous solid that refuses to crystallize, even at high purity.

Causality: The inability to crystallize can be due to several factors:

  • Residual Solvent: Trace amounts of solvent, especially high-boiling point solvents like DMF or DMSO, can inhibit crystal lattice formation.

  • Polymorphism: The compound may exist in multiple solid-state forms (polymorphs), some of which are less crystalline.

  • Presence of a Minor, Structurally Similar Impurity: Even a small amount of a closely related impurity can disrupt the crystal packing.

Systematic Approach to Crystallization:

CrystallizationTroubleshooting Start Purified Amorphous Product CheckPurity Confirm High Purity (>98% by LCMS/NMR) Start->CheckPurity PurityDecision Is it pure? CheckPurity->PurityDecision Repurify Repurify (Chromatography/Distillation) PurityDecision->Repurify No SolventScreen Systematic Solvent Screen PurityDecision->SolventScreen Yes Repurify->Start SingleSolvent Single Solvents (e.g., EtOAc, IPA, MeCN) SolventScreen->SingleSolvent BinarySolvent Binary Systems (Solvent/Anti-solvent) SolventScreen->BinarySolvent Techniques Vary Crystallization Technique SingleSolvent->Techniques BinarySolvent->Techniques SlowEvap Slow Evaporation Techniques->SlowEvap Cooling Slow Cooling Techniques->Cooling VaporDiffusion VaporDiffusion Techniques->VaporDiffusion Seeding Induce Crystallization (Seeding/Scratching) SlowEvap->Seeding Cooling->Seeding VaporDiff Vapor Diffusion Crystals Crystalline Product Seeding->Crystals VaporDiffusion->Seeding

Caption: A systematic approach to induce crystallization.

Experimental Protocol for Recrystallization:

  • Ensure Purity: Before attempting recrystallization, confirm the purity of your material is high. Impurities are often the primary inhibitor of crystallization.

  • Solvent Screening:

    • Place small amounts (10-20 mg) of your compound into separate small vials.

    • Add a single solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) dropwise at room temperature until the solid dissolves.

    • If it dissolves readily, the solvent is likely too good. If it is insoluble, try heating.

    • A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Binary Solvent System:

    • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes cloudy (the saturation point).

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Inducing Crystallization:

    • Seeding: If you have a few crystals from a previous batch, add a single seed crystal to a saturated solution.

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation. A patent for a related oxazolidinone derivative describes dissolving the crude product in a boiling mixture of 10% ethanol in ethyl acetate, followed by slow cooling to 5°C and stirring for an extended period.[7]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • BOC Sciences. (n.d.). Oxazolidinone Impurities.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • LGC Standards. (n.d.). Linezolid impurities: An overview.
  • The Pharma Master. (n.d.). Troubleshooting.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the synthesis and optimization of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges encountered during the synthesis of this important scaffold.

Introduction: A Strategic Overview

The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is typically approached via a multi-step sequence to ensure high regioselectivity and yield. A robust and common strategy involves the initial formation of the oxazolidinone ring on a precursor bearing an electronically-deactivated group, such as a nitro group, which is subsequently reduced in the final step to unveil the desired primary amine. This approach prevents the aniline nitrogen from competing in the cyclization reaction.

This guide will focus on the two critical stages of this pathway:

  • Cyclization: The formation of 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one from a suitable N-aryl amino alcohol precursor.

  • Reduction: The selective reduction of the nitro group to afford the final product.

Below is a workflow diagram illustrating this common synthetic strategy.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_reduction Reduction 2-methyl-5-nitroaniline 2-Methyl-5-nitroaniline amino_alcohol 2-((2-Methyl-5-nitrophenyl)amino)ethan-1-ol 2-methyl-5-nitroaniline->amino_alcohol N-Alkylation 2-chloroethanol 2-Chloroethanol 2-chloroethanol->amino_alcohol nitro_oxazolidinone 3-(2-Methyl-5-nitrophenyl)- 1,3-oxazolidin-2-one amino_alcohol->nitro_oxazolidinone Carbonyl Source (e.g., CDI, Phosgene) final_product 3-(5-Amino-2-methylphenyl)- 1,3-oxazolidin-2-one nitro_oxazolidinone->final_product Nitro Reduction (e.g., Pd/C, H₂ or SnCl₂)

Caption: General synthetic pathway for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: The Cyclization Step

Question 1: I am observing a low yield during the cyclization of 2-((2-methyl-5-nitrophenyl)amino)ethan-1-ol. What are the critical parameters to optimize?

Answer: Low yield in this intramolecular cyclization is a common hurdle. The key is to efficiently activate the hydroxyl group for nucleophilic attack by the carbamate intermediate without promoting side reactions. The reaction's success hinges on the careful selection of the carbonylating agent, base, solvent, and temperature.

Core Directive: The Choice of Carbonyl Source

The "carbonyl source" is what closes the ring. Phosgene and its derivatives are classic reagents, but safer alternatives are often preferred.

  • Carbonyldiimidazole (CDI): Highly effective and safer than phosgene. It reacts with the amino alcohol to form an intermediate that cyclizes upon treatment with a base.

  • Diethyl Carbonate: A less reactive, "greener" option that often requires higher temperatures and a strong base (e.g., sodium methoxide) to drive the reaction.[1]

  • Triphosgene: A solid, safer-to-handle alternative to gaseous phosgene.

Causality Behind Reagent Selection: The efficiency of the cyclization is directly related to the electrophilicity of the carbonyl source and the reaction conditions required for its activation. Highly reactive agents like phosgene work at low temperatures but are hazardous. Less reactive agents like diethyl carbonate are safer but demand more forcing conditions, which can lead to decomposition.[2]

Troubleshooting Low Cyclization Yield:

If your yield is low, systematically evaluate these parameters. A Design of Experiments (DoE) approach can be highly efficient.

Parameter Options Rationale & Expert Insight Potential Pitfall
Base Triethylamine (Et₃N), K₂CO₃, NaH, DBUA non-nucleophilic base is critical. NaH provides irreversible deprotonation of the alcohol, driving the reaction forward but can be difficult to handle. Et₃N is often a good starting point for screening.[3]Using a nucleophilic base (e.g., NaOH) can lead to hydrolysis of intermediates. Insufficient base will result in poor conversion.
Solvent THF, Dichloromethane (DCM), Acetonitrile, 1-ButanolThe solvent must solubilize the starting material and intermediates. Aprotic solvents like THF or DCM are standard. For higher temperature reactions with agents like diethyl carbonate, higher boiling point solvents like 1-butanol may be ideal.[3]Protic solvents (e.g., ethanol) will compete with the intramolecular alcohol for reaction with the activated carbonyl, killing the reaction.
Temperature -10 °C to 100 °CHighly dependent on the carbonyl source. For CDI, reactions are often started at 0 °C and allowed to warm to room temperature. For diethyl carbonate, reflux temperatures may be necessary.[4]Excessive heat can cause decomposition of the starting material or product, leading to tar formation and a complex impurity profile.
Concentration 0.1 M to 1.0 MThe reaction is intramolecular, so high dilution is generally not necessary. However, excessively high concentrations can favor intermolecular side reactions, leading to dimer or polymer formation.Intermolecular reactions leading to oligomeric byproducts.

Self-Validating Protocol Example (CDI Method):

  • Dissolve 2-((2-methyl-5-nitrophenyl)amino)ethan-1-ol (1.0 eq) in anhydrous THF (0.5 M) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir at 0 °C for 1 hour. Self-Validation Checkpoint: Monitor by TLC/LC-MS. You should see the disappearance of starting material and the formation of an intermediate.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully in small portions.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours until completion is confirmed by TLC/LC-MS.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

Part 2: The Nitro Group Reduction

Question 2: My nitro-group reduction is either incomplete or is producing significant impurities. How do I choose the best reduction method?

Answer: The selective reduction of an aromatic nitro group in the presence of an oxazolidinone ring is a critical final step. The choice of reductant is paramount to avoid side reactions, such as cleavage of the oxazolidinone ring or over-reduction.

There are two primary classes of reduction methods: Catalytic Hydrogenation and Chemical Reduction.

1. Catalytic Hydrogenation (Preferred Method): This is often the cleanest and highest-yielding method.

  • Reagents: Palladium on carbon (Pd/C) is the most common catalyst.[5]

  • Hydrogen Source: Can be H₂ gas or a transfer hydrogenation reagent like ammonium formate or formic acid.[5] Transfer hydrogenation avoids the need for specialized high-pressure hydrogenation equipment.

  • Advantages: High chemoselectivity, clean reaction profile, easy catalyst removal (filtration), and environmentally friendly byproducts (e.g., CO₂, H₂O).

2. Chemical Reduction: These methods use stoichiometric amounts of a reducing agent.

  • Reagents: Tin(II) chloride (SnCl₂) in HCl, or iron (Fe) powder in acetic acid or with ammonium chloride.

  • Advantages: Useful if catalytic methods fail or if catalyst poisoning is an issue. Can be faster for small-scale synthesis.

  • Disadvantages: Often requires a harsh acidic workup which can potentially hydrolyze the oxazolidinone ring. The removal of metal salts during workup can be cumbersome and may require chelation or pH adjustment, complicating purification.[6]

The following decision tree can help guide your choice of reduction methodology.

Reduction_Method_Decision_Tree start Choosing a Nitro Reduction Method q_equipment Do you have access to hydrogenation equipment? start->q_equipment a_h2 Use Catalytic Hydrogenation: Pd/C with H₂ gas q_equipment->a_h2 Yes q_scale Is the reaction scale > 5g? q_equipment->q_scale No a_transfer Use Transfer Hydrogenation: Pd/C with Ammonium Formate q_scale->a_transfer Yes (safer & easier) a_chemical Consider Chemical Reduction: SnCl₂/HCl or Fe/NH₄Cl q_scale->a_chemical No note_chemical Note: Workup can be difficult. Screen conditions carefully. a_chemical->note_chemical

Caption: Decision tree for selecting a suitable nitro reduction method.

Self-Validating Protocol Example (Transfer Hydrogenation):

  • To a solution of 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (1.0 eq) in methanol or ethyl acetate (0.2 M), add 10% Palladium on carbon (Pd/C, 5-10 mol% by weight).

  • Add ammonium formate (4-6 eq) in one portion.

  • Heat the mixture to a gentle reflux (40-60 °C). Self-Validation Checkpoint: The reaction is often exothermic. Monitor the internal temperature. Progress can be monitored by TLC, looking for the disappearance of the yellow nitro compound and the appearance of the amine product (stains with ninhydrin).

  • After 1-3 hours, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent. The residue can then be taken into a workup procedure (e.g., partitioned between ethyl acetate and water) to remove salts before final purification.

Part 3: Purification and Analysis

Question 3: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?

Answer: Impurities can arise from both the cyclization and reduction steps. Effective purification requires first identifying the nature of the impurity.

Common Impurities:

  • From Cyclization: Unreacted amino alcohol starting material; intermolecular reaction byproducts (dimers).

  • From Reduction: Unreacted nitro-intermediate (incomplete reaction); over-reduced species or ring-opened byproducts (if harsh acidic conditions were used).

Purification Strategy Flowchart:

Purification_Strategy start Crude Product q_state Is the crude product a solid? start->q_state a_recrystallize Attempt Recrystallization q_state->a_recrystallize Yes a_column Perform Column Chromatography q_state->a_column No (Oily) q_purity Is purity >98% by LC-MS/NMR? a_recrystallize->q_purity note_recrystallize Solvent Systems: Ethyl Acetate/Hexanes Ethanol/Water a_recrystallize->note_recrystallize final_product Pure Product a_column->final_product note_column Stationary Phase: Silica Gel Mobile Phase Gradient: Hexanes/Ethyl Acetate a_column->note_column q_purity->a_column No q_purity->final_product Yes

Caption: Decision workflow for purification of the final product.

Expert Insights on Purification:

  • Recrystallization: This is the most efficient method for removing small amounts of impurities from a solid product. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common systems include ethyl acetate/hexanes or ethanol/water.[6]

  • Column Chromatography: This is the workhorse for purifying oils or solids that fail to recrystallize. For this molecule, a gradient of ethyl acetate in hexanes on a silica gel column is a good starting point. The more polar amine product will elute later than less polar impurities. The less polar nitro-intermediate can be easily separated from the final amine product.

References

  • Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions a | Download Table - ResearchGate. Available at: [Link]

  • NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... - Google Patents.
  • Reaction conditions in the synthesis of oxazolidin-2-ones. | Download Table - ResearchGate. Available at: [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents.
  • DE1126877B - Process for the preparation of 5-nitrofuran derivatives of 3-amino-oxazolidonen-(2) - Google Patents.

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This resource is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This resource is designed to provide in-depth insights and practical troubleshooting advice for the stability challenges you may encounter during your experiments. Leveraging extensive experience with oxazolidinone chemistry, this guide explains the "why" behind experimental observations and provides robust protocols to ensure the integrity of your results.

The stability of any compound is paramount for reliable experimental outcomes. 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, while a promising scaffold, possesses functional groups—namely the oxazolidinone ring and an aromatic amine—that are susceptible to degradation under various conditions. Understanding these potential liabilities is the first step toward mitigating them.

Frequently Asked Questions (FAQs) - Quick Solutions

Here, we address the most common stability concerns in a direct question-and-answer format.

Q1: My solution of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is showing a new, more polar peak on HPLC over time, especially in acidic mobile phases. What is happening?

A1: You are likely observing acid-catalyzed hydrolysis of the oxazolidinone ring. The oxazolidinone ring, a cyclic carbamate, is susceptible to cleavage under acidic conditions, which opens the ring to form a more polar amino alcohol derivative.[1][2] This is a common degradation pathway for this class of compounds. To minimize this, ensure your mobile phases are buffered at a pH where the compound is more stable, ideally in the neutral to slightly basic range, if compatible with your analytical method.

Q2: I've noticed a discoloration (e.g., turning yellow or brown) of my solid compound or solutions when exposed to air or light. What could be the cause?

A2: The discoloration is a strong indicator of oxidative degradation. The primary amino group on the phenyl ring is particularly susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso or nitro derivatives, and can also result in complex polymeric products.[3][4] This process can be accelerated by light (photoxidation) and the presence of trace metal ions.[5]

Q3: Can I heat my solution to increase the solubility of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one?

A3: While modest heating may be acceptable for short durations, prolonged exposure to high temperatures can promote both hydrolysis and oxidative degradation. Thermal stability studies on similar oxazolidinone compounds have shown that they are generally stable under dry heat, but in solution, the rate of degradation reactions increases with temperature.[1] It is crucial to perform a preliminary thermal stability assessment before incorporating a heating step into your regular workflow.

Q4: Are there any common solvents or reagents I should avoid when working with this compound?

A4: Yes. Avoid strong acidic conditions (e.g., using strong acids like TFA without careful control) due to the risk of hydrolysis.[6][7] Be cautious with strong oxidizing agents (e.g., hydrogen peroxide, permanganates) as they will readily oxidize the aromatic amine.[5][8] Additionally, be mindful of reactive carbonyl compounds (aldehydes, ketones) that could potentially react with the primary amine under certain conditions.

Troubleshooting Guides: From Problem to Protocol

This section provides structured approaches to diagnose and resolve common stability issues.

Guide 1: Investigating Unexpected Degradation in Solution

If you observe unexpected peaks in your chromatogram or a decrease in the main peak area over time, follow this guide to identify the cause.

Symptoms:

  • Appearance of new peaks in HPLC/UPLC.

  • Change in solution color.

  • Inconsistent results between experimental runs.

Troubleshooting Workflow:

Hydrolysis Compound Oxazolidinone Ring Protonated Protonated Carbonyl Compound->Protonated + H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O Product Ring-Opened Product (Amino Alcohol) Intermediate->Product Ring Opening

Caption: Simplified mechanism of acid-catalyzed hydrolysis.

Oxidative Degradation Pathway

The aromatic primary amine is an electron-rich moiety and is therefore prone to oxidation. This can proceed through a series of steps to form various products, often resulting in discoloration of the sample.

Caption: Potential oxidative degradation pathways of the amino group.

By understanding these potential stability issues and implementing the troubleshooting and experimental strategies outlined in this guide, you can ensure the integrity of your work with 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. Always remember that while general principles apply, empirical stability testing of your specific compound under your experimental conditions is crucial for generating reliable and reproducible data.

References

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. Retrieved January 21, 2026, from [Link]

  • PubMed. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

  • PMC. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Retrieved January 21, 2026, from [Link]

  • PubMed. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved January 21, 2026, from [Link]

  • PubMed. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Oxazolidine. Retrieved January 21, 2026, from [Link]

  • PubMed. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring?. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved January 21, 2026, from [Link]

  • PMC. (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Retrieved January 21, 2026, from [Link]

  • ACS Omega. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Retrieved January 21, 2026, from [Link]

  • USDA ARS. (n.d.). Degradation of Fumigant Pesticides: 1,3-Dichloropropene, Methyl Isothiocyanate, Chloropicrin, and Methyl Bromide. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxazolidinone. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Retrieved January 21, 2026, from [Link]

  • PMC. (n.d.). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 3-Benzoyl-1,3-oxazolidin-2-one. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved January 21, 2026, from [Link]

  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. (n.d.). Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. Retrieved January 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. As a pivotal intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. As a pivotal intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications and regulatory compliance. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address common challenges encountered during its purification.

Understanding the Chemistry: The "Why" Behind the "How"

The purification strategy for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is intrinsically linked to its synthetic route. A prevalent method for its preparation involves the reduction of its nitro precursor, 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. This transformation, while effective, can introduce a specific set of impurities that must be efficiently removed.

The primary impurities of concern are:

  • Unreacted Starting Material: Residual 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

  • Intermediates of Nitro Reduction: Partially reduced species such as the corresponding nitroso and hydroxylamine derivatives.[1][2]

  • Side-Products: Impurities arising from side reactions, which can be influenced by the choice of reducing agent and reaction conditions.[3]

The presence of the aromatic amine functionality in the final product imparts a degree of polarity and basicity, which must be considered when selecting purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low purity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one after synthesis?

A1: The most common culprits for low purity are incomplete reduction of the nitro-precursor and the formation of side-products during the reduction step. Over-reduction or side reactions can lead to a complex mixture of impurities that are structurally similar to the desired product, making purification challenging.

Q2: My purified product is discolored (e.g., yellow or brown). What is the likely cause?

A2: Discoloration is often indicative of the presence of oxidized impurities or residual nitroaromatic compounds. Aromatic amines, in general, are susceptible to air oxidation, which can lead to the formation of colored byproducts. The presence of even trace amounts of the starting nitro compound can also impart a yellow hue.

Q3: Can I use an acid-base extraction to purify my product?

A3: While the aromatic amine group is basic and can be protonated, an acid-base extraction may not be the most effective primary purification method. Many of the likely impurities also contain basic nitrogen atoms, which would lead to co-extraction. However, a carefully controlled acidic wash of an organic solution of the crude product can sometimes help remove highly basic impurities.

Q4: How can I effectively monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of purification. A suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to achieve good separation between the desired product and its impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[4]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that may arise during the purification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Problem 1: Persistent Presence of Starting Material (Nitro-Compound) in the Final Product
  • Question: After purification by column chromatography, I still see a spot on my TLC corresponding to the starting nitro-compound. How can I remove it?

  • Answer:

    • Optimize Chromatography: The polarity difference between the nitro- and amino-compounds is significant, so they should be separable by silica gel chromatography. If you are observing co-elution, consider the following:

      • Eluent System: You may need to use a less polar eluent system to increase the retention of the more polar amino-compound on the silica gel, allowing the less polar nitro-compound to elute first. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be very effective.

      • Column Loading: Overloading the column can lead to poor separation. Ensure that the amount of crude product is appropriate for the size of the column. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.

    • Recrystallization: If chromatography is insufficient, recrystallization can be an excellent secondary purification step. The difference in polarity between the nitro- and amino-compounds often translates to different solubilities in various solvents. Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane. The desired amino-compound is typically more soluble in polar solvents.

    • Chemical Scavenging (Advanced): In some cases, a small amount of a reducing agent can be added to the crude mixture before workup to "push" the remaining nitro-compound to the desired product. This should be done with caution and requires careful optimization.

Problem 2: Multiple Unidentified Impurity Spots on TLC After Purification
  • Question: My TLC shows several spots close to my product spot, even after column chromatography. What are these and how do I get rid of them?

  • Answer:

    • Identify the Impurities: These are likely intermediates from the nitro reduction (nitroso, hydroxylamine) or other side-products. If possible, obtaining a mass spectrum of the impure sample can help identify the molecular weights of these species.

    • Chromatography Optimization:

      • Stationary Phase: While silica gel is the most common choice, for closely related impurities, other stationary phases like alumina (basic or neutral) might offer different selectivity.

      • Solvent System Modification: Adding a small amount of a modifier to your eluent can significantly impact separation. For basic compounds like aromatic amines, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and resolution by deactivating acidic sites on the silica gel.

    • Recrystallization Strategy: A carefully chosen recrystallization solvent is key. The goal is to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. A solvent screen with small amounts of the impure product is highly recommended. Common solvents to try for aminophenyl oxazolidinones include isopropanol, ethanol, and mixtures of ethyl acetate and hexanes.[4][5]

Problem 3: Low Recovery After Recrystallization
  • Question: I managed to get a pure product by recrystallization, but my yield is very low. How can I improve my recovery?

  • Answer:

    • Solvent Choice: The solvent system may be too good at dissolving your product even at low temperatures. You need a solvent system where the solubility of your product has a steep temperature gradient.

    • Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.

    • Cooling Process: Slow cooling is crucial for the formation of large, pure crystals. Crash cooling by placing the hot solution directly in an ice bath can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Mother Liquor Analysis: Analyze the mother liquor by TLC. If a significant amount of product is present, you can concentrate the mother liquor and attempt a second recrystallization.

Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one by flash column chromatography.

1. Preparation:

  • Stationary Phase: Silica gel (230-400 mesh).
  • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. A typical gradient could be from 10% to 50% ethyl acetate. The optimal gradient should be determined by TLC analysis of the crude product. Adding 0.5% triethylamine to the eluent can improve peak shape.
  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, "dry loading" is recommended. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

2. Chromatography:

  • Pack the column with silica gel slurried in the initial, less polar eluent.
  • Carefully load the prepared sample onto the top of the column.
  • Begin elution with the starting eluent composition.
  • Gradually increase the polarity of the eluent according to the predetermined gradient.
  • Collect fractions and monitor them by TLC.
  • Combine the fractions containing the pure product.
  • Evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

1. Solvent Selection:

  • Perform a solvent screen using small amounts of the impure product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane or ethanol/water).
  • The ideal solvent will dissolve the compound when hot but not when cold.

2. Recrystallization Procedure:

  • Place the impure solid in a flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the solid just dissolves.
  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes, then filter the hot solution through a fluted filter paper to remove the charcoal.
  • Allow the solution to cool slowly to room temperature.
  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or a wavelength determined by a UV scan).

  • Purity Determination: Purity is typically assessed by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Can be used to confirm the structure of the desired product and to identify impurities if they are present in sufficient quantities and have distinct signals. The aromatic region will be particularly informative for distinguishing between the nitro and amino-substituted phenyl rings. The protons on the oxazolidinone ring should also have characteristic shifts.

  • ¹³C NMR: Provides information on the carbon framework and can be used to confirm the absence of impurities.

Visualizations

Workflow for Troubleshooting Impurities

G start Crude Product Analysis (TLC/HPLC) impurity_check Impurities Present? start->impurity_check pure Product is Pure impurity_check->pure No id_impurity Identify Impurity Type impurity_check->id_impurity Yes start_material Unreacted Starting Material (Nitro-Cmpd) id_impurity->start_material side_products Side-Products/ Intermediates id_impurity->side_products purify_nitro Purification Strategy for Nitro-Compound start_material->purify_nitro purify_side Purification Strategy for Side-Products side_products->purify_side col_chrom_nitro Optimize Column Chromatography (Less Polar Eluent) purify_nitro->col_chrom_nitro recryst_nitro Recrystallization purify_nitro->recryst_nitro col_chrom_side Optimize Column Chromatography (Modifier, e.g., Et3N) purify_side->col_chrom_side recryst_side Recrystallization (Solvent Screen) purify_side->recryst_side analysis Analyze Purity (TLC/HPLC/NMR) col_chrom_nitro->analysis Purified Product recryst_nitro->analysis Purified Product col_chrom_side->analysis Purified Product recryst_side->analysis Purified Product analysis->impurity_check

Caption: A decision-making workflow for troubleshooting common impurities encountered during the purification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

General Purification Workflow

G cluster_0 Purification Steps crude Crude Reaction Mixture workup Aqueous Workup/ Extraction crude->workup concentration Concentration workup->concentration primary_purification Primary Purification (Column Chromatography) concentration->primary_purification fraction_analysis Fraction Analysis (TLC) primary_purification->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions secondary_purification Secondary Purification (Recrystallization) combine_fractions->secondary_purification final_product Pure Product secondary_purification->final_product

Caption: A general experimental workflow for the purification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

References

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(44), 28756-28763. Available from: [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives. Google Patents, NO311691B1.
  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents, CN102199146A.
  • Process for the preparation of 5-nitrofuran derivatives of 3-amino-oxazolidonen-(2). Google Patents, DE1126877B.
  • Shatsauskas, A. L., et al. (2021). Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[4][6]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. Chemistry of Heterocyclic Compounds, 57(12), 1212-1219. Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • Smith, M. B. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465-3474. Available from: [Link]

  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. MDPI. Available from: [Link]

  • Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. In Advanced Chromatographic Techniques for Agricultural and Food Sciences. IntechOpen. Available from: [Link]

  • Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue. National Institutes of Health. Available from: [Link]

  • 1,3-OXAZOLIDIN-2-ONE 3,5-SUBSTITUTED DERIVATIVES. Google Patents, EP2244576A4.
  • 2-Methyl-5-(2-methylphenyl)-1,3-oxazolidine. PubChem. Available from: [Link]

  • Aurelio, L., et al. (2003). Studies of 2-Substituted 1,3-Oxazolidin-5-ones and 1,3-Oxazinan-6-ones as Precursors for the Synthesis of N-Alkyl-β-Amino Acids. The Journal of Organic Chemistry, 68(7), 2652-2667. Available from: [Link]

  • Al-Said, M. S., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(10), 1338. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support guide for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating the challenges of this synthesis.

Overview of the Synthetic Strategy

The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a multi-step process that requires careful control of reaction conditions and handling of sensitive reagents. The most common and logical pathway involves a two-stage approach:

  • Oxazolidinone Ring Formation: Construction of the heterocyclic ring system starting from 2-methyl-5-nitroaniline to form the stable intermediate, 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

  • Nitro Group Reduction: Selective reduction of the nitro moiety to the corresponding primary amine to yield the final target compound.

This guide is structured to address potential issues in both stages of this synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_end Purification A 2-Methyl-5-nitroaniline B 3-(2-methyl-5-nitrophenyl)- 1,3-oxazolidin-2-one A->B Ring Formation D 3-(5-Amino-2-methylphenyl)- 1,3-oxazolidin-2-one (Crude Product) B->D Nitro Reduction C Cyclizing Agent (e.g., Chloroacetyl Chloride, Epoxides) C->B F Final Pure Product D->F Recrystallization/ Chromatography E Reducing Agent (e.g., Pd/C, H₂ or H-donor) E->D

Optimization

Technical Support Center: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Prepared by: Gemini, Senior Application Scientist This technical support guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and detailed protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and detailed protocols regarding the stability and degradation of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. Understanding the degradation profile of this molecule is critical for ensuring data integrity, developing stable formulations, and meeting regulatory requirements for safety and efficacy.

Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common questions regarding the chemical stability of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Q1: What are the primary chemical liabilities and potential degradation pathways for this molecule?

A1: The structure of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one contains two primary chemical moieties susceptible to degradation: the 1,3-oxazolidin-2-one ring and the aromatic amino group .

  • Hydrolysis: The oxazolidinone ring, which is a cyclic carbamate, is prone to hydrolysis under both acidic and basic conditions.[1][2] This process involves the cleavage of the ring, typically leading to the formation of a β-amino alcohol derivative. The rate of hydrolysis is influenced by pH and temperature.[3][4]

  • Oxidation: The aromatic amino group (-NH₂) is highly susceptible to oxidation.[5] This can lead to a complex mixture of degradation products, including colored impurities resulting from the formation of nitroso, nitro, or dimeric azo compounds.[5][6] The presence of metal ions can catalyze these oxidative processes.[7]

Q2: Under what specific conditions is the compound most likely to degrade?

A2: Degradation is most pronounced under the following "stress" conditions, which are often used in forced degradation studies to predict long-term stability:[8][9]

  • Strongly Acidic or Basic pH: Exposure to solutions with a pH below 3 or above 9 will likely accelerate the hydrolysis of the oxazolidinone ring.

  • Presence of Oxidizing Agents: Contact with agents like hydrogen peroxide (H₂O₂), or even dissolved oxygen in the presence of trace metal ions, can lead to rapid oxidation of the aromatic amine.[7][10]

  • Exposure to UV or High-Intensity Light: Aromatic amines can be photosensitive. Photolytic degradation can occur, leading to free radical generation and subsequent complex reactions.[8][11]

  • Elevated Temperatures: High temperatures will increase the rate of all degradation reactions, particularly hydrolysis.

Q3: What are the likely structures of the major degradation products?

A3: Based on the primary degradation pathways, the major expected degradants are:

  • From Hydrolysis: 1-(2-Amino-1-hydroxyethyl)-5-amino-2-methylbenzene. This results from the complete cleavage of the oxazolidinone ring.

  • From Oxidation: A variety of products can form, including the corresponding nitroso derivative (3-(2-methyl-5-nitrosophenyl)-1,3-oxazolidin-2-one), nitro derivative (3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one), and potentially dimeric species (azoxy or azo compounds) formed by the coupling of two molecules.[5]

Q4: How can I minimize degradation during routine storage and experimental handling?

A4: To ensure the integrity of the compound:

  • Storage: Store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place (refrigerated or frozen conditions are ideal).

  • Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, use a pH-neutral (pH 6-7.5), buffered solvent, degas the solvent to remove oxygen, and store at 2-8°C in amber vials.

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents to minimize contaminants like trace metals or peroxides that can initiate degradation.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides solutions for specific problems that may arise during experimentation due to compound instability.

Problem Encountered Probable Cause(s) Recommended Troubleshooting Steps & Solutions
Appearance of unexpected peaks in HPLC/LC-MS analysis, especially over time. Degradation of the parent compound due to solution instability (hydrolysis or oxidation).1. Confirm Degradation: Re-analyze a freshly prepared standard solution. If the new peaks are absent or smaller, degradation is confirmed. 2. Identify the Pathway: Analyze the mass of the new peaks by LC-MS. A mass increase of 16 Da may suggest oxidation (-NH₂ to -NO), while a mass increase of 18 Da relative to the parent compound could indicate a hydrolysis product. 3. Mitigate: Prepare solutions immediately before use. If storage is necessary, perform a short-term stability study in your chosen solvent system (e.g., analyze at T=0, 2, 4, 8, 24 hours) to determine an acceptable use window. Consider using an amber autosampler vial to prevent photodegradation.
Poor reproducibility or decreasing signal intensity of the parent compound. Adsorptive loss or significant degradation in the analytical or storage medium.1. Check Solvent/pH: Ensure the solvent pH is near neutral. Acidic or basic mobile phases can cause on-column or in-vial degradation. 2. Use Fresh Solvents: Peroxides can form in aged solvents like THF or ether, causing oxidative degradation. Use freshly opened or properly stored solvents. 3. Evaluate Storage Conditions: For stock solutions, store frozen (-20°C or -80°C) in a suitable solvent like DMSO or acetonitrile and perform freeze-thaw stability checks.
Inconsistent results in biological assays or potency measurements. The active concentration of the parent compound is decreasing over the course of the experiment due to degradation.1. Implement Stability Controls: Include a "time-zero" and "time-final" analytical sample of your dosing solution in every assay. Quantify the parent compound concentration at the beginning and end of the experiment to determine if significant degradation occurred under assay conditions. 2. Adjust Assay Buffer: If the assay buffer is acidic or basic, assess if it can be buffered closer to neutral without impacting the biological system. 3. Minimize Exposure: Protect assay plates and stock solutions from prolonged exposure to light and ambient temperature.

Section 3: Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[8][9]

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Prepare Working Solutions in Different Stress Media A->B C1 Acid Hydrolysis (0.1 M HCl) B->C1 C2 Base Hydrolysis (0.1 M NaOH) B->C2 C3 Oxidation (3% H₂O₂) B->C3 C4 Photolytic (UV/Vis Light) B->C4 C5 Thermal (60°C) B->C5 C6 Control (Solvent Only) B->C6 D Sample at Timepoints (e.g., 0, 2, 8, 24h) E Neutralize Acid/Base Samples D->E For C1 & C2 F Analyze by Stability- Indicating HPLC-UV/MS D->F E->F G Characterize Degradants F->G

Caption: Experimental workflow for a forced degradation study.

Protocol 1: Hydrolytic Degradation
  • Objective: To assess stability in acidic, basic, and neutral aqueous conditions.

  • Materials: 1 mg/mL stock solution of the compound in acetonitrile (ACN), 0.1 M HCl, 0.1 M NaOH, HPLC-grade water.

  • Procedure: a. Acid: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. b. Base: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. c. Neutral: Mix 1 mL of stock solution with 9 mL of HPLC-grade water. d. Incubate all solutions at 40°C. e. Withdraw aliquots at T=0, 2, 8, and 24 hours. f. Crucial Step (Self-Validation): Before analysis, neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH and the basic aliquots with 0.1 M HCl. This prevents the HPLC column from being damaged and ensures accurate chromatography. g. Analyze all samples by HPLC-UV/MS.

Protocol 2: Oxidative Degradation
  • Objective: To assess stability in the presence of an oxidizing agent.

  • Materials: 1 mg/mL stock solution in ACN, 3% hydrogen peroxide (H₂O₂).

  • Procedure: a. Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. b. Keep the solution at room temperature, protected from light. c. Withdraw aliquots at T=0, 1, 4, and 8 hours (oxidation can be rapid). d. Analyze immediately by HPLC-UV/MS. No quenching is typically needed, but be aware that residual peroxide can affect some column chemistries.

Section 4: Analytical Methodologies

A validated stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.

Recommended Technique: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard.[9][12]

  • UV Detection: Allows for quantification of the parent compound and degradants.

  • MS Detection: Provides mass information crucial for the structural identification of unknown degradation products.

Example HPLC Method Parameters
ParameterRecommended ConditionRationale / Justification
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive mode MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good elution strength.
Gradient 5% to 95% B over 10 minutesA broad gradient is necessary to elute the parent compound and a wide range of potential degradants with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Detection UV at 254 nm; MS (ESI+)254 nm is a common wavelength for aromatic compounds. ESI+ is ideal for protonating the amino group.
Injection Vol. 2 µLSmall volume to prevent peak overload.

Section 5: Visualizing Degradation Pathways

Proposed Hydrolytic Degradation Pathway

Caption: Hydrolysis of the oxazolidinone ring under acidic or basic conditions.

Proposed Oxidative Degradation Pathways

Caption: Potential oxidative pathways for the aromatic amino group.

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2023). PNAS. [Link]

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. (2000). ResearchGate. [Link]

  • Fife, T. H., & Hagopian, L. (1969). Oxazolidine Hydrolysis. The Participation of Solvent and Buffer in Ring Opening. Scribd. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2018). MDPI. [Link]

  • Fife, T. H. (1983). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry. [Link]

  • Fasani, E., Tilocca, F., & Albini, A. (2009). Photochemistry of oxazolidinone antibacterial drugs. Photochemical & Photobiological Sciences. [Link]

  • Oxazolidine. Wikipedia. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (2016). PubMed Central. [Link]

  • Oxidative degradation of amines using a closed batch system. (2014). Norwegian Research Information Repository. [Link]

  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (2007). RSC Publishing. [Link]

  • Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. [Link]

  • Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue. (2019). PubMed Central. [Link]

  • An immunochromatographic assay for rapid and direct detection of 3-amino-5-morpholino-2-oxazolidone (AMOZ) in meat and feed samples. (2014). PubMed. [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. [Link]

  • Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. (2004). PubMed. [Link]

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. (2004). PubMed. [Link]

  • Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. (2017). PubMed. [Link]

  • Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. (2024). PubMed. [Link]

  • Photocatalytic Addition of N-Oxazolidinone Radicals to Arenes and Heteroarenes in Batch and in Flow Mode. (2021). PubMed Central. [Link]

  • 2-Oxazolidinone, 4-phenyl-, (4S)-. PubChem. [Link]

  • Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. (2004). ResearchGate. [Link]

  • Alkharfy, K. M., Khan, R. M. A., Al-Asmari, M., Alhadeyah, B. H., & Ahmad, A. (2013). Quantitative determination of imatinib stability under various stress conditions. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Method development for amino acid analysis. (2012). ResearchGate. [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2020). MDPI. [Link]

  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. (2017). MDPI. [Link]

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Troubleshooting

resolving poor solubility of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

A Guide to Understanding and Overcoming Solubility Challenges Welcome to the technical support guide for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This document is designed for researchers, chemists, and formulati...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Overcoming Solubility Challenges

Welcome to the technical support guide for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these challenges, moving from basic principles to advanced strategies.

Part 1: Understanding the Molecule - The Root of the Problem

Before attempting to solve a solubility problem, it's crucial to understand the physicochemical properties of the molecule itself. 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (MW: 192.21 g/mol ) is a multifaceted structure presenting distinct challenges and opportunities for solubilization.[1]

  • The Aromatic Amine: The primary amino group (-NH2) on the phenyl ring is a weak base.[2][3] This is the most critical handle for solubility manipulation. At acidic pH, this group will become protonated (-NH3+), creating a cationic species that is significantly more polar and water-soluble.[4] Conversely, at neutral or alkaline pH, the compound exists in its less soluble, neutral form.

  • The Oxazolidinone Ring: This heterocyclic system contains a polar carbamate (cyclic ester/amide) functionality, which contributes to some degree of polarity.[5] However, the ring itself is rigid.

  • The Substituted Phenyl Ring: The methylphenyl group is largely hydrophobic. The methyl group, while small, adds to the lipophilicity and can influence crystal packing, which in turn affects the energy required to dissolve the solid.[6] The combination of a hydrophobic core with specific polar functional groups often leads to poor aqueous solubility.

This inherent duality—a polar, ionizable amine and a non-polar aromatic system—is the primary reason for its limited solubility in simple aqueous or non-polar organic solvents.

Part 2: Systematic Troubleshooting Workflow

Poor solubility is rarely solved by random solvent testing. A systematic approach is required to efficiently identify a viable solution. This section is structured as a logical troubleshooting guide.

Initial Assessment: Is It a Solubility or a Dissolution Rate Problem?

First, determine if the compound is truly insoluble or if it just dissolves very slowly. A simple observation can be informative: does the solid material remain unchanged indefinitely, or does it slowly disappear over time, perhaps with agitation or gentle heating? This distinction guides your next steps toward either thermodynamic or kinetic solutions.

dot

Troubleshooting_Workflow cluster_start Start cluster_characterize Phase 1: Characterization cluster_troubleshoot Phase 2: Systematic Troubleshooting cluster_solutions Phase 3: Solution Pathways start Problem: Poor Solubility of Compound purity Verify Compound Purity (HPLC, NMR) start->purity solid_state Initial Solid-State Check (Microscopy, DSC) purity->solid_state ph_mod Q1: Have you tried pH modification? solid_state->ph_mod cosolvent Q2: Have you screened co-solvents? ph_mod->cosolvent No / Insufficient acidic_buffer Solution: Acidic Buffers (pH < 5) ph_mod->acidic_buffer Yes advanced Q3: Have you considered advanced formulations? cosolvent->advanced No / Insufficient organic_cosolvent Solution: Aqueous-Organic Mixtures (e.g., DMSO/Water, PEG/Water) cosolvent->organic_cosolvent Yes solid_dispersion Advanced Solution: Solid Dispersions (e.g., with PVP, HPMC) advanced->solid_dispersion Explore complexation Advanced Solution: Complexation (e.g., with Cyclodextrins) advanced->complexation Explore PH_Solubility cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 7.4) compound_low Compound-NH3+ (Cationic, Polar) water_low H2O compound_low->water_low Strong Ion-Dipole Interaction solubility_high Result: High Solubility compound_high Compound-NH2 (Neutral, Less Polar) water_high H2O compound_high->water_high Weak Interaction solubility_low Result: Low Solubility

Caption: Effect of pH on the ionization and solubility of an amine-containing compound.

Q2: Adjusting pH helped, but the solubility is still insufficient for my needs. What's next?

Answer: The next step is to explore co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system to be more favorable for dissolving non-polar solutes.

Mechanism: Co-solvents work by reducing the polarity of the aqueous environment. They disrupt the hydrogen-bonding network of water, making it energetically less costly to create a cavity for the solute molecule. This "like dissolves like" principle allows the hydrophobic methylphenyl portion of your compound to be more readily solvated.

Common Co-solvents for Screening:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (e.g., PEG 400)

Troubleshooting Protocol (Co-solvent Screening):

  • Select a promising acidic buffer from your pH screening (e.g., pH 4.0).

  • Prepare a series of co-solvent mixtures with this buffer (e.g., 10%, 20%, 30%... up to 50% v/v of DMSO in buffer).

  • Perform the same equilibrium solubility test as described in the pH protocol for each co-solvent mixture.

  • Analyze the concentration of the dissolved compound via HPLC.

Data Presentation:

Co-solventConcentration (% v/v)Observed Solubility (µg/mL)Fold Increase (vs. Buffer)
None (Buffer pH 4.0)0%[Insert experimental value]1.0
DMSO10%[Insert experimental value][Calculate]
DMSO20%[Insert experimental value][Calculate]
PEG 40010%[Insert experimental value][Calculate]
PEG 40020%[Insert experimental value][Calculate]

This systematic approach allows you to quantify the impact of each co-solvent and its concentration.

[7][8][9]---

Q3: I am working on a solid dosage form and cannot use liquid formulations. Are there other options?

Answer: Yes. If liquid-based solutions are not an option, you should investigate advanced formulation strategies that enhance the solubility of the solid form itself. The two most common approaches are creating amorphous solid dispersions and using complexation agents.

1. Amorphous Solid Dispersions (ASDs)

  • Mechanism: Crystalline materials have a highly ordered, stable structure (crystal lattice) that requires significant energy to break apart for dissolution. By dispersing the compound at a molecular level within a hydrophilic polymer matrix, you create an amorphous (non-crystalline) solid. This amorphous form has a higher free energy and lacks a strong lattice structure, making it much easier to dissolve. *[10] Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), PEG.

  • Protocol (Screening): A common lab-scale method is solvent evaporation.

    • Dissolve both the compound and a polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or dichloromethane).

    • Evaporate the solvent rapidly under vacuum (e.g., using a rotary evaporator).

    • The resulting solid film is the amorphous solid dispersion.

    • Assess the dissolution rate of this new solid form compared to the original crystalline material.

2. Complexation with Cyclodextrins

  • Mechanism: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. The non-polar methylphenyl group of your compound can fit inside this cavity, forming an "inclusion complex." This complex effectively masks the hydrophobic part of the molecule, presenting a new, larger molecule with a hydrophilic exterior to the solvent, thereby increasing its apparent water solubility. *[11] Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and safety profile.

  • Protocol (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess of your compound to each solution.

    • Equilibrate, filter, and analyze the concentration of the dissolved drug as done in previous protocols.

    • Plotting drug solubility vs. cyclodextrin concentration will reveal the nature of the complex and its stability constant.

Part 3: Key Analytical Methods

Accurate solubility determination relies on robust analytical methods. The "gold standard" is the shake-flask method coupled with a specific concentration analysis technique.

[12]Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the solid compound to your chosen solvent system (e.g., buffer, co-solvent mixture) in a sealed, clear vial. The presence of visible solid throughout the experiment is essential.

  • Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow at least 24-48 hours to ensure equilibrium is reached. 3[13]. Sampling & Separation: Withdraw a sample of the supernatant. Immediately filter it through a chemical-resistant syringe filter (e.g., 0.22 or 0.45 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of your instrument.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated HPLC-UV method. O[14][15][16]ther methods like UV-spectroscopy can be used for high-throughput screening but may be less accurate if excipients interfere. G[14]ravimetric methods are simpler but less sensitive.

[17]### References

  • 2-Oxazolidinone - Grokipedia. Available at:

  • Solubility and pH of amines. Available at:

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available at: [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Available at: [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available at: [Link]

  • Solubility experimental methods. Slideshare. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Available at: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Available at: [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. National Center for Biotechnology Information. Available at: [Link]

  • Amine compounds. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available at: [Link]

  • Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES. JETIR. Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

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Optimization

Technical Support Center: Minimizing Byproduct Formation in Reactions of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This molecule is a critical intermediate, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This molecule is a critical intermediate, particularly in the synthesis of oxazolidinone-class antibiotics like Linezolid. Achieving high purity and yield is paramount, and controlling byproduct formation is a frequent challenge.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not only solutions but also the underlying chemical principles to empower you to proactively optimize your reaction conditions.

Troubleshooting Guides & FAQs

FAQ 1: My reaction mixture and final product are discolored (yellow to dark brown). What is the likely cause and how can I prevent it?

Question: I'm performing an N-acylation on 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, and the reaction turns dark. My isolated product is also off-color, requiring extensive purification. What's happening?

Plausible Cause: Oxidation of the Aniline Moiety

The primary amino group on the phenyl ring makes the molecule susceptible to oxidation, especially under basic conditions or exposure to air (O₂). Aniline and its derivatives can be oxidized to a variety of colored impurities, including nitroso, nitro, and polymeric species, which are often intensely colored and can be difficult to remove.[1][2]

Mitigation Strategies & Protocols:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen.

    • Protocol: Before adding reagents, de-gas your solvent by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction and workup process.

  • Solvent Choice: Use freshly distilled or anhydrous, de-gassed solvents. Older solvents, especially ethers like THF, can form peroxides which are potent oxidizing agents.

  • Temperature Control: While higher temperatures can increase reaction rates, they also accelerate oxidation. Run the reaction at the lowest effective temperature. If the acylation is sluggish, it is better to extend the reaction time than to increase the temperature excessively.

  • Reagent Purity: Ensure the purity of your starting materials and reagents. Metal impurities can catalyze oxidation reactions.

Mechanistic Insight: The aniline nitrogen's lone pair of electrons increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack and oxidation. The process can initiate via single-electron transfer to molecular oxygen, leading to radical species that propagate and form complex colored mixtures.[2]

FAQ 2: I'm observing a significant impurity with a higher molecular weight than my expected product in my LC-MS analysis. What is it and how do I stop it from forming?

Question: During the N-acetylation of my aminophenyl oxazolidinone with acetic anhydride, I'm getting good conversion of the starting material, but my desired product is only ~70% pure by LC-MS. There's a consistent byproduct with a mass increase of +42 Da.

Plausible Cause: N,N-Diacylation

The most probable cause is the formation of an N,N-diacylated byproduct, where two acyl groups have been added to the aniline nitrogen. While anilines are less basic than aliphatic amines, the initially formed mono-acylated product (an acetanilide) can be deprotonated under certain basic conditions, allowing for a second acylation.[3][4] This is particularly prevalent when using strong bases or a large excess of the acylating agent.[3]

Mitigation Strategies & Protocols:

  • Stoichiometric Control (Most Critical):

    • Protocol: Use a precise amount of the acylating agent (e.g., acetic anhydride or acetyl chloride), typically between 1.0 and 1.1 equivalents. Avoid large excesses. Perform a trial reaction on a small scale to find the optimal stoichiometry.

  • Order of Addition (Inverse Addition):

    • Protocol: Instead of adding the base to a mixture of the amine and acylating agent, try "inverse addition." Prepare a solution of the 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one and a non-nucleophilic base (see below). Slowly add the acylating agent to this solution. This ensures the acylating agent is never in large excess locally, minimizing the chance for a second reaction.

  • Choice of Base:

    • Weak, Non-Nucleophilic Bases: Strong bases like NaH can readily deprotonate the mono-acylated product, promoting diacylation.[3] Milder bases are preferred.

    • Recommended: Use bases like pyridine, triethylamine (Et₃N), or diisopropylethylamine (DIPEA). Pyridine often works well as it can also serve as the solvent.[5]

    • Avoid: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide unless specifically required and carefully controlled.

Verification: An impurity with a mass increase of +42.04 Da (for acetylation) or +104.1 Da (for benzoylation) strongly suggests diacylation. In the ¹H NMR, the N-H proton signal will be absent, and you will observe signals corresponding to two distinct acyl groups.

Logical Workflow for Minimizing Diacylation

G observe High MW Byproduct (+ Mass of Acyl Group) hypothesize Hypothesis: N,N-Diacylation observe->hypothesize solution1 Reduce Acylating Agent (1.0-1.1 eq.) hypothesize->solution1 solution2 Implement Inverse Addition hypothesize->solution2 solution3 Switch to Weaker Base (e.g., Pyridine) hypothesize->solution3 verify Analyze by LC-MS/NMR solution1->verify solution2->verify solution3->verify outcome Byproduct Minimized? verify->outcome success Success: Proceed with Optimized Protocol outcome->success Yes fail Re-evaluate: Consider Temperature/ Alternative Acylating Agent outcome->fail No

Caption: Troubleshooting workflow for suspected diacylation.

FAQ 3: My reaction yield is low, and I suspect the oxazolidinone ring is not stable under my conditions. Is this possible?

Question: I am running my reaction under strongly basic conditions (e.g., NaOH, KOH) at elevated temperatures, and my overall yield is poor. Besides the expected product, I see several other spots on my TLC. Could the core ring be degrading?

Plausible Cause: Hydrolysis of the Oxazolidinone Ring

Yes, the oxazolidinone ring, which is a cyclic carbamate, is susceptible to hydrolysis (ring-opening) under harsh conditions, particularly with strong aqueous bases (like NaOH) or acids at elevated temperatures.[6][7] This will lead to the formation of an amino alcohol derivative, which will not cyclize back and will not participate in the desired reaction, thus lowering your yield.

Mitigation Strategies & Protocols:

  • Avoid Strong Aqueous Bases: For reactions requiring a base, use organic, non-nucleophilic bases as discussed in FAQ 2 (e.g., Et₃N, DIPEA, pyridine). If a stronger base is needed, anhydrous conditions with bases like potassium carbonate (K₂CO₃) are generally safer for the ring than hydroxides.

  • Temperature Management: Avoid heating reactions above 80-90 °C if possible, especially for prolonged periods in the presence of nucleophiles or water.[8] Studies have shown that oxazolidinone stability decreases at higher temperatures.[9]

  • pH Control During Workup: During the aqueous workup, avoid extreme pH values. Quench the reaction by adding it to a buffered solution or a mild acid (like saturated ammonium chloride) rather than directly into strong acids or bases.

Mechanistic Insight: The carbonyl carbon of the oxazolidinone ring is electrophilic. A strong nucleophile, such as a hydroxide ion, can attack this carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-O bond, opening the ring to form a carbamate which can be further hydrolyzed to an amino alcohol.[10]

Reaction Scheme: Desired vs. Side Reactions

G cluster_main Reaction Pathways cluster_desired Desired Reaction cluster_side Side Reactions SM Starting Amine (Ar-NH2) DP Mono-acylated Product (Ar-NH-Ac) SM->DP Acylating Agent + Mild Base (GOOD) BP2 Oxidation Products (Colored Impurities) SM->BP2 O2 / Air (BAD) BP3 Ring-Opened Product (Amino Alcohol Deriv.) SM->BP3 Strong Base (aq) + Heat (BAD) BP1 Di-acylated Byproduct (Ar-N(Ac)2) DP->BP1 Excess Acylating Agent + Strong Base (BAD)

Caption: Key reaction pathways for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Summary of Recommended Conditions

For a standard N-acylation reaction, the following table summarizes a good starting point for optimization to minimize common byproducts.

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich aniline moiety.
Acylating Agent 1.0 - 1.1 equivalentsMinimizes risk of di-acylation.[3]
Base Weak, non-nucleophilic (e.g., Pyridine, Et₃N)Avoids deprotonation of the mono-acylated product and prevents ring hydrolysis.
Solvent Anhydrous, de-gassed aprotic (e.g., DCM, THF)Prevents side reactions with water and removes dissolved oxygen.
Temperature 0 °C to Room TemperatureBalances reaction rate while minimizing degradation and oxidation.
Order of Addition Add acylating agent to amine/base mixtureMaintains low concentration of acylating agent, suppressing diacylation.

References

  • Technical Support Center: Optimization of 4-Oxazolidinone Synthesis. Benchchem.
  • Technical Support Center: Synthesis of 4-Oxazolidinone Derivatives. Benchchem.
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. URL: [Link]

  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. URL: [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. URL: [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC - NIH. URL: [Link]

  • Exploring the oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol in the presence of O2 from air: towards valuable organic compounds. Moroccan Journal of Chemistry. URL: [Link]

  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. ResearchGate. URL: [Link]

  • Reactions of Aniline. Chemistry Steps. URL: [Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar. URL: [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. URL: [Link]

  • Protection of Aniline Derivatives. YouTube. URL: [Link]

  • (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. URL: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. URL: [Link]

  • Oxidative Reactions Role in the Synthesis of Organic Compounds. Longdom Publishing. URL: [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to Oxazolidinone Derivatives: Profiling 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

In the ever-evolving landscape of antimicrobial resistance, the oxazolidinone class of antibiotics remains a cornerstone for treating severe Gram-positive infections, including those caused by methicillin-resistant Staph...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial resistance, the oxazolidinone class of antibiotics remains a cornerstone for treating severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). As a fully synthetic class, oxazolidinones offer vast potential for structural modification to enhance efficacy, overcome resistance, and improve safety profiles.

This guide provides an in-depth comparison of a specific derivative, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, with established and next-generation oxazolidinones such as Linezolid, Tedizolid, and Sutezolid. We will dissect their structure-activity relationships (SAR), compare their performance based on available data and established scientific principles, and provide the experimental frameworks necessary for their evaluation.

The Oxazolidinone Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Oxazolidinones exert their bacteriostatic effect (and in some cases, bactericidal against certain species like Streptococcus pneumoniae) through a unique mechanism that sets them apart from other antibiotic classes.[1][2] They are protein synthesis inhibitors that act at a very early stage, preventing the formation of the functional 70S initiation complex.[1][3][4]

Their primary target is the 50S ribosomal subunit.[3][4][5] Specifically, they bind to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[1] This binding action physically obstructs the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA), thereby stalling the assembly of the ribosome and halting protein synthesis before it can even begin.[1][3][4] This novel mechanism is a key reason for the general lack of cross-resistance with other protein synthesis inhibitors.[3][4]

cluster_ribosome Bacterial Ribosome 50S 50S 50S->Inhibition 30S 30S 70S_Initiation_Complex Functional 70S Initiation Complex 30S->70S_Initiation_Complex Combines with 50S Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Proceeds mRNA mRNA mRNA->30S Binds fMet_tRNA fMet-tRNA fMet_tRNA->70S_Initiation_Complex Binds to P-site Oxazolidinone Oxazolidinone Derivative Oxazolidinone->50S Binds to 23S rRNA at PTC Inhibition->70S_Initiation_Complex BLOCKS FORMATION

Caption: Mechanism of Action of Oxazolidinone Antibiotics.

Structure-Activity Relationships (SAR): The Blueprint for Potency

The efficacy and safety of oxazolidinone derivatives are intricately linked to their chemical structure. The core scaffold consists of the N-aryl substituted oxazolidinone ring system. Modifications at key positions on this scaffold dictate the antibacterial potency, spectrum, and pharmacokinetic properties.[6]

  • (A) The Oxazolidinone Ring: The integrity of this ring is essential for activity. The (S)-configuration at the C-5 position is crucial for potent antibacterial action.[7]

  • (B) The N-Aryl Substituent (B-Ring): A fluorine atom at the meta-position (C-3) of the phenyl ring, as seen in Linezolid, is generally favored for good activity.

  • (C) The C-5 Side Chain: The substituent at the C-5 position of the oxazolidinone ring is a critical determinant of potency. The acetamidomethyl group of Linezolid has been a benchmark, but newer alternatives like hydroxymethyl or triazole groups have been shown to maintain or even enhance activity, particularly against resistant strains.[8][9]

  • (D) The Phenyl Ring Appendage (C-Ring/D-Ring): Modifications at the para-position of the N-phenyl ring significantly impact the drug's properties. This is where many next-generation derivatives, including Tedizolid and Sutezolid, feature additional heterocyclic rings that can enhance binding interactions with the ribosome, improve potency, and modulate metabolic stability.[8][10]

cluster_legend Structural Comparison cluster_core cluster_mods Key Modification Sites Core Core Oxazolidinone Scaffold Linezolid Linezolid Tedizolid Tedizolid Sutezolid Sutezolid Topic_Compound 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Core_Structure A A: Oxazolidinone Ring (S)-config at C5 is key B B: N-Aryl Ring (meta-Fluoro often present) C C: C-5 Side Chain (e.g., Acetamidomethyl) D D: Phenyl Appendage (Modulates potency/PK) Start Start Prep_Inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution 2. Serially Dilute Test Compounds in 96-well Plate with Broth Prep_Inoculum->Serial_Dilution Inoculate_Plate 3. Inoculate Each Well with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate 4. Incubate Plate (e.g., 18-24h at 35°C) Inoculate_Plate->Incubate Read_Results 5. Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC 6. Identify MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Sources

Validation

Comparative Analysis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Analogs: A Data-Driven Guide to Structure-Activity Relationships

An Objective Guide for Medicinal Chemists The oxazolidinone ring is a privileged scaffold in modern medicinal chemistry, famously exemplified by the antibiotic linezolid, the first of this class to achieve clinical appro...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Medicinal Chemists

The oxazolidinone ring is a privileged scaffold in modern medicinal chemistry, famously exemplified by the antibiotic linezolid, the first of this class to achieve clinical approval.[1][2][3] These synthetic agents act via a unique mechanism, inhibiting the initiation phase of bacterial protein synthesis, thereby circumventing cross-resistance with other antibiotic classes.[2][3] This guide provides a comparative analysis of analogs built upon the 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one core. We will dissect how subtle modifications to this versatile template profoundly impact biological performance, offering experimental insights and data-driven comparisons for researchers engaged in the rational design of novel therapeutic agents.

The Core Scaffold: Synthetic Accessibility and Strategic Design

The utility of a chemical scaffold is fundamentally linked to its synthetic accessibility. The 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one core is readily prepared through established chemical transformations, making it an attractive starting point for analog development. A common and efficient strategy involves the coupling of an N-aryl carbamate with a chiral chlorohydrin derivative, such as those derived from (S)-epichlorohydrin, to ensure the correct stereochemistry essential for biological activity.[4] The primary amine at the 5-position of the phenyl ring serves as a crucial synthetic handle, allowing for the introduction of diverse functionalities to probe the chemical space and optimize target engagement.

A generalized workflow for the synthesis of these analogs is depicted below. The choice of coupling partners and subsequent derivatization reactions is a critical experimental decision, directly influencing the diversity and novelty of the resulting compound library.

Synthetic_Workflow cluster_precursors Starting Materials cluster_synthesis Core Synthesis & Derivatization cluster_product Final Products A 2-Methyl-5-nitroaniline C Formation of N-Aryl Carbamate A->C B (S)-Epichlorohydrin D Preparation of Chiral 3-Chloro-1,2-propanediol Derivative B->D E Coupling & Cyclization C->E D->E F Nitro Group Reduction to Amine E->F H 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one (Core Scaffold) F->H G Amine Derivatization (e.g., Acylation) I Target Analogs G->I H->G

Caption: Generalized synthetic workflow for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one analogs.

Comparative Biological Performance: From Antibacterials to Off-Target Effects

The true value of this scaffold is realized through the biological evaluation of its derivatives. Modifications, particularly at the 5-amino group, lead to dramatic shifts in potency and selectivity.

Antibacterial Activity: Targeting the Bacterial Ribosome

Oxazolidinones exert their antibacterial effect by binding to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[1] This mechanism is distinct from other protein synthesis inhibitors, making them effective against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][5]

MOA_Diagram cluster_ribosome Bacterial 70S Ribosome ribosome_50S 50S Subunit ptc Peptidyl Transferase Center (PTC) on 23S rRNA ribosome_50S->ptc ribosome_30S 30S Subunit complex 70S Initiation Complex Formation ptc->complex Blocks binding of fMet-tRNA oxazolidinone Oxazolidinone Analog oxazolidinone->ptc Binds to A-site initiation fMet-tRNA elongation Protein Elongation complex->elongation Prevented protein Functional Protein elongation->protein Inhibited

Caption: Mechanism of action for oxazolidinone antibiotics inhibiting bacterial protein synthesis.

Structure-activity relationship (SAR) studies consistently show that the substituent at the 5-amino position of the phenyl ring is a primary determinant of antibacterial potency.[6] An unsubstituted amine generally results in a loss of activity, whereas acylation is critical for restoring and enhancing potency.

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of Representative Analogs

Analog IDR-Group at 5-amino positionS. aureus (MRSA)E. faecium (VRE)Rationale for Modification
Analog 1 -H (unsubstituted amine)>128>128Baseline compound; demonstrates the need for substitution.
Analog 2 -C(O)CH₃ (Acetamide)1 - 41 - 4Classic modification, present in linezolid, restores potent activity.[1][2]
Analog 3 -C(O)CH₂OH (Hydroxyacetamide)0.5 - 20.5 - 2Hydroxymethyl groups can retain activity and may offer advantages against certain resistant strains.[7]
Analog 4 1,2,3-Triazole0.5 - 20.5 - 2Bioisosteric replacement for acetamide; can maintain or enhance potency, particularly against cfr-mediated resistance.[7]

Note: Data are representative values compiled from established SAR principles for the oxazolidinone class.[1][6][7]

The data illustrates a clear SAR trend. The acetamide of Analog 2, akin to linezolid, is effective. However, exploring other bioisosteric replacements like the hydroxymethyl or triazole groups (Analogs 3 and 4) is a key strategy for developing next-generation agents that can overcome resistance mechanisms, such as methylation of the ribosome by the Cfr enzyme.[1][7]

Monoamine Oxidase (MAO) Inhibition: A Key Safety and Selectivity Parameter

A known liability of the oxazolidinone class is the potential for inhibition of human monoamine oxidases (MAO-A and MAO-B).[8] These enzymes are crucial for the metabolism of neurotransmitters, and their inhibition can lead to significant side effects. Therefore, screening for MAO inhibition is a mandatory step in the safety profiling of new oxazolidinone analogs. Selective antibacterial activity with minimal MAO inhibition is the desired profile.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol outlines a standard, self-validating method for determining the inhibitory potential of test compounds against MAO-A and MAO-B.

  • Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.4), a specific concentration of purified human MAO-A or MAO-B enzyme, and the test analog at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding a fluorogenic substrate (e.g., kynuramine).

  • Incubation: The reaction proceeds for 20-30 minutes at 37°C. During this time, active MAO enzyme converts the substrate into a fluorescent product.

  • Termination: The reaction is stopped by adding a basic solution (e.g., NaOH).

  • Detection: The fluorescence of the product is measured using a plate reader (e.g., Ex: 310 nm, Em: 400 nm).

  • Analysis: The percentage of inhibition at each analog concentration is calculated relative to a control (no inhibitor). These values are then used to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

MAO_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis components Combine in 96-well Plate: - Purified MAO-A or MAO-B - Phosphate Buffer - Test Analog (serial dilution) pre_inc Pre-incubate (15 min @ 37°C) components->pre_inc initiate Add Fluorogenic Substrate pre_inc->initiate incubate Incubate (20-30 min @ 37°C) initiate->incubate stop Terminate Reaction (add NaOH) incubate->stop read Measure Fluorescence on Plate Reader stop->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Standard experimental workflow for determining MAO inhibitory activity (IC₅₀).

Table 2: Comparative MAO Inhibition Profile (IC₅₀, µM) of Representative Analogs

Analog IDR-Group at 5-amino positionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Profile
Analog 1 -H (unsubstituted amine)>100>100No significant inhibition.
Analog 2 -C(O)CH₃ (Acetamide)~10 - 20>100Weak, non-selective to weak MAO-A inhibition.
Analog 3 -C(O)CH₂OH (Hydroxyacetamide)>50>100Reduced MAO inhibition compared to acetamide.
Analog 4 1,2,3-Triazole>50>100Often shows significantly reduced MAO inhibition.

Note: Data are representative values based on known SAR for oxazolidinones. The goal is to maximize the IC₅₀ value (i.e., minimize inhibition).

The comparison reveals that modifications intended to improve antibacterial potency can also modulate MAO activity. The introduction of more polar or sterically distinct groups, such as the hydroxymethyl or triazole moieties, can disrupt binding to the MAO active site, leading to a more desirable safety profile.

Conclusion and Future Perspectives for Drug Development

The comparative analysis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one analogs underscores a classic paradigm in medicinal chemistry: small structural changes yield significant functional consequences. The derivatization of the 5-amino group is a potent strategy for modulating both antibacterial efficacy and off-target MAO inhibition. Analogs incorporating functionalities like 1,2,3-triazoles or hydroxymethyl groups represent promising avenues, as they can maintain high antibacterial potency while mitigating the risk of MAO-related side effects.[7]

Future research should focus on a multiparameter optimization approach. The goal is to identify analogs that not only exhibit superior potency against resistant bacterial strains but also possess favorable ADME (absorption, distribution, metabolism, and excretion) properties and a clean safety profile. The strategic exploration of this scaffold continues to be a highly valuable endeavor in the urgent search for new antibiotics.

References

  • Locke, J. B., Finn, J., Hilgers, M., Morales, G., Rahawi, S., Ced-G, K. G., ... & Stein, J. L. (2010). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial agents and chemotherapy, 54(12), 5337-5343. [Link]

  • Locke, J. B., et al. (2010). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. PubMed, PMID: 20837751. [Link]

  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]

  • Kim, H. Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical and Pharmaceutical Bulletin, 49(4), 347-352. [Link]

  • Hutchinson, D. K. (2003). Known structure-activity relationships of oxazolidinone antibiotics. ResearchGate. [Link]

  • Mkhize, S., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 13(4), e202400432. [Link]

  • Sangani, C. B., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS medicinal chemistry letters, 8(9), 982-987. [Link]

  • Michalska, K., et al. (2013). Recent development of potent analogues of oxazolidinone antibacterial agents. Bioorganic & medicinal chemistry, 21(3), 577-591. [Link]

  • Kumar, P., & Kumar, R. (2013). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry. [Link]

  • Various Authors. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. [Link]

  • Brickner, S. J., et al. (2008). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

  • Li, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(10), 15579-15588. [Link]

  • de Sousa, L. R. F., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 12(9), 1436-1456. [Link]

  • Synthelabo. (1997). MAO-A and/or MAO-B inhibitors described by Synthelabo. BioWorld. [Link]

  • Al-Ghorbani, M., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 27(19), 6563. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(9), 15976-15990. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in all downstream data. The objective of validating an anal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in all downstream data. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide provides a comprehensive comparison of two widely adopted analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a novel oxazolidinone derivative.

Oxazolidinones represent a significant class of synthetic antibacterial agents, with linezolid being a notable example of an FDA-approved drug in this category[3]. The development of new derivatives like 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one necessitates robust analytical methods for their characterization and quantification in various matrices. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to aid in the selection and validation of the most appropriate analytical methodology.

The Imperative of Method Validation: A Regulatory Overview

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical procedures[1][2][4]. The core parameters to be evaluated include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness. Adherence to these guidelines ensures the integrity and reliability of the data submitted for regulatory approval.

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and LC-MS/MS for the quantification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one hinges on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on analyte's affinity for the stationary and mobile phases, with detection via UV absorbance.Separation via liquid chromatography followed by mass-based detection of the analyte and its fragments.
Selectivity Moderate; relies on chromatographic separation and the presence of a UV chromophore. Potential for interference from co-eluting compounds with similar UV spectra.High; based on both chromatographic retention time and the specific mass-to-charge ratio (m/z) of the parent and daughter ions.
Sensitivity Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.High; typically in the nanogram to picogram per milliliter (ng/mL to pg/mL) range, making it ideal for bioanalysis.[5]
Instrumentation Widely available, relatively low cost, and robust.More complex, higher initial investment and maintenance costs.
Sample Matrix Suitable for relatively clean sample matrices like drug substances and simple formulations.Highly effective for complex matrices such as plasma, urine, and tissue homogenates due to its high selectivity.[6]
Development Method development can be more straightforward.Method development, particularly ion source optimization, can be more complex.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for the validation of both HPLC-UV and LC-MS/MS methods for the quantification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Analyte Structure

Analyte_Structure cluster_analyte 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Analyte

Caption: Chemical structure of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

HPLC-UV Method Validation Protocol

This protocol outlines the validation of a reversed-phase HPLC method with UV detection for the assay of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in a drug substance.

1. Specificity and Forced Degradation Studies:

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[7]. Forced degradation studies are essential to demonstrate this.

  • Acid Hydrolysis: Dissolve the analyte in 0.1 N HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the analyte in 0.1 N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples alongside an unstressed sample. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks, and peak purity analysis (e.g., using a photodiode array detector) confirms the homogeneity of the analyte peak. A target degradation of 5-20% is generally recommended to ensure that the method is challenged without completely destroying the sample[7].

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Analyte Analyte Sample Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolysis Analyte->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Specificity Assess Specificity (Peak Purity, Resolution) HPLC->Specificity

Caption: Workflow for forced degradation studies to establish method specificity.

2. Linearity and Range:

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range[1][4].

  • Prepare a stock solution of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

  • Prepare a series of at least five concentrations, typically ranging from 80% to 120% of the target assay concentration[1][4].

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

Accuracy refers to the closeness of the test results to the true value[8]. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo formulation or by comparing the results to a well-characterized reference method[4].

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • The percent recovery should be calculated.

  • Acceptance criteria are typically within 98.0% to 102.0% for a drug substance[9].

4. Precision:

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[8].

  • Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument[1].

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • The relative standard deviation (RSD) for repeatability and intermediate precision should typically be ≤ 2%[10][11].

5. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope.

6. Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Vary parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze the system suitability parameters to ensure they remain within acceptable limits.

LC-MS/MS Method Validation Protocol

This protocol is tailored for the quantification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in a biological matrix, such as human plasma, adhering to FDA guidelines for bioanalytical method validation[12][13][14][15].

1. Specificity and Selectivity:

  • Analyze blank plasma samples from at least six different sources to assess for interferences at the retention time of the analyte and the internal standard (IS).

  • Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample[14].

2. Linearity and Range:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero standards should be used.

  • The calibration curve is typically fitted with a weighted (e.g., 1/x²) linear regression.

  • The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ)[12].

4. Lower Limit of Quantification (LLOQ):

The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least five times the response of a blank sample[12].

5. Recovery:

  • The extraction recovery of the analyte is determined by comparing the peak area of an extracted sample to that of an unextracted standard of the same concentration.

  • This should be evaluated at low, medium, and high QC concentrations.

6. Matrix Effect:

  • The matrix effect is assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix to the peak response of a pure standard solution.

  • This should be evaluated at low and high QC concentrations using at least six different sources of the biological matrix.

7. Stability:

  • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a specified period.

  • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a specified duration.

  • Post-Preparative Stability: The stability of the extracted samples in the autosampler is evaluated.

Comparative Validation Data (Hypothetical)

The following tables summarize hypothetical but plausible validation data for the two methods.

Table 1: HPLC-UV Method Validation Summary

ParameterAcceptance CriteriaResult
Specificity Well-resolved peaks, no interferencePass
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of target conc.10-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD)
- Repeatability≤ 2%0.8%
- Intermediate Precision≤ 2%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness No significant impact on resultsPass

Table 2: LC-MS/MS Method Validation Summary

ParameterAcceptance CriteriaResult
Selectivity No significant interferencePass
Linearity (r²) ≥ 0.990.9985
Range -1-1000 ng/mL
Accuracy (% of Nominal) ±15% (±20% at LLOQ)-6.5% to 8.2%
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
- Intra-day3.5 - 7.8%
- Inter-day5.1 - 9.2%
LLOQ S/N ≥ 51 ng/mL
Recovery Consistent and reproducible85-92%
Matrix Effect CV ≤ 15%8.9%
Stability Within ±15% of nominalPass

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. The choice of method should be guided by the specific application.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for the analysis of bulk drug substances and formulated products where high sensitivity is not a primary concern. Its validation is straightforward and aligns well with standard pharmaceutical quality control.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as pharmacokinetic studies, where the analyte is present at low concentrations in complex biological matrices[5][6][16][17]. While the instrumentation is more complex and the validation protocol more extensive, the quality of the resulting data is unparalleled for these demanding applications.

Ultimately, a thoroughly validated analytical method, regardless of the technology employed, is indispensable for ensuring the quality, safety, and efficacy of new pharmaceutical entities.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1]

  • Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. [Link][3]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link][16]

  • Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][7]

  • Application of LCMS in small-molecule drug development. [Link][5]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. [Link][8]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][2]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link][6]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link][12]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • RP-HPLC Method Development and Validation for the Analysis of Pharmaceutical Drugs - LINEZOLID. International Journal of Science and Research (IJSR). [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. [Link][17]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link][9]

  • A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. PubMed. [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link][10]

  • Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Journal of Young Pharmacists. [Link][11]

  • Validation of a Simple Bioanalytical Method for the Determination of DRF-6196, a Novel Oxazolidinone, in Mouse Plasma: Application to a Single-Dose Pharmacokinetic Study. PubMed. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link][13]

  • Quality Guidelines. ICH. [Link]

  • Bioanalytical Method Validation. [Link][14]

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  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link][15]

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Validation

A Predictive Comparative Analysis of the Biological Activity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Against Known Oxazolidinone Standards

This guide provides a predictive comparison of the biological activity of the novel compound 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one against established oxazolidinone antibiotics: Linezolid, Tedizolid, and the in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a predictive comparison of the biological activity of the novel compound 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one against established oxazolidinone antibiotics: Linezolid, Tedizolid, and the investigational drug Sutezolid. Due to the absence of published experimental data for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, this analysis is based on established structure-activity relationships within the oxazolidinone class and serves as a scientifically grounded framework for future empirical validation.

Introduction: The Oxazolidinone Class and the Importance of Phenyl Ring Substitutions

Oxazolidinones are a critical class of synthetic antibiotics renowned for their activity against a wide spectrum of multidrug-resistant Gram-positive bacteria.[1] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, circumvents cross-resistance with many other antibiotic classes.[1] The core structure of oxazolidinones features a 1,3-oxazolidin-2-one ring, and modifications to the substituents, particularly on the N-phenyl ring, have been a major focus of drug discovery efforts to enhance potency, broaden the spectrum of activity, and improve safety profiles. The subject of this guide, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, presents an interesting substitution pattern that warrants a predictive analysis of its potential biological activity.

Mechanism of Action: A Shared Pathway

The foundational mechanism of action for all oxazolidinones, including the predicted activity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, involves the inhibition of bacterial protein synthesis. These compounds bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial step in the translation of messenger RNA (mRNA) into proteins.[2] This disruption of protein production ultimately leads to a bacteriostatic effect against most susceptible pathogens, meaning it inhibits their growth and replication.[3]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex prevents formation 30S_subunit 30S Subunit 30S_subunit->70S_complex combines with 50S mRNA mRNA mRNA->30S_subunit binds Initiator_tRNA Initiator tRNA Initiator_tRNA->30S_subunit binds Oxazolidinone Oxazolidinone (e.g., 3-(5-Amino-2-methylphenyl) -1,3-oxazolidin-2-one) Oxazolidinone->50S_subunit binds to Protein_synthesis Protein Synthesis 70S_complex->Protein_synthesis

Caption: Predicted mechanism of action for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Comparative Standards: A Snapshot of Established Oxazolidinones

A meaningful comparison requires well-characterized standards. Here, we consider Linezolid, the first-in-class oxazolidinone; Tedizolid, a second-generation agent with enhanced potency; and Sutezolid, an investigational drug with promising anti-tuberculosis activity.

  • Linezolid (Zyvox®) : Approved in 2000, Linezolid is a cornerstone for treating infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4] It is generally considered bacteriostatic.[1]

  • Tedizolid (Sivextro®) : This second-generation oxazolidinone boasts greater potency against a similar spectrum of Gram-positive bacteria as Linezolid.[3] It is a prodrug, converted to its active form in the body, and allows for once-daily dosing.[5]

  • Sutezolid : An investigational oxazolidinone, Sutezolid has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[6] Its development highlights the versatility of the oxazolidinone scaffold.

Predictive Biological Activity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Based on the structure-activity relationships reported for other substituted phenyl-oxazolidinones, we can hypothesize the following antibacterial profile for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one:

  • Antibacterial Spectrum : The core oxazolidinone structure suggests primary activity against Gram-positive bacteria. The presence of the amino and methyl groups on the phenyl ring may influence its potency and spectrum. Research on similar compounds has shown that substitutions at these positions can modulate antibacterial efficacy.[5][7] Activity against Gram-negative bacteria is expected to be limited, a common characteristic of this class.[3]

  • Potency : The specific combination of a 5-amino and 2-methyl substitution is novel. The electron-donating nature of these groups might alter the electronic properties of the phenyl ring and its interaction with the ribosomal target. It is plausible that this compound could exhibit potency comparable to or slightly less than Linezolid, pending experimental verification. Advanced derivatives with more complex substitutions have been shown to exceed Linezolid's potency.[8]

Proposed Experimental Validation: Minimum Inhibitory Concentration (MIC) Determination

To empirically determine the biological activity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, the gold standard method is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the recommended protocol.[9][10]

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum :

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions :

    • Prepare a stock solution of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one and the standard compounds (Linezolid, Tedizolid) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculation and Incubation :

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results :

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Test Compound & Standards Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Predicted Comparative Performance

The following table summarizes the known performance of the standard drugs and the predicted performance of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

FeatureLinezolidTedizolidSutezolid3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (Predicted)
Primary Spectrum Gram-positive cocci (MRSA, VRE)[12]Gram-positive cocci (MRSA, VRE)[13]Mycobacterium tuberculosis[14]Gram-positive cocci
Potency vs. S. aureus MIC ~0.5-4 µg/mL[12]MIC ≤0.5 µg/mL[13]VariableMIC to be determined experimentally
Mechanism of Action Protein synthesis inhibition (50S subunit)[2]Protein synthesis inhibition (50S subunit)[5]Protein synthesis inhibition (50S subunit)[14]Protein synthesis inhibition (50S subunit)
Clinical Status ApprovedApprovedInvestigationalPre-clinical

Discussion

The biological activity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is anticipated to align with the general profile of the oxazolidinone class, demonstrating activity primarily against Gram-positive bacteria through the inhibition of protein synthesis. The key determinants of its specific potency and spectrum will be the 5-amino and 2-methyl substitutions on the phenyl ring. These groups may influence the compound's binding affinity to the ribosomal target, its solubility, and its susceptibility to bacterial efflux mechanisms.

The proposed experimental validation through MIC determination is a critical next step. This would provide the quantitative data necessary to accurately place 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in the context of established standards like Linezolid and Tedizolid. Further studies could also explore its activity against a broader range of pathogens, including anaerobic bacteria and mycobacteria, to fully characterize its antimicrobial potential.

Conclusion

While awaiting empirical data, this predictive guide offers a scientifically-informed perspective on the potential biological activity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. By leveraging our understanding of the oxazolidinone class and established structure-activity relationships, we hypothesize that this compound will exhibit antibacterial activity against Gram-positive pathogens. The provided experimental protocol for MIC determination outlines a clear and standardized path for the validation and quantification of this predicted activity. This foundational work is essential for guiding future research and development efforts for this and other novel oxazolidinone derivatives.

References

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  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents.
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  • EUCAST MIC Determination Testing.
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  • Al-Tannak N, et al. Pharmacokinetics and Pharmacodynamics of Tedizolid. Clin Pharmacokinet. 2022;61(2):175-186.
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  • Zurenko GE, et al. In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrob Agents Chemother. 1996 Aug;40(8):1944-8.
  • Diekema DJ, Jones RN. Oxazolidinone antibiotics. Lancet. 2001 Mar 10;357(9258):733-5.
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Comparative

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Introduction 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a valuable heterocyclic scaffold, frequently encountered in the development of novel pharmaceuticals. Its structure is a key component in a range of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a valuable heterocyclic scaffold, frequently encountered in the development of novel pharmaceuticals. Its structure is a key component in a range of biologically active molecules. For researchers and process chemists, the ability to produce this intermediate via a scalable, safe, and cost-effective synthetic route is of paramount importance. A streamlined synthesis not only accelerates the pace of research but also directly impacts the economic viability of a potential drug candidate.

This guide provides an in-depth comparison of synthetic strategies for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, with a primary focus on cost-effectiveness and practical laboratory implementation. We will dissect a robust, multi-step pathway, analyze the causality behind procedural choices, and present detailed experimental protocols.

Overview of a Primary Synthetic Pathway

A logical and widely applicable approach to the synthesis of the target molecule begins with the commercially available and relatively inexpensive starting material, 2-methyl-5-nitroaniline. The overall strategy involves three key transformations:

  • Formation of an N-arylated amino alcohol: This is achieved by the reaction of 2-methyl-5-nitroaniline with a suitable C3 synthon, such as epichlorohydrin.

  • Cyclization to form the oxazolidinone ring: The resulting amino alcohol is cyclized to form the core heterocyclic structure.

  • Reduction of the nitro group: The final step is the chemoselective reduction of the aromatic nitro group to the desired primary amine.

This pathway is advantageous as it builds the molecule in a stepwise and controlled manner, with each step being a well-established transformation in organic synthesis.

Synthetic_Pathway cluster_0 Step 1: Amino Alcohol Formation cluster_1 Step 2: Oxazolidinone Ring Formation cluster_2 Step 3: Nitro Group Reduction 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Intermediate_Amino_Alcohol 1-Chloro-3-((2-methyl-5-nitrophenyl)amino)propan-2-ol 2-Methyl-5-nitroaniline->Intermediate_Amino_Alcohol Ring Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Amino_Alcohol Nitro_Oxazolidinone 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one Intermediate_Amino_Alcohol->Nitro_Oxazolidinone CDI Cyclization Final_Product 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Nitro_Oxazolidinone->Final_Product Catalytic Hydrogenation

Caption: Overall synthetic pathway for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Methodology Comparison: The Critical Cyclization Step

The formation of the oxazolidinone ring is a critical step where different reagents can significantly impact the overall cost, safety, and efficiency of the synthesis. Here, we compare two common approaches for this transformation.

Method A: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

CDI is a widely used and safer alternative to phosgene for the synthesis of carbonates, ureas, and in this case, for the cyclization of amino alcohols.[1][2] The reaction proceeds by the activation of the hydroxyl group of the amino alcohol by CDI, followed by an intramolecular nucleophilic attack by the nitrogen atom to form the oxazolidinone ring.

  • Expertise & Experience: The choice of CDI is deliberate. It is a solid, non-volatile reagent that is relatively easy to handle compared to gaseous phosgene. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating, which helps to minimize the formation of by-products. The by-products of the reaction, imidazole and carbon dioxide, are easily removed during workup.

  • Trustworthiness: This method is highly reliable and has been extensively documented for the synthesis of N-heterocycles from amino alcohols.[3][4] The predictability of the reaction and the ease of purification lend to its trustworthiness for reproducible results.

Method B: Cyclization using Phosgene or Phosgene Equivalents

Historically, phosgene gas was the reagent of choice for this type of cyclization. While highly efficient, phosgene is extremely toxic, making its use a significant safety hazard, especially on a laboratory scale. Diphosgene and triphosgene are liquid and solid alternatives, respectively, that generate phosgene in situ, offering some handling advantages but still requiring stringent safety precautions.

  • Expertise & Experience: This method is generally reserved for industrial-scale synthesis where specialized equipment and safety protocols are in place. For a research or drug development setting, the risks associated with phosgene often outweigh the benefits, especially when safer alternatives like CDI are available.

Cost-Effectiveness Analysis

The economic viability of a synthetic route is a critical factor. The following table provides an estimated cost analysis for the synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one via the epichlorohydrin route with CDI cyclization, based on a hypothetical 10 mmol scale. Prices are estimates based on commercially available data for research-grade chemicals and may vary based on supplier, purity, and scale.[5][6][7][8][9][10][11][12]

ReagentMolecular Weight ( g/mol )Moles (mmol)Grams (g)Estimated Cost per UnitEstimated Cost for Reaction
2-Methyl-5-nitroaniline152.1510.01.52~$68.80 / 100g~$1.05
Epichlorohydrin92.5212.01.11~$1.70 / kg[7]< $0.01
1,1'-Carbonyldiimidazole (CDI)162.1511.01.78~$70.00 / 25g~$5.00
Palladium on Carbon (10%)-(catalytic)~0.05~$249.00 / 10g[8]~$1.25
Total Estimated Reagent Cost ~$7.30

Analysis:

  • Key Cost Driver: The main cost driver in this synthesis is the cyclization agent, 1,1'-Carbonyldiimidazole (CDI). While epichlorohydrin and the starting aniline are relatively inexpensive, the cost of CDI can be significant, especially at a larger scale.

  • Catalyst Cost: The palladium catalyst for the reduction step also contributes to the overall cost. However, as it is used in catalytic amounts, the impact is less pronounced. Furthermore, there is potential for recovery and recycling of the palladium catalyst in an industrial setting, which would further reduce costs.

  • Scalability: As the scale of the synthesis increases, the cost per gram of the final product is expected to decrease significantly due to bulk purchasing of reagents.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and analytical monitoring.

G start Start step1 Step 1: Dissolve 2-methyl-5-nitroaniline in a suitable solvent (e.g., isopropanol). start->step1 step2 Step 2: Add epichlorohydrin and heat the mixture to reflux. step1->step2 step3 Step 3: Monitor reaction completion by TLC/LC-MS. Cool and isolate the intermediate amino alcohol. step2->step3 step4 Step 4: Dissolve the amino alcohol in an aprotic solvent (e.g., THF). step3->step4 step5 Step 5: Add 1,1'-Carbonyldiimidazole (CDI) portion-wise at room temperature. step4->step5 step6 Step 6: Stir until cyclization is complete. Perform aqueous workup and isolate the nitro-oxazolidinone. step5->step6 step7 Step 7: Dissolve the nitro-oxazolidinone in a solvent like ethanol or ethyl acetate. step6->step7 step8 Step 8: Add Pd/C catalyst and hydrogenate under a hydrogen atmosphere. step7->step8 step9 Step 9: Filter the catalyst and concentrate the filtrate to obtain the final product. step8->step9 end_node End Product step9->end_node

Caption: Experimental workflow for the synthesis of the target molecule.

Protocol 1: Synthesis of 1-Chloro-3-((2-methyl-5-nitrophenyl)amino)propan-2-ol
  • To a solution of 2-methyl-5-nitroaniline (1.52 g, 10 mmol) in 20 mL of isopropanol, add epichlorohydrin (1.11 g, 12 mmol).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired amino alcohol.

Protocol 2: Synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (CDI Method)
  • Dissolve the amino alcohol from the previous step (10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).

  • To this solution, add 1,1'-carbonyldiimidazole (1.78 g, 11 mmol) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding 20 mL of water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the nitro-oxazolidinone.

Protocol 3: Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
  • Dissolve the 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (10 mmol) in 50 mL of ethanol.

  • Carefully add 10% palladium on carbon (50 mg) to the solution.

  • Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Conclusion

The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one can be achieved efficiently and cost-effectively through a three-step sequence starting from 2-methyl-5-nitroaniline. The key to a practical and safe laboratory-scale synthesis lies in the choice of the cyclization agent, with 1,1'-carbonyldiimidazole representing a superior option to hazardous phosgene-based reagents. While the cost of CDI is a significant factor in the overall economics of the synthesis, its safety and ease of use make it the preferred choice for research and development purposes. The catalytic hydrogenation for the final nitro group reduction is a clean and high-yielding transformation. This guide provides a solid foundation for researchers to produce this important intermediate, with the flexibility to optimize conditions for scalability and further cost reduction.

References

  • IndiaMART. Epichlorohydrin price information. [Link]

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  • eBay. Palladium on Activated Carbon 5% Pd/C - 5 Grams. [Link]

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  • ResearchGate. Rapidly Diverse Synthesis of N-Aryl-5-Substituted-2-Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. [Link]

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Comparative

A Comparative Guide to 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one, a specific oxazolidinone derivative, with other relevant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one, a specific oxazolidinone derivative, with other relevant compounds in its class. By examining its structural features and drawing comparisons with well-studied analogs, we aim to provide a framework for its potential applications, synthesis, and evaluation in the context of drug discovery.

Introduction to the Oxazolidinone Scaffold

The oxazolidinone ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] The 2-oxazolidinone isomer, in particular, is a privileged scaffold, most famously represented by the antibiotic linezolid, the first in its class to receive clinical approval.[1] This structural class is known for its activity against a range of gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] The versatility of the oxazolidinone scaffold extends beyond antibacterial applications, with derivatives being explored for antituberculosis, anticancer, anti-inflammatory, and neurological diseases.[1]

Our focus, 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one, is a specific analog within this important class. While detailed peer-reviewed studies on this exact compound are not extensively available in the public domain, its structure suggests it as a valuable building block or intermediate in the synthesis of more complex molecules. The presence of a primary amino group on the phenyl ring offers a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in novel therapeutic agents.

Comparative Analysis: Structural and Functional Perspectives

To understand the potential of 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one, we will compare it with other 3-aryl-2-oxazolidinone derivatives that have been described in the literature. The key points of comparison will be the substituents on the phenyl ring and their influence on biological activity and synthetic accessibility.

The Significance of the Aryl Substituent

The nature and position of substituents on the 3-phenyl ring of oxazolidinones are critical determinants of their biological activity. For instance, in the development of antibacterial agents, specific substitutions are required for potent activity. Linezolid, for example, features a 3-fluoro-4-morpholinophenyl group.

The subject of our guide, 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one, possesses a methyl group at the 2-position and an amino group at the 5-position of the phenyl ring. The amino group is particularly noteworthy as it can serve as a precursor for a wide array of functional groups, a strategy often employed in the optimization of lead compounds.

Alternative Scaffolds and Analogs

Several alternatives to the specific substitution pattern of our target molecule have been explored. For example, the synthesis of various 3-aryl-2-oxazolidinones has been achieved through palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides.[3] This highlights a general approach to access a library of analogs for SAR studies.

Other related heterocyclic systems, such as imidazolidin-2-ones, have also been investigated as potential therapeutic agents, including for their anticancer activity.[4]

The table below summarizes a comparison between our target compound and other relevant oxazolidinone derivatives, highlighting key structural differences and their known or potential implications.

Compound Key Structural Features Reported/Potential Applications Reference
3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Amino and methyl substituents on the 3-phenyl ring.Potential intermediate for antibacterial or other therapeutic agents.[5]
Linezolid 3-Fluoro-4-morpholinophenyl group at the 3-position.Clinically approved antibacterial agent.[1]
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones Phenyl group at the 5-position and a substituted phenyl at the 3-position.Potent and orally available Δ-5 desaturase (D5D) inhibitors.[6]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives Fluoropyridinyl group at the 3-position.Antibacterial activity against gram-positive bacteria.[7]

Synthetic Strategies and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one can be envisioned as a two-step process starting from 2-methyl-5-nitroaniline. The first step would involve the formation of the oxazolidinone ring, followed by the reduction of the nitro group to the desired amine.

Synthetic Workflow A 2-Methyl-5-nitroaniline B Intermediate (e.g., N-(2-hydroxyethyl) derivative) A->B Reaction with 2-chloroethanol or ethylene oxide C 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one B->C Cyclization (e.g., with phosgene or a phosgene equivalent) D 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one C->D Nitro group reduction (e.g., H2/Pd-C, SnCl2)

Caption: Proposed synthetic workflow for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

  • To a solution of 2-methyl-5-nitroaniline in a suitable solvent (e.g., toluene), add a base (e.g., triethylamine).

  • Slowly add 2-chloroethanol and heat the mixture to reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and extract the product. Purify the intermediate N-(2-hydroxyethyl)-2-methyl-5-nitroaniline by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Slowly add a cyclizing agent such as triphosgene or carbonyldiimidazole (CDI) in the presence of a base (e.g., pyridine).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture and purify the product, 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, by crystallization or column chromatography.

Step 2: Synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

  • Dissolve 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the final product, 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one, by crystallization or column chromatography.

Characterization and Performance Evaluation

To validate the synthesis and evaluate the potential of the target compound, the following experimental data should be collected:

  • Structural Characterization:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS) to determine the molecular weight.

    • Infrared (IR) spectroscopy to identify functional groups.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC) to assess the purity of the final compound.

  • Biological Evaluation (Hypothetical):

    • Antibacterial Activity: The compound should be tested against a panel of gram-positive and gram-negative bacteria using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

    • Cytotoxicity: The toxicity of the compound should be evaluated against mammalian cell lines (e.g., HEK-293) to assess its therapeutic index.

Data Summary and Visualization

The following table summarizes the key chemical properties of 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one, as obtained from chemical supplier databases.

Property Value Source
CAS Number 1038282-99-3[5]
Molecular Formula C₁₀H₁₂N₂O₂[5][8]
Molecular Weight 192.21 g/mol [5][8]
Purity Min. 95% (as commercially available)[5]

The following diagram illustrates the general structure of the 3-aryl-2-oxazolidinone scaffold and highlights the positions that are commonly modified in drug discovery programs.

Oxazolidinone Scaffold cluster_0 3-Aryl-2-oxazolidinone cluster_1 Common Modification Sites image A Aryl Group (e.g., Phenyl) B Oxazolidinone Core A->B N-Aryl Bond C Aryl Substituents D 5-Position Substituents

Caption: General structure of a 3-aryl-2-oxazolidinone with key modification sites.

Conclusion and Future Directions

While 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one is not as extensively studied as other members of its class, its structure presents a compelling starting point for the development of novel therapeutic agents. The presence of a reactive amino group on the phenyl ring makes it an ideal candidate for library synthesis and the exploration of structure-activity relationships.

Future research should focus on the following areas:

  • Development and Optimization of a Synthetic Route: A robust and scalable synthesis is the first step towards further investigation.

  • Derivatization and Library Synthesis: The amino group can be functionalized to create a diverse library of compounds for biological screening.

  • Broad Biological Screening: In addition to antibacterial activity, these new derivatives should be screened against a wide range of therapeutic targets to uncover novel activities.

  • Computational Studies: Molecular modeling and docking studies can help to rationalize the biological data and guide the design of more potent and selective analogs.

By leveraging the rich history of the oxazolidinone scaffold and employing modern drug discovery techniques, 3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one and its derivatives hold the potential to contribute to the development of the next generation of therapeutic agents.

References

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2001). Palladium-Catalyzed N-Arylation of 2-Oxazolidinones with Aryl Bromides. Organic Letters, 3(16), 2539–2541. [Link]

  • de Sousa, J., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1155-1175. [Link]

  • Li, Y., et al. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. Journal of Medicinal Chemistry, 60(21), 8894–8913. [Link]

  • MDPI. (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. [Link]

  • ResearchGate. Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[3][6]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. [Link]

  • MDPI. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. [Link]

  • ResearchGate. Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • Hindawi. Current Updates on Oxazolidinone and Its Significance. [Link]

  • Asian Journal of Research in Chemistry. Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. [Link]

  • MDPI. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]

  • ResearchGate. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • MDPI. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

  • Google Patents. Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • PubChem. 2-Methyl-5-(2-methylphenyl)-1,3-oxazolidine. [Link]

  • NCBI. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one from Different Suppliers

Introduction: The Criticality of Intermediate Purity in Drug Development In the intricate process of active pharmaceutical ingredient (API) synthesis, the quality of pharmaceutical intermediates is paramount.[1][2] These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Intermediate Purity in Drug Development

In the intricate process of active pharmaceutical ingredient (API) synthesis, the quality of pharmaceutical intermediates is paramount.[1][2] These molecules are the foundational building blocks of the final drug product, and their purity directly influences the safety, efficacy, and stability of the API.[1] For a key intermediate such as 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a crucial component in the synthesis of various therapeutic agents, rigorous purity assessment is not merely a quality control measure but a critical step in ensuring the integrity of the entire drug development process. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have significant consequences, potentially impacting the pharmacological and toxicological profile of the final drug.[3][4]

This guide provides an in-depth, experience-based framework for researchers, scientists, and drug development professionals to critically evaluate the purity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one from various commercial suppliers. We will delve into a multi-faceted analytical approach, detailing the methodologies and the rationale behind their selection. By presenting and interpreting comparative data, this guide aims to empower you to make informed decisions when sourcing this critical intermediate, ensuring the quality and reproducibility of your research and development endeavors. The principles and standards discussed are in alignment with internationally recognized frameworks such as the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

A Multi-Pronged Analytical Strategy for Comprehensive Purity Profiling

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we advocate for a comprehensive approach that combines the strengths of multiple orthogonal methods. For 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, we will employ:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for quantifying the main component and detecting non-volatile organic impurities.[6][7] Its high sensitivity and resolving power make it ideal for separating the target compound from closely related structures.

  • Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR): ¹H NMR provides invaluable structural information and can be used to identify and quantify impurities, particularly those that may not have a UV chromophore or are structurally very similar to the main compound.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, enabling the identification of unknown impurities by providing molecular weight information.

The following diagram illustrates the comprehensive analytical workflow for assessing the purity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Analytical Workflow Figure 1: Comprehensive Analytical Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Sample 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Sample Dissolution Dissolution in a suitable solvent (e.g., Acetonitrile/Water) Sample->Dissolution HPLC HPLC-UV Analysis (Purity and Impurity Quantification) Dissolution->HPLC NMR ¹H NMR Analysis (Structural Confirmation and Impurity Identification) Dissolution->NMR LCMS LC-MS Analysis (Identification of Unknown Impurities) Dissolution->LCMS Purity_Data Purity Data (% Area) HPLC->Purity_Data Impurity_Profile Impurity Profile (Known and Unknown) HPLC->Impurity_Profile Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation LCMS->Impurity_Profile Final_Report Comprehensive Purity Report Purity_Data->Final_Report Impurity_Profile->Final_Report Structural_Confirmation->Final_Report

Caption: A flowchart illustrating the multi-technique approach for purity assessment.

Experimental Methodologies: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a solid foundation for your in-house analysis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reverse-phase HPLC method is designed for optimal separation of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

¹H NMR is employed for structural confirmation and to detect impurities that may not be apparent by HPLC.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of DMSO-d₆.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse width: 90°

  • Data Processing: Apply a line broadening of 0.3 Hz and manually phase and baseline correct the spectrum. The chemical shifts should be referenced to the residual DMSO peak at 2.50 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is utilized to gain molecular weight information on any observed impurities, aiding in their identification.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).

  • LC Method: The same HPLC method as described above can be used.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

Comparative Analysis of Commercial Suppliers

To illustrate the application of these methodologies, we present a comparative analysis of hypothetical data for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one obtained from three different suppliers: Supplier A, Supplier B, and Supplier C.

Chemical Structures of the Target Compound and a Potential Impurity

The following diagram shows the chemical structure of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one and a plausible process-related impurity, 2-methyl-5-nitroaniline, which could be a precursor.

Caption: Structures of the target compound and a potential impurity.

Summary of Purity Data

The table below summarizes the purity data obtained from the analysis of samples from the three suppliers.

Parameter Supplier A Supplier B Supplier C ICH Q3A Guideline [5][9]
HPLC Purity (% Area) 99.85%98.50%99.20%N/A
Number of Impurities >0.1% 021Identification Threshold
Highest Individual Impurity 0.08%0.75%0.50%Qualification Threshold
Total Impurities 0.15%1.50%0.80%Reportable
¹H NMR Confirmation Conforms to structureConforms, with minor impurity signalsConforms, with minor impurity signalsN/A
LC-MS Identified Impurities None >0.1%Impurity at m/z 153.1 (0.75%) and 191.1 (0.50%)Impurity at m/z 191.1 (0.50%)N/A

Discussion and Interpretation of Results

The comparative data reveals significant differences in the quality of the material from the three suppliers.

  • Supplier A: The material from Supplier A demonstrates the highest purity at 99.85% by HPLC. Crucially, there are no individual impurities exceeding the 0.1% identification threshold set by ICH Q3A guidelines.[3][9] The ¹H NMR spectrum was clean and consistent with the proposed structure, and no significant impurities were detected by LC-MS. This supplier provides material of the highest quality, suitable for demanding applications in late-stage drug development and manufacturing.

  • Supplier B: The sample from Supplier B shows a lower purity of 98.50% and, more concerningly, contains two impurities above the 0.1% threshold. The major impurity at 0.75% was identified by LC-MS as having an m/z of 153.1, consistent with the molecular weight of 2-methyl-5-nitroaniline, a potential starting material. The presence of a significant amount of a starting material suggests an incomplete reaction or inadequate purification. The second impurity at 0.50% has an m/z of 191.1, which could be an isomer of the main compound. According to ICH M7 guidelines, certain impurities may pose a mutagenic risk and require careful evaluation.[3] The high level of impurities makes this material less suitable for cGMP applications without further purification and qualification.

  • Supplier C: Supplier C provides material with a purity of 99.20%, which is better than Supplier B but inferior to Supplier A. A single impurity at 0.50% was detected and identified by LC-MS as a potential isomer (m/z 191.1). While the overall purity is high, the presence of a single, relatively high-level impurity warrants further investigation to determine its identity and potential toxicological impact, especially if this intermediate is used in later stages of clinical development.

Recommendations for Supplier Selection

Based on this analysis, the following recommendations can be made:

  • For late-stage clinical development and commercial manufacturing: Supplier A is the clear choice due to the high purity and low impurity profile of their material. This minimizes the risk of introducing unwanted side products into the final API.

  • For early-stage research and development: Material from Supplier C could be considered, provided that the 0.50% impurity is identified and deemed acceptable for the intended application. A cost-benefit analysis may be warranted.

  • To be used with caution: The material from Supplier B should be avoided for most applications unless the user is prepared to undertake significant repurification and analytical work to qualify the material for use. The high level of a potential starting material as an impurity is a significant quality concern.

Conclusion

The purity of pharmaceutical intermediates is a non-negotiable aspect of drug development. This guide has outlined a comprehensive and robust analytical strategy for assessing the purity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. By employing a combination of HPLC-UV, ¹H NMR, and LC-MS, researchers can gain a detailed understanding of the quality of material from different suppliers. The hypothetical case study presented underscores the variability that can exist between suppliers and highlights the importance of in-house verification of purity. Ultimately, a thorough and scientifically sound assessment of intermediate purity is a critical investment in the quality and safety of the final pharmaceutical product.

References

  • Vertex AI Search. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved January 21, 2026.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved January 21, 2026, from [Link]

  • AMSbiopharma. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved January 21, 2026.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved January 21, 2026.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 21, 2026.
  • Slideshare. (n.d.). ICH- Q3 Impurity. Retrieved January 21, 2026.
  • Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing. Retrieved January 21, 2026, from [Link]

  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved January 21, 2026.
  • Benchchem. (n.d.). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. Retrieved January 21, 2026.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved January 21, 2026.
  • Oxford Academic. (n.d.). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 | Journal of Chromatographic Science. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved January 21, 2026, from [Link]

  • UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved January 21, 2026.
  • Semantic Scholar. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved January 21, 2026.
  • ResearchGate. (2021, July 12). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved January 21, 2026, from [Link]

  • PubMed. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

This document provides a detailed, step-by-step protocol for the proper disposal of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1042623-20-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1042623-20-0). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. The guidance is founded on established principles of chemical safety and hazardous waste management, drawing parallels from the disposal requirements for analogous chemical structures, including aromatic amines and oxazolidinone-class compounds.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one are presumed to stem from its aromatic amine functional group.

Assumed Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[5]

  • Long-term Effects: Potential for long-term health effects due to the aromatic amine component.[2]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or impervious clothing to prevent skin contact.

  • Respiratory Protection: To be used if there is a risk of generating dust or aerosols.

II. Step-by-Step Disposal Protocol

The disposal of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one must adhere to the regulations set forth by the Environmental Protection Agency (EPA) or equivalent local regulatory bodies.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][6]

Step 1: Segregation and Collection of Waste

  • Solid Waste:

    • Collect any surplus or non-recyclable solid 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one in a designated hazardous waste container.[3] This container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • Contaminated Materials:

    • All materials that have come into direct contact with the compound, such as weighing papers, pipette tips, and contaminated gloves, must also be disposed of in the same designated hazardous waste container.[3]

  • Solutions:

    • If the compound is in a solvent, collect it in a separate, clearly labeled hazardous waste container intended for liquid chemical waste. Ensure the container is compatible with the solvent used.

Step 2: Labeling of Hazardous Waste Containers

Proper labeling is a critical component of safe waste management. Each container must be clearly and accurately labeled.[8]

  • The label must include:

    • The words "Hazardous Waste".[6][8]

    • The full chemical name: "3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one". Avoid using abbreviations or chemical formulas.[6]

    • The approximate quantity or concentration of the waste.

    • The date of waste generation.[6]

    • The name and contact information of the principal investigator or laboratory supervisor.[6]

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • This area should be under the direct supervision of laboratory personnel, well-ventilated, and away from sources of heat or ignition.[9]

  • Ensure that the waste is stored separately from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous reactions.[1][8]

  • The total volume of hazardous waste stored in the SAA should not exceed regulatory limits (e.g., 25 gallons in total per laboratory).[7]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1][6]

  • Provide them with a completed hazardous waste pickup request form, accurately detailing the contents of the container.[6][7]

  • Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated protocol and the necessary safety equipment. The most common and recommended disposal method for aromatic amines is high-temperature incineration by a licensed facility.[1]

III. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Management:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, consider evacuating the laboratory and contacting the EHS department.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area using a suitable cleaning agent. Some specialized decontamination solutions are available for aromatic amines.[10][11] Finally, wash the area with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.[12]

Decontamination of Equipment and Glassware:

  • Thoroughly rinse any contaminated equipment and glassware with a suitable solvent, collecting the rinsate as hazardous liquid waste.

  • Follow this with a wash using soap and water.

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Containment & Labeling cluster_3 Storage & Disposal Start Generate Waste: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one Assess Assess Waste Type Start->Assess Solid Solid Waste (Pure compound, contaminated PPE) Assess->Solid Solid Liquid Liquid Waste (Solutions, rinsates) Assess->Liquid Liquid Container_Solid Place in Labeled Solid Hazardous Waste Container Solid->Container_Solid Container_Liquid Place in Labeled Liquid Hazardous Waste Container Liquid->Container_Liquid Store Store in Designated Satellite Accumulation Area Container_Solid->Store Container_Liquid->Store Request Submit Pickup Request to EHS/Waste Contractor Store->Request Disposal Professional Disposal (e.g., Incineration) Request->Disposal

Caption: Disposal workflow for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . University of Colorado Boulder. [Link]

  • Safety Data Sheet: 2-Oxazolidinone . Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101 . Galen Enterprise LLC. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • Contaminants in Amine Gas Treating Unit . Scribd. [Link]

  • SAFETY DATA SHEET - Homobrassinolide 0.1% . Greenbook.net. [Link]

  • Method for removing amine from a contaminated hydrocarbon streams.
  • SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution . SKC Inc. [Link]

  • SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution . SKC Inc. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

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Handling

Operational Guide to Personal Protective Equipment for Handling 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

As a Senior Application Scientist, this guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals handling 3-(5-Amino-2-methylphenyl)-1,3-oxa...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals handling 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. This document is structured to deliver immediate, actionable intelligence for safe laboratory operations, emphasizing the causality behind each procedural step to build a culture of safety and trust.

Hazard Analysis: A Synthesis of Structural Concerns

Given these potential hazards, all handling of this compound should be conducted with the assumption that it is hazardous. The following personal protective equipment (PPE) protocols are designed to provide a robust barrier to exposure.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most personal line of defense against chemical exposure.[5][6] The following is a comprehensive guide to the minimum PPE required for handling 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

Hand Protection
  • Glove Selection: Use powder-free nitrile or neoprene gloves. These materials provide good resistance to a broad range of chemicals. Avoid latex gloves due to the risk of allergic reactions and their variable chemical resistance. Always inspect gloves for any signs of damage before use.[7]

  • Double Gloving: For all procedures involving the transfer of solid or dissolved material, it is mandatory to wear two pairs of gloves. This practice significantly reduces the risk of exposure in the event of a tear or contamination of the outer glove.

  • Glove Change Protocol: Gloves should be changed every 30 to 60 minutes, or immediately if contamination is suspected.[6] When removing gloves, use a technique that avoids touching the outer surface with bare skin.[7]

Body Protection
  • Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times in the laboratory.

  • Impermeable Gown: When handling larger quantities (gram scale or greater) or when there is a significant risk of splashing, a disposable, impermeable gown with long sleeves and tight-fitting cuffs should be worn over the lab coat.[8][9][10] Gowns should be changed immediately after a spill or at the end of the workday.[10]

Eye and Face Protection
  • Safety Goggles: Tightly fitting safety goggles that provide a seal around the eyes are mandatory to protect against splashes and airborne particles.[7][11] Standard safety glasses with side shields do not offer sufficient protection.[10]

  • Face Shield: A face shield should be worn in addition to safety goggles when there is a risk of a significant splash, such as during the transfer of large volumes of solutions or when working with a reaction under pressure.[7]

Respiratory Protection
  • Work in a Fume Hood: All handling of solid 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one and its solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[5][12]

  • Respirator: For procedures with a high potential for aerosol generation that cannot be adequately contained within a fume hood, a NIOSH-approved respirator with an appropriate chemical cartridge may be necessary.[6] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Procedural Guidance for Safe Handling

The level of PPE required may be adjusted based on the scale and nature of the procedure.

Procedure Scale Required PPE
Weighing Solid MilligramDouble nitrile gloves, lab coat, safety goggles
GramDouble nitrile gloves, impermeable gown, safety goggles, face shield
Dissolving MilliliterDouble nitrile gloves, lab coat, safety goggles
LiterDouble nitrile gloves, impermeable gown, safety goggles, face shield
Reaction Work-up All ScalesDouble nitrile gloves, impermeable gown, safety goggles, face shield

Workflow for PPE Donning, Doffing, and Disposal

The following diagram outlines the logical flow for the use and disposal of PPE when handling 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Remove Most Contaminated First) cluster_disposal Disposal Assess_Risk Assess Risk of Exposure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Gown 1. Don Gown/Lab Coat Select_PPE->Don_Gown Don_Mask 2. Don Mask/Respirator Don_Gown->Don_Mask Don_Goggles 3. Don Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Don Gloves (Outer over cuff) Don_Goggles->Don_Gloves Handle_Chemical Perform Chemical Handling in Fume Hood Don_Gloves->Handle_Chemical Doff_Outer_Gloves 1. Doff Outer Gloves Handle_Chemical->Doff_Outer_Gloves Doff_Gown 2. Doff Gown Doff_Outer_Gloves->Doff_Gown Doff_Goggles 3. Doff Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Mask 4. Doff Mask/Respirator Doff_Goggles->Doff_Mask Doff_Inner_Gloves 5. Doff Inner Gloves Doff_Mask->Doff_Inner_Gloves Dispose_PPE Dispose of all PPE in Hazardous Waste Doff_Inner_Gloves->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: PPE Donning, Doffing, and Disposal Workflow.

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE used while handling 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, and any other solid materials should be placed in a designated hazardous waste container.[12][13]

  • Empty Containers: Empty containers of the chemical must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, the container labels should be defaced before disposal as regular trash, in accordance with institutional guidelines.[12]

  • Liquid Waste: All solutions containing 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain.[15][16]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][7]

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. (2023, December 22).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023, November 9).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. (2023, November).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Laboratory Safety and Chemical Hygiene Plan.
  • HC004A Amines Aromatic 1. Scribd.
  • Safety Data Sheet - Biosynth. (2019, October 17).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022, October 6).
  • 3-Ethenyl-5-methyl-2-oxazolidinone SDS, 3395-98-0 Safety Data Sheets. ECHEMI.
  • Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. PMC.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
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